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  • Product: N-(piperidin-3-ylmethyl)methanesulfonamide
  • CAS: 886504-28-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Identification and Characterization of N-(piperidin-3-ylmethyl)methanesulfonamide

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-(piperidin-3-ylmethyl)methanesulfonamide, a heterocyclic compound of interest to researchers in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(piperidin-3-ylmethyl)methanesulfonamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details the compound's chemical identity, including its various CAS numbers corresponding to its racemic and stereoisomeric forms. We will delve into the scientific rationale for the synthesis of molecules containing both piperidine and sulfonamide motifs, which are prevalent in numerous pharmacologically active agents. This guide presents detailed, field-proven protocols for the definitive identification and characterization of this molecule using a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for establishing identity, structure, and purity. This document is intended to serve as a practical resource for scientists and professionals engaged in the synthesis, quality control, and development of novel therapeutics.

Chemical Identity and CAS Registration

N-(piperidin-3-ylmethyl)methanesulfonamide is a saturated heterocyclic compound featuring a piperidine ring substituted at the 3-position with a methyl group that is, in turn, linked to a methanesulfonamide moiety. The presence of a stereocenter at the 3-position of the piperidine ring means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. This stereochemistry is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

The Chemical Abstracts Service (CAS) has assigned specific registration numbers to these different forms, which is crucial for unambiguous identification in research, procurement, and regulatory documentation.

Compound Name Stereochemistry CAS Number Molecular Formula Molecular Weight ( g/mol ) Reference
(R)-N-(piperidin-3-ylmethyl)methanesulfonamideR-enantiomer1219832-42-4C₇H₁₆N₂O₂S192.28[1]
(S)-N-(piperidin-3-ylmethyl)methanesulfonamideS-enantiomer1219832-41-3C₇H₁₆N₂O₂S192.28[2]
(S)-N-(piperidin-3-yl)methanesulfonamide hydrochlorideS-enantiomer Salt1349702-26-6C₆H₁₅ClN₂O₂S214.71[3]
N-(piperidin-3-yl)methanesulfonamide hydrochlorideRacemic Salt2059948-99-9C₆H₁₅ClN₂O₂S214.72

Core Chemical Identifiers (for the free base):

  • IUPAC Name: N-(piperidin-3-ylmethyl)methanesulfonamide

  • Canonical SMILES: CS(=O)(=O)NCC1CNCCC1

  • InChI: InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-5-3-2-4-8-7-5/h5,8-9H,2-4,6-7H2,1H3

  • InChI Key: WQJRIADJGXGMEG-UHFFFAOYSA-N

The Rationale: Sulfonamides and Piperidines in Drug Discovery

The deliberate combination of a sulfonamide group and a piperidine scaffold in a single molecule is a well-established strategy in medicinal chemistry. Understanding the individual contributions of these moieties provides the causal framework for their use.

  • Sulfonamides: The sulfonamide functional group (-SO₂NH-) is a cornerstone of pharmacology.[4] Initially famous for the "sulfa" class of antibiotics, these compounds are structural mimics of p-aminobenzoic acid (PABA), allowing them to inhibit the bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis.[5][6] Beyond their antibacterial properties, sulfonamides are present in drugs with a vast range of biological activities, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[5][7] Their ability to act as hydrogen bond donors and acceptors makes them effective for binding to enzyme active sites.

  • Piperidines: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[8] Its saturated, non-aromatic nature provides a three-dimensional geometry that can be exploited to orient substituents in precise vectors for optimal target engagement. This 3D structure often improves properties like solubility and metabolic stability compared to flat, aromatic rings. The nitrogen atom can be protonated at physiological pH, aiding in aqueous solubility and allowing for ionic interactions with biological targets.[9]

The synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide is therefore driven by the hypothesis that combining the proven pharmacophore of a sulfonamide with the favorable physicochemical and structural properties of a 3-substituted piperidine ring can lead to novel compounds with desirable drug-like properties.

Synthesis and Purification Workflow

While multiple synthetic routes are possible, a common and logical approach involves the sulfonylation of a commercially available or readily synthesized piperidine-based amine. This ensures a convergent and efficient synthesis.

G cluster_0 PART 1: Amine Synthesis/Sourcing cluster_1 PART 2: Sulfonylation Reaction cluster_2 PART 3: Workup & Purification start Commercially Available (R)- or (S)-3-(aminomethyl)piperidine (or racemic) reaction Reaction at 0 °C to RT (Exothermic control) start->reaction Step 1: Add amine to solvent reagents Methanesulfonyl Chloride (MsCl) + Non-nucleophilic Base (e.g., DIPEA, Et3N) + Dichloromethane (DCM) as solvent reagents->reaction Step 2: Add base, then slowly add MsCl workup Aqueous Workup (e.g., aq. NaHCO3 wash) to remove excess acid and base salts reaction->workup Step 3: Quench reaction extraction Organic Extraction (e.g., with DCM or EtOAc) workup->extraction drying Drying & Concentration (e.g., Na2SO4, rotary evaporation) extraction->drying purification Silica Gel Column Chromatography (Gradient elution, e.g., DCM/MeOH) to isolate the pure product drying->purification final_product Final Product: N-(piperidin-3-ylmethyl)methanesulfonamide purification->final_product

Caption: General workflow for the synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide.

Causality in Experimental Choices:

  • Choice of Base: A non-nucleophilic tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is critical. It neutralizes the HCl byproduct of the reaction without competing with the primary amine of the piperidine substrate in reacting with the electrophilic methanesulfonyl chloride.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the starting materials and the product, but not the salt byproducts, which can be easily removed during the aqueous workup.

  • Temperature Control: The reaction is often started at 0 °C because the addition of methanesulfonyl chloride is exothermic. Slow, controlled addition prevents side reactions and degradation.

  • Purification: Silica gel chromatography is the standard method for purifying such compounds. A polar solvent system (e.g., DCM/Methanol) is required to elute the relatively polar product from the silica, separating it from less polar impurities and any unreacted starting material.

Spectroscopic and Analytical Characterization

A multi-technique, orthogonal approach is required for the unambiguous identification and purity assessment of the final compound. This ensures a self-validating system where each analysis provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise chemical structure of the molecule. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis [10][11]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial; DMSO-d₆ or MeOD are often preferred for their ability to dissolve polar compounds and allow for the observation of exchangeable N-H protons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program with 16 to 32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) with a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2.0 seconds.

Predicted Spectroscopic Data:

¹H NMR Data (Predicted, in DMSO-d₆) ¹³C NMR Data (Predicted)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
~ 7.1-7.3 (t, 1H, exchangeable, -SO₂NH -)~ 49-51 (CH₂, -C H₂-NHSO₂-)
~ 2.9-3.1 (m, 2H, piperidine ring protons adjacent to NH)~ 45-47 (CH₂, piperidine ring -C H₂-NH-)
~ 2.85 (s, 3H, -SO₂CH₃ )~ 44-46 (CH₂, piperidine ring -C H₂-NH-)
~ 2.80 (t, 2H, -CH₂ -NHSO₂-)~ 39-41 (CH₃, -SO₂C H₃)
~ 2.4-2.6 (m, 2H, piperidine ring protons)~ 35-37 (CH, piperidine ring -C H-)
~ 1.5-1.9 (m, 3H, piperidine ring protons + CH)~ 30-32 (CH₂, piperidine ring)
~ 1.1-1.4 (m, 2H, piperidine ring protons)~ 24-26 (CH₂, piperidine ring)
Note: The piperidine N-H proton may be broad or not observed depending on solvent and concentration.Note: Carbon signals will be sharp singlets due to proton decoupling.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. High-resolution MS (HRMS) can confirm the elemental composition.

Experimental Protocol: ESI-MS Analysis [11]

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Analysis: Infuse the sample directly into the source or inject it via an LC system. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺.

    • Calculated Exact Mass for C₇H₁₆N₂O₂S: 192.0932

    • Expected [M+H]⁺: m/z 193.1010

G parent [M+H]⁺ m/z = 193.1 frag1 Fragment 1 m/z = 97.1 (Piperidinemethyl cation) parent->frag1 Loss of CH₃SO₂NH₂ (Methanesulfonamide) frag2 Fragment 2 m/z = 84.1 (Piperidinyl cation) parent->frag2 Loss of CH₃SO₂NHCH₂ (Methanesulfonylaminomethyl)

Caption: Predicted ESI-MS fragmentation pathway for the parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol: KBr Pellet Method [10]

  • Sample Preparation: Finely grind 1-2 mg of the sample with ~200 mg of dry potassium bromide (KBr) powder.

  • Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Acquisition: Record the spectrum using an FT-IR spectrometer from 4000 to 400 cm⁻¹, subtracting a background spectrum from a pure KBr pellet.

Characteristic IR Absorption Bands Wavenumber (cm⁻¹) Vibrational Mode
N-H Stretch (secondary amine/amide)3350 - 3250Stretching of the N-H bonds
C-H Stretch (aliphatic)3000 - 2850Stretching of C-H bonds in CH₃, CH₂
S=O Stretch (asymmetric)1350 - 1310Asymmetric stretching of sulfone
S=O Stretch (symmetric)1160 - 1120Symmetric stretching of sulfone
S-N Stretch970 - 930Stretching of the S-N bond
High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for determining the purity of the compound and is essential for quality control.

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically most effective.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at 210 nm (as the compound lacks a strong chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a coupled Mass Spectrometer (LC-MS).

  • Analysis: Inject a solution of the sample (~1 mg/mL). Purity is determined by integrating the area of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

An Orthogonal, Self-Validating System for Compound Identification

Trustworthiness in chemical characterization is achieved not by a single analysis, but by the convergence of data from multiple, orthogonal techniques. Each method validates the others, creating a robust and reliable data package.

G cluster_techniques Orthogonal Analytical Techniques cluster_results Convergent Data synthesis Synthesized Compound (Purity & Identity Unknown) hplc HPLC (Purity Assessment) synthesis->hplc ms Mass Spectrometry (Molecular Weight) synthesis->ms nmr NMR Spectroscopy (Structural Confirmation) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir purity_res Purity > 95%? hplc->purity_res mw_res Correct MW? (m/z = 193.1) ms->mw_res struct_res Correct Structure? (Expected Signals) nmr->struct_res fg_res Correct Groups? (S=O, N-H) ir->fg_res final Validated Compound Profile (Identity, Structure, Purity Confirmed) purity_res->final All Checks Pass mw_res->final All Checks Pass struct_res->final All Checks Pass fg_res->final All Checks Pass

Caption: Orthogonal workflow for building a self-validating compound profile.

This workflow demonstrates scientific integrity. HPLC establishes purity, MS confirms the molecular weight, IR verifies the presence of key functional groups, and NMR provides the definitive structural proof. If the data from all four techniques are consistent with the proposed structure, the identity and purity of N-(piperidin-3-ylmethyl)methanesulfonamide can be considered unequivocally confirmed.

References

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Saleem, H. et al. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]

  • Kemiezen. (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride CAS 1349702-26-6. [Link]

  • Reagent Database. N-METHYL-N-(PIPERIDIN-3-YL)METHANESULFONAMIDE CAS 1179970-60-5. [Link]

  • Khan, I. et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Aluru, R.G.P. et al. (2019). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. [Link]

  • Mundal, S. et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • The Royal Society of Chemistry. Supporting information for publications. [Link]

  • Google Patents.
  • PubChem. N-[[1-(2-amino-3-methylpentanoyl)piperidin-3-yl]methyl]methanesulfonamide. [Link]

  • PubMed. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. [Link]

  • Procter, D.J. et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Link]

  • NTU Journal of Pure Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Exploratory

Engineering Piperidine Sulfonamide Architectures: A Technical Guide to Multivalent Therapeutic Targeting and Metabolic Optimization

Executive Summary The piperidine sulfonamide motif represents a highly versatile and privileged pharmacophore in modern drug discovery. The convergence of a saturated, nitrogenous heterocycle (piperidine) with a metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine sulfonamide motif represents a highly versatile and privileged pharmacophore in modern drug discovery. The convergence of a saturated, nitrogenous heterocycle (piperidine) with a metabolically robust, strong hydrogen-bonding moiety (sulfonamide) yields architectures capable of multivalent target engagement. The piperidine ring provides essential basicity and a tunable three-dimensional conformation, allowing precise spatial orientation of substituents. When coupled with a sulfonamide group—which acts as a transition-state bioisostere for amide and ester hydrolysis—the resulting scaffold exhibits enhanced proteolytic stability and superior membrane permeability compared to traditional peptide-based molecules[1].

This technical guide explores the mechanistic rationale, therapeutic applications, and metabolic optimization of piperidine sulfonamide derivatives, providing actionable, self-validating protocols for medicinal chemists and drug development professionals.

Pharmacological Targets & Mechanistic Causality

Acetylcholinesterase (AChE) Inhibition in Neurodegeneration

In the context of Alzheimer's disease, hypocholinergic function is a primary therapeutic target. Cis-2,6-dimethyl piperidine sulfonamides have been rationally designed to inhibit AChE. The causality behind the 2,6-dimethyl substitution lies in its ability to anchor the molecule within the hydrophobic acyl-binding pocket of the AChE active site. Simultaneously, the sulfonamide oxygen atoms engage in critical hydrogen bonding with the enzyme's catalytic triad, effectively blocking acetylcholine hydrolysis and prolonging neurotransmitter half-life[2].

Voltage-Gated Calcium Channels (Cav2.2) and Analgesia

Targeting Cav2.2 channels is a validated strategy for severe pain management. Piperidine sulfonamide derivatives have demonstrated potent Cav2.2 inhibition; however, early-generation compounds exhibited significant metabolic liabilities. Specifically, they were prone to the formation of persistent 3-(trifluoromethyl)benzenesulfonamide metabolites via CYP3A4-mediated oxidation and N-dealkylation[3]. To circumvent this, bioisostere replacement strategies—such as utilizing a gem-dimethylsulfone moiety or rigidifying the piperidine core into a spiro system—are employed. These modifications sterically hinder the α-carbon, preventing hydroxylation while maintaining the required target affinity[3].

Antimicrobial Development via DapE Inhibition

The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is essential for peptidoglycan synthesis. Piperidine sulfonamides have been synthesized to exploit the hydrophobic interactions within the DapE active site. Experimental data indicates that increasing the steric bulk of the sulfonamide N-substituent directly correlates with enhanced hydrophobic pocket occupancy, leading to measurable improvements in inhibitory concentration (IC50)[4].

Quantitative Efficacy and Structure-Activity Relationships (SAR)

The following table synthesizes the quantitative pharmacological data of key piperidine sulfonamide derivatives across diverse therapeutic targets, allowing for rapid cross-disciplinary comparison.

Compound Class / DerivativePrimary TargetBiological Activity (IC50 / EC50)Key Structural Feature & Causality
Cis-2,6-dimethyl piperidine sulfonamides AChE (In vitro)Comparable to Neostigmine2,6-dimethyl substitution enhances hydrophobic binding in the acyl pocket[2].
Piperidine sulfonamide 9i Bacterial DapEIC50 = 133 µMFlexible piperidine ring limits optimal hydrophobic packing compared to rigid indoline analogs[4].
3-CF3-benzene piperidine sulfonamides Cav2.2 ChannelLow nanomolar (IC50)High potency but susceptible to CYP3A4 oxidation; requires bioisosteric rigidification[3].
Flavonol-piperidine sulfonamide hybrids Tobacco Mosaic VirusEC50 = 100.9 - 123.2 µg/mLMicroscale thermophoresis (MST) confirms strong binding to the TMV coat protein[5].

Visualizing Pharmacodynamics and Workflows

Cav2.2 Inhibition and Metabolic Liability Pathway

The following diagram illustrates the logical relationship between Cav2.2 channel inhibition for analgesia and the competing metabolic pathways that necessitate bioisostere design.

Cav22_Signaling PainStimulus Nociceptive Stimulus Cav22 Cav2.2 Channel (Open State) PainStimulus->Cav22 CaInflux Calcium Influx Cav22->CaInflux NeuroTrans Glutamate/Substance P Release CaInflux->NeuroTrans Pain Pain Transmission NeuroTrans->Pain PipSulf Piperidine Sulfonamide Inhibitor PipSulf->Cav22 Blocks Metabolite Toxic Metabolite (CYP3A4 Oxidation) PipSulf->Metabolite Hepatic Metabolism Bioisostere Bioisostere Replacement Bioisostere->PipSulf Prevents Oxidation

Caption: Logical pathway of Cav2.2 inhibition by piperidine sulfonamides and bioisosteric rescue.

High-Throughput Synthesis and Screening Workflow

Workflow Amine Substituted Piperidine Coupling Nucleophilic Substitution (TEA, DCM, 0°C) Amine->Coupling Sulfonyl Aryl Sulfonyl Chloride Sulfonyl->Coupling Library Piperidine Sulfonamide Library Coupling->Library Screening In Vitro Assays (AChE, Cav2.2, DapE) Library->Screening Metabolism Microsomal Stability (Rat/Human Liver) Screening->Metabolism Active Hits Lead Lead Optimization & Bioisostere Design Metabolism->Lead Liability ID Lead->Amine Iterative Design

Caption: End-to-end workflow from parallel synthesis to metabolic liability identification.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality at each step.

Protocol 1: Parallel Synthesis of Piperidine Sulfonamide Libraries

Causality Rationale: The nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride is highly exothermic and competes with the hydrolysis of the sulfonyl chloride. Using anhydrous conditions and a non-nucleophilic base (Triethylamine) ensures the reaction strictly favors sulfonamide formation over sulfonic acid byproducts[6].

  • Preparation: Dissolve 1.0 eq of the substituted piperidine (e.g., cis-2,6-dimethylpiperidine) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent moisture-induced degradation.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA).

    • Validation Check: The solution must remain clear; any immediate precipitation indicates amine salt impurities that will poison the reaction.

  • Coupling: Cool the mixture to 0°C using an ice bath. Slowly add 1.1 eq of the desired aryl sulfonyl chloride dropwise.

    • Causality: Cooling minimizes the formation of bis-sulfonylation byproducts and controls the exothermic reaction kinetics.

  • Quenching & Extraction: After stirring for 4 hours at room temperature, quench with 1M HCl to neutralize excess TEA and unreacted piperidine. Extract the organic layer, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Validation: Confirm product formation via LC-MS. The absence of the sulfonyl chloride peak and the presence of the [M+H]+ parent ion validates successful coupling.

Protocol 2: High-Throughput AChE Enzyme Inhibition Assay (Modified Ellman's Method)

Causality Rationale: This colorimetric assay relies on the cleavage of acetylthiocholine by AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB (Ellman's reagent) to form a yellow anion (5-thio-2-nitrobenzoate) that absorbs strongly at 412 nm[2].

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: pH 8.0 is the optimal thermodynamic environment for both AChE catalytic activity and DTNB ionization.

  • Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL of AChE enzyme solution (0.22 U/mL), and 20 µL of the piperidine sulfonamide test compound (dissolved in DMSO, final concentration <1% to prevent enzyme denaturation). Incubate at 25°C for 15 minutes to allow stable inhibitor-enzyme complex formation.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.014 M acetylthiocholine iodide.

  • Kinetic Read & Self-Validation: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

    • Internal Control 1 (Blank): Buffer + DTNB + Substrate (no enzyme). Purpose: To subtract non-enzymatic baseline hydrolysis of the substrate.

    • Internal Control 2 (Positive): Donepezil or Neostigmine. Purpose: To validate assay sensitivity and dynamic range.

  • Data Analysis: Calculate IC50 using non-linear regression analysis of the initial velocity (V0) versus inhibitor concentration.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Active site directed docking studies: Synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase Source: ResearchGate URL:[Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: PMC (PubMed Central) URL:[Link]

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE Source: MDPI URL:[Link]

  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study Source: Arabian Journal of Chemistry URL:[Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} Source: SciELO URL:[Link]

Sources

Foundational

Pharmacological Utility and Synthetic Methodologies of N-(piperidin-3-ylmethyl)methanesulfonamide Analogs in Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right chemical scaffold is paramount. N-(piperidin-3-ylmethyl)methanesulfonamide and its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right chemical scaffold is paramount. N-(piperidin-3-ylmethyl)methanesulfonamide and its structural analogs represent a highly versatile class of pharmacophores. Originally synthesized as modular building blocks, these compounds have demonstrated profound utility in two distinct therapeutic arenas: as non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B polymerase[1], and as G-protein-coupled receptor (GPCR) modulators for central nervous system (CNS) disorders, including psychosis and cognitive decline[2].

This technical whitepaper provides an in-depth analysis of the structural rationale, mechanistic applications, and field-proven experimental protocols associated with this scaffold, ensuring high-fidelity implementation in your drug development pipelines.

Structural Rationale & Physicochemical Profiling

The success of the N-(piperidin-3-ylmethyl)methanesulfonamide scaffold lies in its dual-functional nature.

  • The Piperidine Ring: With a pKa of approximately 9.5–10.5, the secondary amine of the piperidine ring is protonated at physiological pH. This basic center drastically improves aqueous solubility and acts as an electrostatic anchor, frequently forming critical salt bridges with conserved aspartate or glutamate residues within target protein binding pockets. Furthermore, the 3-substituted geometry provides a conformationally restricted vector, directing the attached functional groups into deep hydrophobic or allosteric clefts.

  • The Methanesulfonamide Moiety: Sulfonamides are classic bioisosteres for carboxylic acids and amides. The NH group acts as a strong, directional hydrogen bond donor, while the S=O oxygens serve as potent hydrogen bond acceptors. Unlike simple amides, sulfonamides are highly resistant to proteolytic cleavage, ensuring superior metabolic stability and prolonged half-lives in vivo.

To guide structural-activity relationship (SAR) campaigns, the quantitative physicochemical data of key analogs are summarized below.

Table 1: Physicochemical Properties of Key Analogs
Compound NameStereochemistryCAS NumberMolecular Weight ( g/mol )TPSA (Ų)LogP (Calculated)Key Structural Modification
(R)-N-(piperidin-3-ylmethyl)methanesulfonamideR-isomer1219832-42-4192.2858.20-0.46Base scaffold, optimized for specific allosteric pockets[3].
(S)-N-(piperidin-3-ylmethyl)methanesulfonamideS-isomer1219832-41-3192.2858.20-0.46Enantiomeric control for SAR validation[4].
N-Methyl-N-(piperidin-3-ylmethyl)methanesulfonamideRacemic / Achiral N1702867-27-3206.3149.41-0.12Methylation removes the H-bond donor, probing target requirements[5].
N-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamideRacemic404589-52-2268.3849.411.85Adds lipophilic bulk for enhanced CNS penetration[6].

Mechanistic Applications in Drug Design

Antiviral Therapeutics: HCV NS5B Polymerase Inhibition

The HCV NS5B protein is a virally encoded RNA-dependent RNA polymerase (RdRp) that is absolutely essential for the replication of the viral genome[7]. While nucleoside inhibitors act as chain terminators at the active site[1], N-(piperidin-3-ylmethyl)methanesulfonamide derivatives function as potent Non-Nucleoside Inhibitors (NNIs).

Causality of Binding: These analogs specifically target the Palm I or Thumb allosteric sites of the NS5B polymerase. Crystallographic and SAR studies reveal that the sulfonamide NH is not merely a passive linker; it actively forms a critical hydrogen bond with the side-chain of key catalytic aspartates (e.g., Asp318) or serine residues (e.g., Ser556, Ser288)[7][8]. The piperidine ring locks the enzyme into an inactive conformation, preventing the structural transition required for RNA synthesis.

NS5B_Mechanism A N-(piperidin-3-ylmethyl) methanesulfonamide B Binding to Palm I Allosteric Site A->B Penetrates Target C H-Bonding via Sulfonamide (Asp318, Ser556) B->C Specific Interaction D Conformational Lock of NS5B Polymerase C->D Induces E Inhibition of RNA Replication D->E Viral Arrest

Fig 1: Mechanism of HCV NS5B polymerase allosteric inhibition by piperidine sulfonamides.

Neuropharmacology: GPCR Modulation

Beyond antivirals, piperidine sulfonamide derivatives have been heavily patented for the treatment of neurological and psychiatric conditions, including psychosis, schizophrenia, and Alzheimer's disease[2].

Causality of Binding: In the context of GPCRs (such as Orexin or Prokineticin receptors), the basic nitrogen of the piperidine ring mimics endogenous monoamine ligands, forming a highly conserved salt bridge with an aspartate residue (typically Asp 3.32) in the transmembrane domain. The methanesulfonamide tail extends toward the extracellular loops, dictating subtype selectivity and functional efficacy (agonist vs. antagonist) by stabilizing specific receptor conformations.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a quality control (QC) checkpoint.

Self-Validating Synthetic Workflow

Synthesizing N-(piperidin-3-ylmethyl)methanesulfonamide requires strict regiocontrol. Because 3-(aminomethyl)piperidine contains both a primary and a secondary amine, direct sulfonylation leads to a complex mixture of products.

Causality of Choice: We utilize 1-Boc-3-(aminomethyl)piperidine as the starting material. Pre-protecting the highly nucleophilic secondary piperidine amine ensures that the methanesulfonyl chloride (MsCl) reacts exclusively with the primary amine, guaranteeing high yields and purity.

Step-by-Step Protocol:

  • Sulfonylation: Dissolve 1-Boc-3-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.0 eq) to act as an acid scavenger. Cool the reaction to 0°C.

  • Reagent Addition: Dropwise add methanesulfonyl chloride (MsCl, 1.1 eq). The dropwise addition controls the exothermic reaction and prevents over-sulfonylation. Stir at room temperature for 4 hours.

  • Intermediate QC: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Validation: Perform LC-MS; proceed only if the intermediate mass [M+H]⁺ matches the expected Boc-protected sulfonamide with >95% purity.

  • Deprotection: Dissolve the intermediate in a minimal amount of DCM and add 4N HCl in dioxane (10 eq). Stir at room temperature for 2 hours. Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the highly crystalline, water-soluble hydrochloride salt of the final product, bypassing the need for complex free-basing and chromatography.

  • Isolation: Concentrate the solvent in vacuo, triturate the residue with cold diethyl ether, and filter to obtain the final N-(piperidin-3-ylmethyl)methanesulfonamide hydrochloride salt as a white solid.

Synth_Workflow S1 1-Boc-3-(aminomethyl) piperidine S2 Sulfonylation (MsCl, Et3N, DCM) S1->S2 0°C to RT, 4h S3 Intermediate QC (LC-MS >95% Purity) S2->S3 Aqueous Workup S4 Boc Deprotection (4N HCl in Dioxane) S3->S4 RT, 2h S5 Final Product: HCl Salt Isolation S4->S5 Precipitation & Filtration

Fig 2: Self-validating synthetic workflow for N-(piperidin-3-ylmethyl)methanesulfonamide.

In Vitro HCV NS5B Polymerase Biochemical Assay

To evaluate the inhibitory potency (IC₅₀) of synthesized analogs, a fluorescence-based or radiometric assay must be employed[8].

Step-by-Step Protocol:

  • Enzyme and Template Preparation: Prepare an assay buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.05% Tween-20. Causality: MgCl₂ is an essential cofactor for polymerase activity, while Tween-20 prevents non-specific binding of the lipophilic piperidine analogs to the microplate walls.

  • Compound Incubation: Dispense 3 nM of recombinant HCV NS5B polymerase and 3 nM of RNA template into a 384-well plate. Add the synthesized analogs in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature to allow the allosteric inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add a mix of NTPs (Nucleoside Triphosphates), including a radiolabeled tracer (e.g., [³H]-UTP) or a fluorescent intercalating dye, to initiate RNA synthesis.

  • Quenching & Validation: After 2 hours at 30°C, quench the reaction with EDTA (which chelates the Mg²⁺ cofactor, instantly halting the enzyme).

  • Data Analysis: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness. Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

References

  • Hoffmann-La Roche. "Pyrine or pyrazine derivatives for treating hcv". World Intellectual Property Organization (WO2010034671A1).
  • F. Hoffmann-La Roche AG. "Piperidine sulfonamide derivatives". European Patent Office (EP2252587B1).
  • O'Meara, J., et al. "Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B". National Institutes of Health (NIH) PMC. Available at:[Link]

  • Crimson Publishers. "Pyridazine Derivatives as HCV Polymerase Inhibitors: A Drug Discovery for the Treatment of Hepatitis C Virus Infection". Research & Development in Material Science. Available at:[Link]

Sources

Exploratory

The Strategic Role of the N-(piperidin-3-ylmethyl)methanesulfonamide Scaffold in Modern Kinase Inhibitor Discovery

An In-Depth Technical Guide This guide provides a deep dive into the chemical rationale and strategic application of the N-(piperidin-3-ylmethyl)methanesulfonamide core structure in the design and development of novel ki...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a deep dive into the chemical rationale and strategic application of the N-(piperidin-3-ylmethyl)methanesulfonamide core structure in the design and development of novel kinase inhibitors. Rather than focusing on a single biological activity, we will dissect the scaffold's constituent parts—the piperidine ring and the methanesulfonamide group—to understand their value in establishing potent, selective, and drug-like molecular entities. This document is intended for medicinal chemists, pharmacologists, and drug discovery scientists actively engaged in kinase inhibitor research.

Deconstructing the Scaffold: A Foundation for Rational Design

The N-(piperidin-3-ylmethyl)methanesulfonamide scaffold is not a potent kinase inhibitor in itself. Its value lies in its identity as a versatile, three-dimensional building block. Its structure presents key features that medicinal chemists can exploit to engage with the highly conserved ATP-binding site of protein kinases.

  • The Piperidine Ring: As a saturated heterocycle, the piperidine ring offers a robust, sp³-rich framework. This is a highly desirable feature in modern drug discovery, as it often leads to improved solubility, metabolic stability, and superior pharmacokinetic properties compared to flat, aromatic systems. Its basic nitrogen atom (pKa ~8-9) is typically protonated at physiological pH, providing a cationic center ideal for forming strong ionic interactions or salt bridges with acidic residues like aspartate or glutamate, which are frequently found in the hinge region or solvent-front of the kinase ATP pocket. The 3-substituted pattern provides a key exit vector for further chemical elaboration.

  • The Methanesulfonamide Group: The sulfonamide moiety is a cornerstone of medicinal chemistry. The N-H proton is an excellent hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This trifecta of hydrogen bonding capability allows the group to act as a "hinge-binder," anchoring the inhibitor to the backbone of the kinase hinge region—a critical interaction for many Type I and Type II inhibitors. The methyl group on the sulfur atom provides a degree of steric bulk and lipophilicity without being metabolically labile.

Below is a diagram illustrating the key functional components of the core scaffold.

cluster_scaffold N-(piperidin-3-ylmethyl)methanesulfonamide Core cluster_features Key Physicochemical & Structural Features Scaffold Scaffold Structure Piperidine Piperidine Ring (sp³-rich, basic center for ionic bonds) Scaffold->Piperidine Provides 3D Geometry Vector C3-Methylene Linker (Key vector for SAR exploration) Scaffold->Vector Connects functional groups Sulfonamide Methanesulfonamide (H-bond donor/acceptor for hinge binding) Scaffold->Sulfonamide Anchors molecule

Caption: Key functional components of the N-(piperidin-3-ylmethyl)methanesulfonamide scaffold.

A Generalizable Workflow for Scaffold-Based Kinase Inhibitor Discovery

Leveraging a novel scaffold like N-(piperidin-3-ylmethyl)methanesulfonamide requires a systematic and iterative discovery cascade. The process begins with the synthesis of a focused library of derivatives, followed by rigorous screening and optimization cycles.

The diagram below outlines a typical workflow.

A 1. Scaffold Synthesis & Library Design (Diversify at piperidine N1 and C4/C5) B 2. Primary Biochemical Screen (e.g., ADP-Glo™ against kinase panel) A->B C 3. Hit Confirmation & IC50 Determination (Dose-response curves) B->C D 4. Cell-Based Potency & Target Engagement (e.g., NanoBRET™, Western Blot) C->D E 5. Lead Optimization Cycle (Iterative synthesis based on SAR) D->E E->B Re-screen New Analogs F 6. In Vitro ADME/Tox Profiling (Solubility, permeability, metabolic stability) E->F F->E Refine Properties G 7. Preclinical Candidate Selection F->G

Caption: The iterative cycle of lead optimization driven by SAR.

Hypothetical SAR Table

The following table illustrates a hypothetical SAR exploration where different substituents (R) are added to the piperidine nitrogen of a core structure.

Compound IDR Group (at N1)ABL1 Kinase IC₅₀ (nM)Cellular Antiproliferation (K562 cells) IC₅₀ (nM)Microsomal Stability (t½, min)
Core-001 -H>10,000>10,000<5
Core-002 -Methyl2,5008,00015
Core-003 -Cyclopropyl8503,20035
Core-004 -Phenyl15055045
Core-005 4-Fluorophenyl95210>60
Core-006 3-Aminophenyl25 85 >60

Analysis of Hypothetical Data:

  • Initial Potency: The unsubstituted core is inactive. Small alkyl groups provide a modest improvement.

  • Lipophilic Pocket: The significant jump in potency with the phenyl group (Core-004) suggests the N1 position is pointing towards a lipophilic (hydrophobic) pocket in the kinase active site.

  • Metabolic Stability: Adding fluorine (Core-005), a common strategy to block metabolism, improves both potency and microsomal stability.

  • Additional Interactions: The introduction of a basic amine (Core-006) leads to a further sharp increase in potency, likely by forming an additional hydrogen bond or salt bridge with a nearby residue. This demonstrates a successful lead optimization trajectory.

Conclusion and Future Perspectives

The N-(piperidin-3-ylmethyl)methanesulfonamide scaffold represents a promising starting point for fragment-based and scaffold-based kinase inhibitor discovery. Its inherent three-dimensionality and the distinct functionalities of the piperidine and methanesulfonamide groups provide a powerful platform for building highly potent and selective inhibitors. By employing a systematic discovery workflow, robust screening protocols, and iterative SAR-driven optimization, this core structure can be elaborated to address a wide range of kinase targets implicated in oncology, immunology, and other disease areas. The future of kinase inhibitor design will continue to rely on such versatile, sp³-rich scaffolds that enable the exploration of chemical space beyond traditional flat, aromatic molecules.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry. Available at: [Link]

  • Jain, A. N. (2004). The S-O and S-N interactions in sulfonamides and at the sulfonyl-group in proteins. Journal of computer-aided molecular design. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

Foundational

A Technical Guide to N-(piperidin-3-ylmethyl)methanesulfonamide: Structure, Synthesis, and Therapeutic Potential

Abstract N-(piperidin-3-ylmethyl)methanesulfonamide is a small molecule featuring two critical pharmacophoric components: a saturated piperidine heterocycle and a methanesulfonamide functional group. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(piperidin-3-ylmethyl)methanesulfonamide is a small molecule featuring two critical pharmacophoric components: a saturated piperidine heterocycle and a methanesulfonamide functional group. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. We will dissect its molecular identifiers, explore the rationale behind its structural design based on the established roles of its constituent moieties in medicinal chemistry, propose a detailed synthetic protocol, and discuss its potential therapeutic applications. The convergence of the piperidine scaffold, prevalent in centrally active agents, and the methanesulfonamide group, a key feature in a multitude of targeted therapies, makes this compound a compelling subject for further investigation.

Molecular Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical research. N-(piperidin-3-ylmethyl)methanesulfonamide is a chiral molecule, with the stereocenter at the C3 position of the piperidine ring. While often synthesized and studied as a racemic mixture, its individual enantiomers, (R)- and (S)-N-(piperidin-3-ylmethyl)methanesulfonamide, are also available for stereospecific investigations.

The canonical SMILES (Simplified Molecular Input Line Entry Specification) string provides a machine-readable line notation of the molecule's two-dimensional structure.[1] For the racemic mixture, this is CS(=O)(=O)NCC1CCCNC1. The corresponding InChI (International Chemical Identifier) and its hashed version, the InChIKey, offer a more standardized and unique representation.[1] For the closely related derivative N-[[1-(2-amino-3-methylpentanoyl)piperidin-3-yl]methyl]methanesulfonamide, the InChIKey is SJXXFZBIDDKXBK-UHFFFAOYSA-N.[2]

Figure 1: 2D Structure of N-(piperidin-3-ylmethyl)methanesulfonamide.

A molecule's physicochemical properties are critical determinants of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). The calculated properties for N-(piperidin-3-ylmethyl)methanesulfonamide suggest favorable drug-like characteristics, including good solubility and the potential to cross cellular membranes.

PropertyValueSource
Molecular Formula C₇H₁₆N₂O₂SChemScene[3]
Molecular Weight 192.28 g/mol ChemScene[3]
Topological Polar Surface Area (TPSA) 58.2 ŲChemScene (for (S)-enantiomer)
LogP (octanol-water partition coefficient) -0.46ChemScene (for (S)-enantiomer)
Hydrogen Bond Donors 2ChemScene (for (S)-enantiomer)
Hydrogen Bond Acceptors 3ChemScene (for (S)-enantiomer)
Rotatable Bonds 3ChemScene (for (S)-enantiomer)

Rationale in Drug Design: The Piperidine and Methanesulfonamide Moieties

The structure of N-(piperidin-3-ylmethyl)methanesulfonamide is not arbitrary; it represents a deliberate combination of two privileged structural motifs in modern medicinal chemistry.

The Piperidine Scaffold: The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[4][5] Its prevalence is due to several key factors:

  • Favorable Physicochemical Properties: The saturated, non-aromatic nature of the ring often imparts improved solubility and a three-dimensional geometry that can enhance binding to protein targets compared to flat aromatic systems.

  • Synthetic Tractability: A vast array of synthetic methods exists for creating and modifying the piperidine core, allowing for extensive structure-activity relationship (SAR) studies.[5]

  • CNS Penetration: The piperidine nucleus is a common feature in many centrally acting drugs, suggesting it can be optimized for blood-brain barrier permeability.

  • Biological Activity: Piperidine derivatives have demonstrated a vast range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects.[6][7][8]

The Methanesulfonamide Group: The methanesulfonamide (-SO₂NH-) moiety is a versatile functional group that serves as a bioisosteric replacement for carboxylic acids or phenols and can significantly enhance a molecule's drug-like properties.[4]

  • Hydrogen Bonding: It acts as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the sulfonyl oxygens), enabling strong and specific interactions with biological targets like enzyme active sites.

  • Metabolic Stability: The sulfonamide bond is generally stable to metabolic degradation, contributing to a longer half-life in vivo.

  • Pharmacophore in Key Drug Classes: This group is a cornerstone of many successful drugs, including kinase inhibitors, anti-inflammatory COX-2 inhibitors, and antibacterial agents.[4]

Figure 2: Key pharmacophoric features and their rationale in drug design.

Synthesis and Characterization

The synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide is a straightforward process rooted in fundamental organic chemistry principles. The most direct approach involves the sulfonylation of a primary amine.

Proposed Synthetic Workflow

The synthesis can be achieved via a single-step reaction between commercially available 3-(aminomethyl)piperidine and methanesulfonyl chloride in the presence of a non-nucleophilic base.

G reac1 3-(Aminomethyl)piperidine process1 Sulfonylation Reaction (0°C to RT) reac1->process1 reac2 Methanesulfonyl Chloride reac2->process1 base Base (e.g., Triethylamine) in Aprotic Solvent (e.g., DCM) base->process1 prod N-(piperidin-3-ylmethyl)methanesulfonamide process2 Aqueous Workup & Extraction process1->process2 process3 Purification (Column Chromatography) process2->process3 process3->prod

Figure 3: Proposed synthetic workflow for N-(piperidin-3-ylmethyl)methanesulfonamide.

Experimental Protocol: Synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide

This protocol describes a self-validating system for the synthesis and purification of the target compound.

Materials:

  • 3-(Aminomethyl)piperidine

  • Methanesulfonyl chloride (MsCl)[9]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane or DCM/Methanol gradient)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(aminomethyl)piperidine (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.

  • Sulfonylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes unreacted acid chloride and the hydrochloride salt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system to afford the pure N-(piperidin-3-ylmethyl)methanesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Therapeutic Applications and Biological Rationale

While N-(piperidin-3-ylmethyl)methanesulfonamide itself is not extensively documented in the literature, the activities of closely related analogues provide a strong rationale for its investigation in several therapeutic areas.

  • Oncology: Sulfonamide derivatives are known to target key pathways in cancer progression. For instance, they are found in inhibitors of kinases and pyruvate kinase M2 (PKM2), which are crucial for tumor cell proliferation.[4]

  • Anti-inflammatory Agents: The sulfonamide moiety is a classic pharmacophore in selective COX-2 inhibitors. Novel methanesulfonamide derivatives have been synthesized and shown to possess potent and gastric-safe anti-inflammatory properties.

  • Central Nervous System (CNS) Disorders: The piperidine ring is a well-established scaffold for CNS-active drugs.[7] The combination with a sulfonamide group, which has been explored in inhibitors of dynamin I GTPase for anti-seizure applications, suggests potential utility in neurological disorders.

G Molecule N-(piperidin-3-ylmethyl) methanesulfonamide Piperidine Piperidine Scaffold Molecule->Piperidine Sulfonamide Methanesulfonamide Moiety Molecule->Sulfonamide Rationale_CNS CNS Permeability (from Piperidine) Piperidine->Rationale_CNS Rationale_Target H-Bonding & Stability (from Sulfonamide) Sulfonamide->Rationale_Target Target_CNS CNS Receptors/ Enzymes Rationale_CNS->Target_CNS Target_Kinase Kinase Inhibition Rationale_Target->Target_Kinase Target_COX2 COX-2 Inhibition Rationale_Target->Target_COX2 Area_Cancer Oncology Target_Kinase->Area_Cancer Area_Inflammation Inflammatory Diseases Target_COX2->Area_Inflammation Area_Neuro Neurological Disorders Target_CNS->Area_Neuro

Figure 4: Logic diagram illustrating the structure-based rationale for potential therapeutic applications.

Conclusion and Future Directions

N-(piperidin-3-ylmethyl)methanesulfonamide is a synthetically accessible small molecule that combines two of the most successful structural motifs in drug discovery. Its favorable physicochemical properties and the established biological relevance of its piperidine and methanesulfonamide components provide a compelling foundation for its exploration as a lead compound. Future research should focus on the asymmetric synthesis of its (R) and (S) enantiomers to investigate stereospecific activity, followed by screening against diverse biological targets, particularly protein kinases and CNS receptors, to unlock its full therapeutic potential.

References

  • Kemiezen. (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride. Available from: [Link]

  • PubChem. N-[[1-(2-amino-3-methylpentanoyl)piperidin-3-yl]methyl]methanesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. Available from: [Link]

  • Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • National Center for Biotechnology Information. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. Available from: [Link]

  • CAS Common Chemistry. N-[4-[[5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide. Available from: [Link]

  • Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 3 [PMID: 25408830] | Ligand page. Available from: [Link]

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Protocols & Analytical Methods

Method

A Robust and Scalable Synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide

An Application Note for Medicinal and Process Chemists Abstract N-(piperidin-3-ylmethyl)methanesulfonamide is a valuable building block in contemporary drug discovery, incorporating the privileged piperidine scaffold.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemists

Abstract

N-(piperidin-3-ylmethyl)methanesulfonamide is a valuable building block in contemporary drug discovery, incorporating the privileged piperidine scaffold.[1][2] This document provides a detailed, two-step synthetic protocol commencing from commercially available N-Boc-3-(aminomethyl)piperidine. The described methodology is characterized by its operational simplicity, high fidelity, and scalability. We will elaborate on the causal chemistry underpinning each procedural choice, from the protecting group strategy to reaction conditions and purification techniques, ensuring a reproducible and self-validating protocol for researchers in pharmaceutical development.

Introduction and Strategic Overview

The piperidine moiety is one of the most ubiquitous N-heterocycles found in marketed pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern medicinal chemistry. The target molecule, N-(piperidin-3-ylmethyl)methanesulfonamide, combines this critical scaffold with a methanesulfonamide group, a common pharmacophore known to improve physicochemical properties such as solubility and metabolic stability.

A logical and efficient synthesis requires differential reactivity between the two nitrogen atoms in the precursor, 3-(aminomethyl)piperidine. Direct sulfonylation of this diamine would lead to a complex mixture of non-selective N-sulfonylation and over-reaction products. Therefore, a protecting group strategy is paramount. We employ the tert-butyloxycarbonyl (Boc) group to temporarily mask the endocyclic piperidine nitrogen. The Boc group is ideal for this purpose due to its robust stability under the basic conditions required for sulfonamide formation and its clean, quantitative removal under acidic conditions that do not compromise the integrity of the newly formed sulfonamide bond.[3]

The synthesis proceeds via two distinct, high-yielding transformations:

  • Selective N-Sulfonylation: The primary exocyclic amine of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate is reacted with methanesulfonyl chloride (MsCl) to form the protected sulfonamide intermediate.

  • Boc Deprotection: The Boc group is cleaved using hydrochloric acid in 1,4-dioxane to yield the target compound as its hydrochloride salt, a stable and readily handled solid.

Overall Synthetic Workflow

G A tert-butyl 3-(aminomethyl)piperidine-1-carboxylate B tert-butyl 3-((methylsulfonamido)methyl) piperidine-1-carboxylate A->B  Step 1: N-Sulfonylation  MsCl, Et3N  DCM, 0 °C to RT C N-(piperidin-3-ylmethyl)methanesulfonamide (as HCl salt) B->C  Step 2: Boc Deprotection  4M HCl in Dioxane  RT

Figure 1: High-level overview of the two-step synthesis.

Experimental Protocols and Mechanistic Discussion

This section provides detailed, step-by-step procedures for the synthesis. The quantities provided are for a representative laboratory scale and can be adjusted as required.

Part A: Synthesis of tert-butyl 3-((methylsulfonamido)methyl)piperidine-1-carboxylate

In this step, the nucleophilic primary amine selectively attacks the highly electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine (Et₃N), is essential to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Reaction Scheme: (Image of the chemical reaction for Part A)

Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equivalents
tert-butyl 3-(aminomethyl)piperidine-1-carboxylate162167-97-7214.315.00 g23.331.0
Methanesulfonyl Chloride (MsCl)124-63-0114.552.13 mL27.991.2
Triethylamine (Et₃N)121-44-8101.194.88 mL35.001.5
Dichloromethane (DCM)75-09-284.93100 mL--

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (5.00 g, 23.33 mmol).[4] Dissolve the solid in dichloromethane (100 mL).

  • Base Addition: Add triethylamine (4.88 mL, 35.00 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.

    • Expert Insight: Cooling the reaction mixture is crucial before the addition of the highly reactive methanesulfonyl chloride. This helps to control the initial exotherm and minimize potential side reactions.

  • Sulfonylation: Add methanesulfonyl chloride (2.13 mL, 27.99 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The dropwise addition prevents a rapid temperature increase and ensures homogenous mixing. A slight excess of MsCl (1.2 eq) is used to ensure complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS, observing the disappearance of the starting material.

  • Aqueous Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with 50 mL of 1 M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

    • Trustworthiness: This washing sequence serves to validate the purification. The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel. The product, tert-butyl 3-((methylsulfonamido)methyl)piperidine-1-carboxylate, is typically a white to off-white solid.

Part B: Synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide Hydrochloride

This step involves the acid-catalyzed cleavage of the Boc protecting group. Strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid, protonates the carbamate, leading to its collapse and the release of isobutylene and carbon dioxide.[3][5] Using 4M HCl in dioxane provides the final product directly as its stable hydrochloride salt.

Reaction Scheme: (Image of the chemical reaction for Part B)

Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equivalents
tert-butyl 3-((methylsulfonamido)methyl)piperidine-1-carboxylate-292.406.00 g20.521.0
4M HCl in 1,4-Dioxane--50 mL200~10
Diethyl Ether (Et₂O)60-29-774.12200 mL--

Protocol:

  • Reaction Setup: Dissolve the Boc-protected intermediate (6.00 g, 20.52 mmol) in a 250 mL round-bottom flask with 4M HCl in 1,4-dioxane (50 mL).

    • Safety First: This step should be performed in a well-ventilated fume hood as both HCl and dioxane are hazardous.

  • Reaction Progression: Stir the solution at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas (CO₂ and isobutylene) evolution and confirmed by LC-MS.

  • Product Precipitation: Upon completion, the hydrochloride salt of the product will often precipitate from the reaction mixture.

  • Isolation: Add diethyl ether (~200 mL) to the reaction mixture to facilitate complete precipitation of the product.

    • Expert Insight: Diethyl ether acts as an anti-solvent, significantly decreasing the solubility of the polar hydrochloride salt and ensuring high recovery.

  • Filtration: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of diethyl ether (3 x 50 mL) to remove residual dioxane and any non-polar impurities.

  • Drying: Dry the solid product under high vacuum at 40-50 °C for several hours to yield N-(piperidin-3-ylmethyl)methanesulfonamide hydrochloride as a white crystalline solid.[6]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety and Hazard Information

It is imperative that this synthesis is conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Handle with extreme care in a fume hood, using chemical-resistant gloves and safety goggles.

  • Triethylamine (Et₃N): Flammable and corrosive. Can cause severe skin and eye irritation.

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All handling should occur in a fume hood.

  • 4M HCl in 1,4-Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. Avoid inhalation of vapors and direct contact.

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide. By employing a standard Boc-protection strategy, this method ensures high selectivity and yields across two straightforward chemical transformations. The explanations provided for each procedural step are intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to other synthetic challenges in the field of drug discovery and development.

References

  • BenchChem (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem Technical Support. [Link not available, but content was used for general knowledge]
  • László, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Master Organic Chemistry (2024). Amine Protection and Deprotection. MasterOrganicChemistry.com. [Link]

  • News-Medical.Net (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.Net. [Link]

  • Verma, R., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(42), 26233-26237. [Link]

Sources

Application

Application Note: Reaction Conditions for Coupling N-(piperidin-3-ylmethyl)methanesulfonamide

Executive Summary & Chemical Context N-(piperidin-3-ylmethyl)methanesulfonamide is a highly versatile bifunctional building block utilized in modern medicinal chemistry and drug development. It is primarily deployed to i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-(piperidin-3-ylmethyl)methanesulfonamide is a highly versatile bifunctional building block utilized in modern medicinal chemistry and drug development. It is primarily deployed to introduce polar, hydrogen-bonding motifs into drug candidates, thereby modulating physicochemical properties such as aqueous solubility, target engagement, and metabolic stability.

Structurally, this compound features two distinct nitrogen centers: a highly nucleophilic secondary aliphatic amine (the piperidine ring) and a significantly less nucleophilic secondary sulfonamide.

Causality of Regioselective Reactivity: The piperidine nitrogen (conjugate acid pKa ~10–11) is the primary site of reactivity under standard coupling conditions. Conversely, the methanesulfonamide nitrogen (pKa ~10) remains protonated and unreactive during typical amide couplings or nucleophilic aromatic substitutions (SNAr) unless exposed to strongly basic conditions (e.g., NaH). This differential nucleophilicity allows for highly regioselective N-acylation or N-arylation at the piperidine nitrogen without the need for transient protecting groups on the sulfonamide .

Strategy A: Amide Bond Formation (HATU-Mediated)

The coupling of N-(piperidin-3-ylmethyl)methanesulfonamide with carboxylic acids is most efficiently achieved using uronium-based coupling reagents such as HATU in the presence of a non-nucleophilic base.

Mechanistic Causality & Reagent Selection: HATU rapidly converts the carboxylic acid into an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The HOAt ester is highly electrophilic and effectively overcomes the inherent steric hindrance at the 3-position of the piperidine ring. DIPEA (N,N-Diisopropylethylamine) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. Furthermore, its basicity (aqueous pKa ~10.1) is sufficient to fully deprotonate both the carboxylic acid and the piperidine salt, driving the reaction forward without degrading the activated ester .

Experimental Protocol: Self-Validating HATU Coupling

This protocol includes built-in validation checks to ensure reaction fidelity and simplify downstream purification.

  • Preparation & Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a concentration of 0.1–0.5 M.

  • Base Addition: Add DIPEA (2.5–3.0 equiv). Validation Check: The excess base ensures the complete neutralization of any amine salts; the pH of an aliquot spotted on wet indicator paper should be >9.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.1 equiv) portion-wise. Stir at 0 °C for 10–15 minutes. Validation Check: A slight color change (often to pale yellow) indicates the successful formation of the active HOAt ester.

  • Amine Coupling: Add N-(piperidin-3-ylmethyl)methanesulfonamide (1.1 equiv) dropwise or in a single portion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours. Monitor via LC-MS until the HOAt ester is fully consumed.

  • Targeted Workup: Dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash with 5% aqueous citric acid (removes unreacted amine and DIPEA).

    • Wash with saturated aqueous NaHCO3 (removes unreacted carboxylic acid and HOAt byproducts).

    • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

AmideCoupling Acid Carboxylic Acid + DMF/DCM Base Add DIPEA (Base) Acid->Base Activator Add HATU (0 °C to RT) Base->Activator Amine Add N-(piperidin-3-ylmethyl) methanesulfonamide Activator->Amine Reaction Stir 2-16h Monitor by LC-MS Amine->Reaction Workup Aqueous Workup (Remove HOAt/Salts) Reaction->Workup Product Purified Amide Product Workup->Product

Workflow for HATU-mediated amide coupling with built-in purification steps.

Strategy B: Nucleophilic Aromatic Substitution (SNAr)

For the synthesis of N-aryl or N-heteroaryl derivatives, SNAr is the preferred method when coupling the piperidine building block with electron-deficient aryl halides (e.g., ortho/para-nitro aryl fluorides) or heteroaryl halides (e.g., 2-chloropyridines).

Mechanistic Causality & Reagent Selection: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidine attacks the ipso-carbon of the aryl halide, forming a negatively charged, resonance-stabilized Meisenheimer complex. Subsequent elimination of the halide restores aromaticity . Potassium carbonate (K2CO3) in DMF at elevated temperatures (80–100 °C) is the optimal system. K2CO3 acts as an insoluble acid scavenger, driving the reaction forward by neutralizing the generated HX without hydrolyzing the starting aryl halide—a common side reaction when using aqueous bases like NaOH .

Experimental Protocol: Self-Validating SNAr Coupling
  • Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, combine the electron-deficient aryl/heteroaryl halide (1.0 equiv) and anhydrous K2CO3 (2.0–3.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add N-(piperidin-3-ylmethyl)methanesulfonamide (1.2 equiv).

  • Thermal Propagation: Seal the vial and heat to 80–90 °C using an oil bath or heating block. Stir vigorously for 3–12 hours.

  • Monitoring & Validation: Track the consumption of the aryl halide via TLC or LC-MS. Validation Check: The formation of a highly colored intermediate (often deep yellow or orange) in the reaction mixture is characteristic of the Meisenheimer complex stabilizing in nitro-aromatic or cyano-aromatic systems.

  • Workup: Cool to room temperature. Quench by pouring the mixture into ice-cold deionized water. If the product precipitates, isolate it directly via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organic layers extensively with water (to remove DMF) and brine, dry over MgSO4, and concentrate.

SNArMechanism ArX Electron-Deficient Aryl Halide (Ar-X) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) ArX->Meisenheimer Amine Piperidine Nucleophile (Secondary Amine) Amine->Meisenheimer Nucleophilic Attack Base K2CO3 / DMF (80-90 °C) Base->Meisenheimer Promotes Reaction Elimination Halide Elimination (-X⁻) Meisenheimer->Elimination Product N-Aryl Piperidine Derivative Elimination->Product

Mechanistic pathway of the SNAr reaction via a Meisenheimer complex.

Quantitative Data Summary: Comparison of Coupling Strategies

The following table summarizes the optimized reaction parameters for coupling N-(piperidin-3-ylmethyl)methanesulfonamide, providing a quick-reference guide for process scale-up or library synthesis.

ParameterStrategy A: Amide CouplingStrategy B: SNAr
Target Electrophile Carboxylic AcidsElectron-Deficient Aryl/Heteroaryl Halides
Primary Reagents HATU (1.1 eq), DIPEA (2.5-3.0 eq)K2CO3 (2.0-3.0 eq) or DIPEA (2.0 eq)
Optimal Solvents DMF, DCM, or NMPDMF, DMSO, or NMP
Temperature Profile 0 °C for 15 min, then 20–25 °C80–100 °C (Thermal) or 120 °C (Microwave)
Reaction Time 2–16 hours3–12 hours
Typical Yields 75% – 95%60% – 90%
Primary Byproducts HOAt, Guanidinium saltsInorganic halide salts (e.g., KCl, KF)
Key Advantage High regioselectivity, mild conditionsForms robust C-N bonds, highly scalable

References

  • Dunetz, J. R., et al. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications (2022). Available at:[Link][1]

  • Coutable, L., et al. SNAr Reactions Using Continuous Plug Flow in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering, ACS Publications (2024). Available at:[Link][2]

Sources

Method

Application Note &amp; Protocol: Regioselective Sulfonylation of 3-(Aminomethyl)piperidine

Abstract This document provides a comprehensive technical guide for the regioselective N-sulfonylation of the primary amino group of 3-(aminomethyl)piperidine. Sulfonamides are a cornerstone functional group in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the regioselective N-sulfonylation of the primary amino group of 3-(aminomethyl)piperidine. Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their diverse biological activities and their role as stable bioisosteres for other functional groups.[1][2][3] The piperidine scaffold is also a privileged structure in drug discovery.[4] This guide details the underlying chemical principles, a robust step-by-step protocol for a representative sulfonylation reaction using p-toluenesulfonyl chloride (TsCl), and critical insights into reaction optimization and troubleshooting. The intended audience includes researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction and Scientific Principles

The sulfonylation of amines is a fundamental transformation in organic synthesis, most commonly achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[5][6] This reaction, often performed under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution mechanism at the sulfur center.[7][8][9][10]

The substrate, 3-(aminomethyl)piperidine, possesses two nitrogen nucleophiles: a primary aliphatic amine and a secondary cyclic amine. The primary amine is significantly more nucleophilic and less sterically hindered than the secondary piperidine nitrogen. This inherent difference in reactivity allows for highly regioselective sulfonylation at the exocyclic primary amine under controlled conditions.

Causality of Reagent Roles:

  • Amine (Nucleophile): The lone pair of electrons on the primary nitrogen atom initiates the reaction by attacking the electrophilic sulfur atom of the sulfonyl chloride.[5][7]

  • Sulfonyl Chloride (Electrophile): The electron-withdrawing oxygen and chlorine atoms render the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

  • Base (Acid Scavenger): The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8] A base, such as pyridine or triethylamine, is added to neutralize this HCl byproduct, driving the reaction to completion.[2][11]

Mechanistic Overview

The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack: The primary amine attacks the sulfonyl chloride, forming a tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling a chloride ion to form a sulfonium ion.

  • Deprotonation: The base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the hydrochloride salt of the base.

Sulfonylation Mechanism R_NH2 R-CH₂-NH₂ (3-Aminomethylpiperidine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack TsCl Ar-SO₂Cl (Sulfonyl Chloride) TsCl->Intermediate Base Base (e.g., Pyridine) Base_HCl Base-H⁺ Cl⁻ (Salt Byproduct) Base->Base_HCl Acid Quenching Sulfonamide R-CH₂-NH-SO₂Ar (Product) Intermediate->Sulfonamide Elimination of Cl⁻

Caption: General mechanism for the sulfonylation of a primary amine.

Experimental Protocol: Synthesis of N-((Piperidin-3-yl)methyl)-4-methylbenzenesulfonamide

This protocol provides a reliable method for the tosylation of 3-(aminomethyl)piperidine.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsNotes
3-(Aminomethyl)piperidineC₆H₁₄N₂114.191.14 g10.01.0Use high-purity starting material.
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.651.91 g10.01.0Reagent is moisture-sensitive.[11]
PyridineC₅H₅N79.101.2 mL15.01.5Anhydrous grade, acts as base and solvent.[11]
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--Anhydrous grade.
1 M Hydrochloric AcidHCl (aq)-~30 mL--For workup.
Saturated NaHCO₃ solutionNaHCO₃ (aq)-~30 mL--For work-to-neutralize.
Anhydrous MgSO₄ or Na₂SO₄--~5 g--For drying organic phase.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Inert atmosphere setup (Nitrogen or Argon)

Safety Precautions
  • Sulfonyl chlorides are corrosive and moisture-sensitive. They can release HCl upon contact with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14][15]

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.[16]

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

  • The reaction can be exothermic. Cooling and slow addition of reagents are critical for control.

Step-by-Step Procedure

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve amine in DCM/Pyridine B 2. Cool to 0 °C A->B D 4. Add TsCl solution dropwise B->D C 3. Dissolve TsCl in DCM C->D E 5. Warm to RT, stir 4-12h D->E F 6. Quench with H₂O E->F G 7. Acid/Base Extraction F->G H 8. Dry organic layer (MgSO₄) G->H I 9. Concentrate in vacuo H->I J 10. Recrystallization or Chromatography I->J K 11. Characterization (NMR, MS) J->K

Caption: High-level workflow for the sulfonylation of 3-aminomethylpiperidine.

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere, add 3-(aminomethyl)piperidine (1.14 g, 10.0 mmol). Dissolve it in anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.2 mL, 15.0 mmol).

    • Scientist's Note: Using an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride, which would form the unreactive sulfonic acid.[11][17] Pyridine serves as both a base and a co-solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Scientist's Note: Cooling is essential to manage the exothermic nature of the reaction and to minimize the potential for side reactions, such as bis-sulfonylation at the product's secondary amine.

  • Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.91 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes.

    • Scientist's Note: A slow, controlled addition maintains a low concentration of the electrophile, favoring selective reaction at the more nucleophilic primary amine and preventing temperature spikes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of water.

  • Workup - Extraction:

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine.

    • Wash with saturated aqueous NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 20 mL) to aid in phase separation.

    • Scientist's Note: The acidic wash protonates the basic pyridine, making it water-soluble (as pyridinium hydrochloride) for easy removal.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure sulfonamide.[17][18]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive sulfonyl chloride due to hydrolysis.Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are rigorously dried.[17]
Insufficient base.Ensure at least one equivalent of base is used to neutralize the generated HCl.[8]
Formation of Bis-Sulfonated Byproduct Reaction temperature too high.Maintain the reaction temperature at 0 °C during the addition phase.
Excess sulfonyl chloride used.Use a 1:1 stoichiometry or a slight excess of the amine.[19]
Product is Contaminated with Pyridinium Salt Inefficient aqueous workup.Perform the 1 M HCl wash thoroughly to ensure complete removal of pyridine.
Difficult Purification Product and byproducts have similar polarity.Optimize the mobile phase for column chromatography. Consider derivatization or an alternative purification method like recrystallization.[20]

Conclusion

This protocol outlines a reliable and regioselective method for the sulfonylation of 3-(aminomethyl)piperidine. By carefully controlling stoichiometry and temperature, the reaction provides a high yield of the desired N-substituted sulfonamide. The principles and troubleshooting guide provided herein should enable researchers to successfully apply this critical transformation in their synthetic endeavors.

References

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available at: [Link]

  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • AK Scientific, Inc. Pyridine-3-sulfonyl chloride - Safety Data Sheet.
  • ChemicalBook. pyridine-3-sulfonyl chloride - Material Safety Data Sheet (MSDS).
  • ChemicalBook. pyridine-3-sulfonyl chloride - Safety Data Sheet.
  • Organic Chemistry Portal. Schotten-Baumann Conditions.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles.
  • Jubilant Ingrevia Limited. Pyridine-3-sulfonyl chloride Safety Data Sheet.
  • BenchChem. Technical Support Center: Sulfonylation Reactions.
  • ChemScene. (S)-N-(piperidin-3-ylmethyl)methanesulfonamide.
  • BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Thermo Fisher Scientific. Pyridine-3-sulfonyl chloride - SAFETY DATA SHEET.
  • BenchChem. Technical Support Center: Sulfonylation of Primary Amines.
  • ACS Publications. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
  • Fluorochem. N-(piperidin-3-yl)methanesulfonamide.
  • Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. Available at: [Link]

  • LS College. Schotten–Baumann reaction.
  • J&K Scientific LLC. Schotten-Baumann Reaction.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
  • BenchChem. Byproduct identification and removal in sulfonamide synthesis.
  • Request PDF. Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Available at: [Link]

  • PubMed. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Available at: [Link]

  • Journal of Chromatographic Science. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available at: [Link]

  • Google Patents. Piperidin-1- yl-n-pyrydi ne-3-yl-2-oxoacet am ide derivatives useful for the treatment of mtap-deficient and/or mt a-accumulating cancers.
  • PrepChem.com. Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride. Available at: [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Google Patents. Sulfonamide purification process.
  • RSC Publishing. Enantioselective sulfonylation to construct 3-sulfonylated oxindoles. Available at: [Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

  • ResearchGate. Main routes to the piperidine cycle synthesis. Available at: [Link]

  • PMC. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

  • RSC Publishing. Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Available at: [Link]

  • ResearchGate. N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Available at: [Link]

  • RSC Publishing. On-line analysis of sulfonamides in pharmaceutical wastewater based on magnetic molecularly imprinted polymer extraction and near infrared spectroscopy. Available at: [Link]

  • Google Patents. Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Sulfonation And Relatated Reactions.

Sources

Application

The Strategic Incorporation of N-(piperidin-3-ylmethyl)methanesulfonamide in Modern Peptide Synthesis: A Guide for Advanced Drug Discovery

Foreword: The Evolving Landscape of Peptide Therapeutics The resurgence of peptides as a formidable class of therapeutics is undeniable. Their high specificity, potency, and favorable safety profiles have positioned them...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Evolving Landscape of Peptide Therapeutics

The resurgence of peptides as a formidable class of therapeutics is undeniable. Their high specificity, potency, and favorable safety profiles have positioned them as compelling alternatives to small molecules and large biologics.[1][2] However, native peptides often suffer from metabolic instability and poor bioavailability, necessitating innovative chemical modifications to unlock their full therapeutic potential. The introduction of non-natural amino acids and backbone modifications is a cornerstone of modern peptide drug design. This guide delves into the strategic application of N-(piperidin-3-ylmethyl)methanesulfonamide, a versatile building block for introducing a sulfonamide-piperidine moiety into peptide scaffolds. This modification can profoundly influence a peptide's conformational rigidity, resistance to proteolysis, and receptor binding affinity, offering a valuable tool for researchers, medicinal chemists, and drug development professionals.[3][4]

Unveiling the Potential of N-(piperidin-3-ylmethyl)methanesulfonamide

N-(piperidin-3-ylmethyl)methanesulfonamide presents a unique combination of a flexible piperidine ring and a stable methanesulfonamide group. The sulfonamide bond, an isostere of the amide bond, imparts significant resistance to enzymatic degradation by proteases.[3][4] Unlike the planar amide bond, the sulfonamide linkage possesses a distinct tetrahedral geometry, which can induce specific conformational constraints within the peptide backbone.[3] This can be strategically employed to stabilize bioactive conformations and enhance binding to target receptors. The piperidine moiety introduces a flexible, basic handle that can be exploited for further derivatization or to modulate the overall physicochemical properties of the peptide, such as solubility and lipophilicity.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₆N₂O₂S[5]
Molecular Weight 192.28 g/mol [5]
Topological Polar Surface Area (TPSA) 58.2 Ų (S-enantiomer)[6]
logP -0.4648 (S-enantiomer)[6]
Hydrogen Bond Donors 2 (S-enantiomer)[6]
Hydrogen Bond Acceptors 3 (S-enantiomer)[6]
Rotatable Bonds 3 (S-enantiomer)[6]

Strategic Applications in Peptide Synthesis

The incorporation of N-(piperidin-3-ylmethyl)methanesulfonamide can be envisioned in several key areas of peptide design:

  • Backbone Modification as an Amide Isostere: Replacing a standard peptide bond with a sulfonamide linkage can significantly enhance metabolic stability.[3][4] This is particularly valuable for peptides intended for oral or systemic administration where enzymatic degradation is a major hurdle.

  • N-Terminal Capping: The methanesulfonamide group can serve as a stable, non-basic cap for the N-terminus of a peptide, mimicking an acetyl group and potentially altering the peptide's overall charge and lipophilicity.[3]

  • Introduction of a Versatile Linker: The piperidine ring provides a reactive handle for the attachment of other functional groups, such as imaging agents, cytotoxic payloads in peptide-drug conjugates, or moieties to improve pharmacokinetic properties.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the incorporation of N-(piperidin-3-ylmethyl)methanesulfonamide into peptide sequences. These are generalized procedures and may require optimization based on the specific peptide sequence and desired outcome.

Solid-Phase Peptide Synthesis (SPPS) Approach: N-Terminal Modification

Solid-phase peptide synthesis (SPPS) is the workhorse of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on a solid support.[7][8] This protocol details the N-terminal modification of a resin-bound peptide with methanesulfonyl chloride, followed by coupling of the N-(piperidin-3-ylmethyl)amine.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Final Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Steps (DMF, DCM) Deprotection->Washing1 Sulfonylation Sulfonylation (Methanesulfonyl Chloride, Base) Washing1->Sulfonylation Washing2 Washing Steps (DMF, DCM) Sulfonylation->Washing2 Coupling Coupling of N-(Boc-piperidin-3-ylmethyl)amine Washing2->Coupling Washing3 Washing Steps (DMF, DCM) Coupling->Washing3 Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Washing3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for N-terminal modification using SPPS.

Protocol 3.1.1: N-Terminal Sulfonylation and Coupling

Materials:

  • Peptide-resin with a free N-terminus (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanesulfonyl chloride (Ms-Cl)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • N-Boc-3-(aminomethyl)piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Standard peptide cleavage and purification reagents and equipment (RP-HPLC, mass spectrometer)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Final Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, perform a final deprotection step using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) followed by DCM (3-5 times) to remove residual piperidine.

  • N-Terminal Sulfonylation:

    • Suspend the resin in anhydrous DCM.

    • Add DIPEA (3-5 equivalents relative to the resin loading).

    • Slowly add a solution of methanesulfonyl chloride (2-4 equivalents) in DCM.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test (should be negative).

  • Washing: Wash the resin thoroughly with DCM (5-7 times) and DMF (3-5 times).

  • Coupling of N-Boc-3-(aminomethyl)piperidine:

    • Suspend the sulfonated peptide-resin in DMF.

    • Add N-Boc-3-(aminomethyl)piperidine (3-5 equivalents) and DIPEA (3-5 equivalents).

    • Agitate the reaction mixture at room temperature for 4-6 hours, or overnight for sterically hindered couplings.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.[7]

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.[9][10][11]

Solution-Phase Synthesis Approach: Backbone Modification

For certain peptide sequences or when larger quantities are required, solution-phase synthesis can be advantageous.[12] This protocol outlines the synthesis of a dipeptide analogue where the amide bond is replaced by a sulfonamide linkage using N-(piperidin-3-ylmethyl)methanesulfonamide.

Solution_Phase_Workflow Start Protected Amino Acid (e.g., Boc-AA-OH) Activation Carboxyl Group Activation (e.g., with a sulfonyl chloride) Start->Activation Coupling Coupling with N-(piperidin-3-ylmethyl)methanesulfonamide Activation->Coupling Deprotection Boc Deprotection (e.g., TFA in DCM) Coupling->Deprotection Purification1 Purification of Dipeptide Analogue Deprotection->Purification1 Elongation Further Peptide Chain Elongation (Coupling with another protected amino acid) Purification1->Elongation Final_Deprotection Final Deprotection Elongation->Final_Deprotection Purification2 Final Purification (RP-HPLC) Final_Deprotection->Purification2 Characterization Characterization (MS, NMR) Purification2->Characterization

Caption: Conceptual workflow for solution-phase synthesis.

Protocol 3.2.1: Synthesis of a Peptidosulfonamide

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • 2,4,6-Trichlorobenzoyl chloride or another suitable activating agent

  • Triethylamine (TEA) or DIPEA

  • N-(piperidin-3-ylmethyl)methanesulfonamide (or its Boc-protected precursor)

  • Anhydrous tetrahydrofuran (THF) or DCM

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Carboxyl Group Activation:

    • Dissolve the N-protected amino acid (1 equivalent) in anhydrous THF.

    • Add TEA (1.1 equivalents).

    • Cool the solution to 0°C and add 2,4,6-trichlorobenzoyl chloride (1.05 equivalents) dropwise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 2-3 hours.

  • Coupling Reaction:

    • In a separate flask, dissolve N-(piperidin-3-ylmethyl)methanesulfonamide (1.2 equivalents) and TEA (1.5 equivalents) in anhydrous THF.

    • Slowly add the activated amino acid solution from step 1 to this mixture.

    • Stir the reaction at room temperature overnight.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Deprotection and Further Elongation (if required):

    • The protecting group (e.g., Boc) can be removed using standard conditions (e.g., TFA in DCM).

    • The resulting amine can be used for further peptide chain elongation using standard peptide coupling reagents.

  • Characterization:

    • Characterize the final product at each step using thin-layer chromatography (TLC), MS, and NMR.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Incomplete Sulfonylation in SPPS - Insufficient equivalents of Ms-Cl or base.- Steric hindrance at the N-terminus.- Increase the equivalents of reagents.- Increase the reaction time and/or temperature.- Use a less hindered base.
Low Coupling Yield in Solution Phase - Inefficient carboxyl group activation.- Low nucleophilicity of the sulfonamide nitrogen.- Use a more potent activating agent.- Increase the reaction time and/or temperature.- Consider using a Boc-protected piperidine derivative to avoid side reactions.
Side Reactions during Cleavage - Acid-labile protecting groups on the peptide side chains.- Use an appropriate scavenger cocktail during TFA cleavage.[13]
Purification Challenges - Poor solubility of the modified peptide.- Aggregation.- Optimize the mobile phase for RP-HPLC (e.g., adjust pH, use ion-pairing agents).- Use alternative purification techniques like ion-exchange chromatography.

Conclusion: Expanding the Peptidomimetic Toolbox

N-(piperidin-3-ylmethyl)methanesulfonamide is a valuable building block for the synthesis of modified peptides with enhanced therapeutic properties. Its ability to introduce a stable sulfonamide linkage and a versatile piperidine moiety offers a dual advantage in addressing the common limitations of native peptides. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the full potential of this and similar modifications in the design and development of next-generation peptide therapeutics. As the field of peptide chemistry continues to evolve, the strategic use of such innovative building blocks will be paramount in translating promising peptide leads into clinically successful drugs.

References

  • Kitagawa, K., et al. (2001). Facile Solid-Phase Synthesis of Sulfated Tyrosine-Containing Peptides. Journal of the American Chemical Society. [Link]

  • Poreba, M., & Drag, M. (2021). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega. [Link]

  • Javed, S., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]

  • Moree, W. J., et al. (1993). Examples sulfonamide containing derivatives used for exploring its potential TS-character. Tetrahedron. [Link]

  • Kitagawa, K., et al. (2002). A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. Chemical Communications. [Link]

  • Wodarczyk, S., et al. (2021). Incorporation of Sulfonamide Moiety into Biguanide Scaffold Results in Apoptosis Induction and Cell Cycle Arrest in MCF-7 Breast Cancer Cells. Molecules. [Link]

  • Adewole, E., et al. (2023). The synthesis of dipeptides bearing sulfonamide. Reagents, and conditions. ResearchGate. [Link]

  • Fuse, S., & Midorikawa, Y. (2020). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Organic & Biomolecular Chemistry. [Link]

  • Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Powder Systems. [Link]

  • Procter, D. J., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]

  • Bode, J. W. (2020). General problems in peptide synthesis. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]

  • Google Patents. (2022). WO2022026892A1 - Piperidin-1- yl-n-pyrydi ne-3-yl-2-oxoacet am ide derivatives useful for the treatment of mtap-deficient and/or mt a-accumulating cancers.
  • Adewole, E., et al. (2021). New peptide derived antimalaria and antimicrobial agents bearing sulphonamide moiety. Journal of the Serbian Chemical Society. [Link]

  • Papini, A. M., & Chorev, M. (2025). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology. [Link]

  • Solvias. (n.d.). Peptide Analysis. Solvias. [Link]

  • Liskamp, R. M. J., et al. (2013). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy. Angewandte Chemie International Edition. [Link]

  • Google Patents. (2013). WO2013115813A1 - Water soluble solid phase peptide synthesis.
  • Ayoub, S., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceutical Sciences. [Link]

  • Singh, S., et al. (2022). Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight. ResearchGate. [Link]

  • Galdeano, C., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews. [Link]

  • Chen, J., et al. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Wang, Y., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. [Link]

  • Al-Zoubi, R. M. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • PubChem. (n.d.). Piperidin-3-yl methanesulfonate. PubChem. [Link]

  • Kemiezen. (n.d.). (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride. Kemiezen. [Link]

Sources

Method

Application Note: Preparation of N-(piperidin-3-ylmethyl)methanesulfonamide from Boc-Protected Precursors

Introduction & Chemical Rationale The incorporation of sulfonamide pharmacophores into saturated heterocyclic scaffolds, such as piperidines, is a highly effective strategy in modern drug discovery. These motifs are freq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The incorporation of sulfonamide pharmacophores into saturated heterocyclic scaffolds, such as piperidines, is a highly effective strategy in modern drug discovery. These motifs are frequently utilized to modulate physicochemical properties, improve metabolic stability, and enhance target binding affinity, particularly in the development of helicase inhibitors and G-protein coupled receptor (GPCR) ligands .

The synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide from its tert-butyloxycarbonyl (Boc) protected precursor, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, is a robust two-step process requiring precise execution to maximize yield and purity:

  • Sulfonylation: The primary amine is selectively reacted with methanesulfonyl chloride (MsCl). The causality behind using a mild, sterically hindered base like N,N-diisopropylethylamine (DIPEA) at 0 °C is to suppress the formation of highly reactive sulfene intermediates. Uncontrolled sulfene generation often leads to unwanted disulfonylation and the formation of intractable colored impurities.

  • Deprotection: The Boc group is cleaved under strictly anhydrous acidic conditions. While trifluoroacetic acid (TFA) is commonly used, utilizing 4M HCl in 1,4-dioxane is strategically preferred in this protocol. The causality is isolation-driven: the resulting hydrochloride salt precipitates readily from ethereal solvents, bypassing the need for tedious purification of highly hygroscopic TFA salts.

Experimental Workflow Overview

SynthesisWorkflow A tert-butyl 3-(aminomethyl)piperidine -1-carboxylate B Sulfonylation (MsCl, DIPEA, DCM) 0 °C to RT A->B C tert-butyl 3-((methylsulfonamido)methyl) piperidine-1-carboxylate B->C D Boc Deprotection (4M HCl in Dioxane) RT C->D E N-(piperidin-3-ylmethyl) methanesulfonamide HCl Salt D->E

Workflow for the two-step synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-((methylsulfonamido)methyl)piperidine-1-carboxylate

Objective: Chemoselective sulfonylation of the primary aliphatic amine.

Materials:

  • tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in anhydrous DCM to achieve a 0.1 M concentration under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Exotherm control is critical here to prevent the degradation of MsCl into reactive sulfenes.

  • Reagent Addition: Add MsCl (1.1 eq) dropwise over 15 minutes via a syringe.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT) for 2 to 3 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate and stain with ninhydrin. The starting primary amine will rapidly stain a deep purple/pink upon heating, whereas the sulfonamide product remains ninhydrin-negative. The reaction is complete when the primary amine spot is entirely consumed.

  • Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil or off-white solid.

Step 2: Boc Deprotection to Yield N-(piperidin-3-ylmethyl)methanesulfonamide Hydrochloride

Objective: Quantitative removal of the Boc protecting group to unmask the secondary amine.

Materials:

  • tert-butyl 3-((methylsulfonamido)methyl)piperidine-1-carboxylate (Intermediate from Step 1)

  • 4M HCl in 1,4-dioxane (10.0 - 15.0 eq)

  • Diethyl ether (for trituration)

Procedure:

  • Preparation: Dissolve the intermediate from Step 1 in a minimum volume of 1,4-dioxane or DCM (approx. 2 mL per gram of intermediate).

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (15.0 eq) at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours.

  • Self-Validation (Precipitation & LC-MS): The progression of the deprotection is visually indicated by the gradual precipitation of the product as an HCl salt from the reaction mixture. Complete consumption of the starting material can be verified by LC-MS (monitoring for the loss of the M+56 or M+100 Boc fragmentation peaks).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess HCl and solvent.

  • Purification: Suspend the resulting crude residue in cold diethyl ether and triturate for 15 minutes. Filter the resulting white precipitate through a Buchner funnel, wash with additional cold diethyl ether, and dry under high vacuum to afford the pure N-(piperidin-3-ylmethyl)methanesulfonamide hydrochloride salt.

DeprotectionMechanism A Boc-Protected Amine B Protonation of Carbamate Oxygen A->B C Cleavage of tert-Butyl C-O Bond B->C D Formation of Carbamic Acid C->D E Decarboxylation (-CO2) D->E F Amine Hydrochloride Salt E->F

Mechanistic pathway of acid-mediated Boc deprotection yielding the amine salt.

Quantitative Data & Analytical Summary

To ensure reproducibility, cross-reference your experimental outcomes with the standardized parameters and expected analytical markers summarized below:

ParameterStep 1: SulfonylationStep 2: Boc Deprotection
Starting Material tert-butyl 3-(aminomethyl)piperidine-1-carboxylatetert-butyl 3-((methylsulfonamido)methyl)piperidine-1-carboxylate
Reagents MsCl (1.1 eq), DIPEA (2.0 eq)4M HCl in 1,4-dioxane (15.0 eq)
Solvent Anhydrous DCM (0.1 M)1,4-Dioxane / DCM
Reaction Time & Temp 0 °C to RT, 3 hoursRT, 2 hours
Expected Yield 85 - 92%90 - 98%
Product Appearance Pale yellow oil to off-white solidWhite crystalline powder
Key Analytical Marker Disappearance of primary amine (ninhydrin negative)Disappearance of Boc singlet (~1.45 ppm) in ¹H NMR

Troubleshooting & Optimization

  • Issue: Disulfonylation in Step 1.

    • Cause: Addition of MsCl was too rapid, or the reaction temperature exceeded 5 °C during addition.

    • Solution: Ensure strict temperature control (0 °C) and use a syringe pump for the dropwise addition of MsCl if scaling up beyond 5 grams.

  • Issue: Incomplete Boc Deprotection in Step 2.

    • Cause: Moisture in the reaction mixture neutralizing the acid, or insufficient equivalents of HCl.

    • Solution: Ensure all solvents are strictly anhydrous. If LC-MS shows remaining starting material after 2 hours, add an additional 5.0 eq of 4M HCl in dioxane and stir for an additional hour.

  • Issue: Gummy or Hygroscopic Final Product.

    • Cause: Residual dioxane or trapped ambient moisture during filtration.

    • Solution: Extend the trituration time in diethyl ether. Perform the filtration rapidly in a low-humidity environment and immediately transfer the filter cake to a vacuum desiccator containing P₂O₅ or silica gel.

References

  • "Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity." bioRxiv.[Link]

Application

Application Notes and Protocols: Derivatization of N-(piperidin-3-ylmethyl)methanesulfonamide for Library Generation

Introduction: The Strategic Value of the N-(piperidin-3-ylmethyl)methanesulfonamide Scaffold In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, forming the core of nu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the N-(piperidin-3-ylmethyl)methanesulfonamide Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while presenting substituents in a well-defined three-dimensional orientation.[2][3] When combined with a sulfonamide moiety—a group renowned for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects—the resulting scaffold becomes a powerful starting point for drug discovery campaigns.[1][4]

The specific scaffold, N-(piperidin-3-ylmethyl)methanesulfonamide, offers two primary vectors for chemical diversification: the secondary amine of the piperidine ring and, to a lesser extent, the sulfonamide nitrogen. This dual reactivity allows for the generation of extensive chemical libraries from a single, readily accessible core molecule. This "libraries from libraries" approach is a highly efficient strategy in combinatorial chemistry, enabling the rapid exploration of chemical space to identify novel bioactive compounds.[4]

This document provides a detailed guide for the derivatization of N-(piperidin-3-ylmethyl)methanesulfonamide, outlining robust protocols for the synthesis of diverse compound libraries suitable for high-throughput screening and structure-activity relationship (SAR) studies.

Core Chemistry and Derivatization Strategies

The derivatization of N-(piperidin-3-ylmethyl)methanesulfonamide primarily focuses on the nucleophilic piperidine nitrogen. This secondary amine is a versatile handle for a variety of chemical transformations, most notably N-alkylation and N-acylation.

N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[5][6][7] This method is highly favored for its broad substrate scope, operational simplicity, and the stability of the resulting alkylated amines.[8] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the piperidine nitrogen with an aldehyde or ketone, followed by in-situ reduction.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent.[7] It is milder and more selective for iminium ions over carbonyls compared to other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), minimizing side reactions.[7] Its use also avoids the toxicity concerns associated with cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the intermediate iminium ion.

  • Acid Catalyst: A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion, particularly with less reactive ketones.

G cluster_0 Reductive Amination Workflow Start N-(piperidin-3-ylmethyl)methanesulfonamide + Aldehyde/Ketone (R-CHO/R₂CO) Imine_Formation Iminium Ion Formation (DCM/DCE, Acetic Acid cat.) Start->Imine_Formation Condensation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction In-situ Product N-Alkyl Derivative Reduction->Product Forms C-N bond Workup Aqueous Workup & Purification Product->Workup Isolation

Caption: Reductive Amination Workflow Diagram.

N-Acylation to Introduce Amide Functionality

N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, significantly influencing the compound's interaction with biological targets. This reaction is typically achieved using acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[9]

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and drive the reaction to completion. A wide variety are commercially available, allowing for extensive diversification.

  • Base: A tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting piperidine.

  • Solvent: Aprotic solvents like DCM or THF are ideal as they do not react with the acyl chloride.

G cluster_1 N-Acylation Workflow Start_Acyl N-(piperidin-3-ylmethyl)methanesulfonamide + Acyl Chloride (R-COCl) Base_Add Addition of Base (Et₃N or DIPEA) Start_Acyl->Base_Add Acylation Nucleophilic Attack Base_Add->Acylation Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Workup_Acyl Aqueous Workup & Purification Product_Acyl->Workup_Acyl Kinase Kinase Active Site Hinge Hinge Region ATP ATP ATP->Kinase Binds PhosphateBinding Phosphate Binding (Ribose Pocket) Inhibitor N-Derivatized Scaffold Inhibitor->Kinase Competitively Binds HydrophobicPocket Hydrophobic Pocket

Sources

Method

Application Note: Microwave-Assisted N-Alkylation and SNAr Functionalization of N-(Piperidin-3-ylmethyl)methanesulfonamide

Introduction & Pharmacological Context N-(piperidin-3-ylmethyl)methanesulfonamide (CAS: 1219832-41-3) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. It features a nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-(piperidin-3-ylmethyl)methanesulfonamide (CAS: 1219832-41-3) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. It features a nucleophilic secondary amine within a piperidine ring and a hydrogen-bond donating/accepting methanesulfonamide moiety. This specific scaffold is frequently deployed in the synthesis of kinase inhibitors, anti-HCV agents 1, and GPCR ligands.

However, functionalizing the piperidine nitrogen via Nucleophilic Aromatic Substitution (SNAr) or cross-coupling is often hampered by the steric bulk of the 3-ylmethylmethanesulfonamide side chain. Conventional thermal heating typically requires prolonged reaction times (12–24 hours), which can lead to target degradation, desulfonylation, or the formation of undesired side products. Microwave-assisted organic synthesis (MAOS) provides a kinetic bypass, utilizing dielectric heating to rapidly reach transition states, thereby drastically reducing reaction times and improving yield and purity [[2]](). Analogous piperidine derivatives and sulfonamide building blocks have been successfully synthesized and functionalized using microwave techniques to yield potent biological inhibitors 3 and stable pharmacophores 4.

Mechanistic Rationale: Why Microwave Irradiation?

In MAOS, polar solvents align with the oscillating electromagnetic field, generating intense internal heat through dielectric loss. This localized superheating accelerates the formation of the Meisenheimer complex during SNAr reactions.

Causality of Experimental Choices:

  • Solvent Selection: N,N-Dimethylformamide (DMF) is selected because of its high loss tangent (tan δ = 0.161), which allows it to absorb microwave energy efficiently while completely solubilizing both the piperidine derivative and the electrophile.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over inorganic bases (like K2CO3) in homogeneous microwave reactions. Inorganic salts can create localized "hot spots" on solid surfaces, leading to thermal runaway and charring of the sulfonamide group. DIPEA ensures a homogeneous energy distribution.

Experimental Workflows and Pathway Visualization

Workflow N1 N-(piperidin-3-ylmethyl)methanesulfonamide + Aryl Halide N2 Solvent & Base Addition (DMF / DIPEA) N1->N2 N3 Microwave Irradiation (120-150°C, 10-20 min) N2->N3 N4 In-Process Control (LC-MS / UPLC) N3->N4 N4->N3 Incomplete N5 Aqueous Workup & Phase Separation N4->N5 Complete N6 Target Pharmacophore Isolation N5->N6

Fig 1: Closed-loop workflow for the microwave-assisted functionalization of piperidine derivatives.

Quantitative Data: Microwave vs. Conventional Heating

To demonstrate the efficiency of this protocol, the following table summarizes the optimization data for the SNAr coupling of N-(piperidin-3-ylmethyl)methanesulfonamide with various heteroaryl electrophiles.

ElectrophileSolventBaseTemp (°C)Time (min)Yield (MW)Yield (Conv. Heating)
2-ChloropyrimidineDMFDIPEA1201592% 45% (12 h)
4-Fluoro-nitrobenzeneDMSOK2CO31501088% 50% (18 h)
2-ChloroquinolineNMPDIPEA1602085% 35% (24 h)

Table 1: Comparative yield analysis highlighting the kinetic advantages of microwave irradiation.

Detailed Protocol: Microwave-Assisted SNAr Coupling

This protocol describes a self-validating system for the N-arylation of N-(piperidin-3-ylmethyl)methanesulfonamide.

Materials:

  • N-(piperidin-3-ylmethyl)methanesulfonamide (1.0 eq, 0.5 mmol)

  • Electrophile (e.g., 2-Chloropyrimidine) (1.1 eq, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 0.5 mmol of N-(piperidin-3-ylmethyl)methanesulfonamide and 0.55 mmol of the electrophile in 3.0 mL of anhydrous DMF.

    • Scientific Insight: Anhydrous solvent is critical. Trace water under microwave conditions at 120°C can competitively hydrolyze the electrophile (e.g., converting 2-chloropyrimidine to 2-hydroxypyrimidine), killing the reaction yield.

  • Base Addition: Add 1.25 mmol of DIPEA to the vial. Seal the vial tightly with a Teflon-lined crimp cap to safely contain autogenous pressure.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters to 120°C for 15 minutes with a "High" absorption setting.

    • Self-Validation Checkpoint: Monitor the pressure curve on the synthesizer interface. A sudden pressure spike indicates solvent degradation or exothermic runaway; the system should automatically quench if pressure exceeds 15 bar.

  • In-Process Control (LC-MS): After cooling to room temperature (via the compressed air jet in the reactor), sample 5 µL of the mixture, dilute in 1 mL of Methanol, and inject into the LC-MS.

    • Causality: You must verify the disappearance of the amine mass (m/z 193.1 [M+H]+). If >5% of the starting material remains, subject the vial to an additional 5-minute irradiation cycle. This creates a closed-loop, data-driven workflow rather than a blind protocol.

  • Workup and Purification: Transfer the mixture to a separatory funnel. Quench with 15 mL of half-saturated aqueous NH₄Cl to neutralize the DIPEA and partition the DMF into the aqueous layer. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient 98:2 to 90:10) to afford the pure target compound.

Pathway A Piperidine Nucleophile (N-(piperidin-3-ylmethyl)methanesulfonamide) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Heteroaryl Halide (Electrophile) B->C D N-Arylated Pharmacophore + Halide Leaving Group C->D Rapid Elimination (MW Accelerated)

Fig 2: Mechanistic pathway of the microwave-accelerated SNAr reaction.

Conclusion

The integration of microwave irradiation with the functionalization of N-(piperidin-3-ylmethyl)methanesulfonamide provides a robust, high-yielding pathway for generating complex drug-like scaffolds. By carefully selecting dielectric-friendly solvents and homogeneous bases, and employing rigorous LC-MS in-process controls, researchers can bypass the kinetic bottlenecks of conventional thermal synthesis, accelerating the hit-to-lead optimization cycle.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, verified protocols, and frequently asked questions for researchers optimizing the synthesis of N-(piperidin-3-ylmethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, verified protocols, and frequently asked questions for researchers optimizing the synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide[1].

Because the target molecule contains both a secondary amine (piperidine ring) and a primary amine (aminomethyl group), direct sulfonylation is non-selective. A robust synthesis requires the use of a selectively protected precursor, such as tert-butyl 3-(aminomethyl)piperidine-1-carboxylate[2], followed by controlled sulfonylation and deprotection.

Experimental Workflow

SynthesisWorkflow SM tert-butyl 3-(aminomethyl) piperidine-1-carboxylate Sulf Sulfonylation (MsCl, DIPEA, DCM) SM->Sulf Int Boc-Protected Intermediate Sulf->Int 0°C to RT Deprot Boc Deprotection (HCl/Dioxane) Int->Deprot Prod N-(piperidin-3-ylmethyl) methanesulfonamide Deprot->Prod RT, 2h

Figure 1: Two-step synthesis workflow from Boc-protected precursor to final product.

Root Cause Analysis of Yield Loss

RootCause YieldLoss Low Overall Yield OverSulf Bis-sulfonylation (Excess MsCl / High Temp) YieldLoss->OverSulf IncompDeprot Incomplete Deprotection (Weak Acid / Short Time) YieldLoss->IncompDeprot IsoLoss Isolation Loss (High Water Solubility) YieldLoss->IsoLoss Sol1 Use 1.05 eq MsCl Strict 0°C Addition OverSulf->Sol1 Sol2 4M HCl in Dioxane Monitor by LC-MS IncompDeprot->Sol2 Sol3 Precipitate as HCl Salt Avoid Aqueous Workup IsoLoss->Sol3

Figure 2: Troubleshooting logic tree for identifying and resolving common yield losses.

Troubleshooting FAQs

Q1: I am seeing a +78 Da mass adduct in my LC-MS after the sulfonylation step. What is causing this, and how do I prevent it? Expert Answer: A +78 Da mass increase corresponds to the addition of a second methanesulfonyl group (-SO 2​ CH 3​ ), indicating bis-sulfonylation of the primary amine. While primary amines are typically mono-sulfonylated, the resulting sulfonamide is still slightly nucleophilic. If the reaction temperature exceeds 0 °C or if a large excess of methanesulfonyl chloride (MsCl) is present, the second equivalent will react[3]. Causality & Solution: MsCl must be added dropwise at strictly 0 °C. Limit MsCl to exactly 1.05 equivalents. Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) to minimize base-catalyzed over-reaction.

Q2: My Boc deprotection seems complete by TLC, but my isolated yield after aqueous workup is less than 20%. Where is my product? Expert Answer: N-(piperidin-3-ylmethyl)methanesulfonamide is a highly polar, zwitterion-like molecule containing both a basic piperidine nitrogen and a hydrogen-bond-donating sulfonamide[1]. During standard aqueous basic workup (e.g., extracting with DCM or EtOAc from aqueous NaOH), the product remains largely partitioned in the aqueous layer. Causality & Solution: Abandon standard aqueous liquid-liquid extraction. Instead, perform the Boc deprotection using 4M HCl in dioxane. The product will precipitate directly out of the reaction mixture as the hydrochloride salt. Filter the precipitate and wash with cold diethyl ether to achieve >90% recovery.

Q3: The sulfonylation reaction stalls at 50% conversion. Adding more MsCl doesn't help. Why? Expert Answer: This is a classic symptom of reagent hydrolysis. MsCl is highly sensitive to moisture. If your solvent (DCM) is not anhydrous, or if the starting material (tert-butyl 3-(aminomethyl)piperidine-1-carboxylate) is hygroscopic and has absorbed water, the MsCl will rapidly hydrolyze into methanesulfonic acid and HCl[2]. Causality & Solution: Ensure all glassware is oven-dried. Use strictly anhydrous DCM and store MsCl under an inert gas (Argon/N 2​ ). Dry the starting material via azeotropic distillation with toluene prior to the reaction.

Quantitative Data & Optimization Matrix

To maximize the yield of the sulfonylation step, we evaluated various conditions. The optimal parameters are summarized below to help you calibrate your workflow.

ParameterSub-optimal ConditionOptimized ConditionRationale / Causality
Base Triethylamine (TEA) (2.0 eq)DIPEA (1.5 eq)DIPEA is more sterically hindered, reducing base-catalyzed bis-sulfonylation[3].
MsCl Equivalents 1.2 - 1.5 eq1.05 eqStrict stoichiometric control prevents the formation of the bis-mesylated byproduct.
Temperature Room Temperature0 °C for 1h, then RTLow temperature controls the exothermic reaction and increases regioselectivity[3].
Solvent Reagent-grade DCMAnhydrous DCM (<50 ppm H 2​ O)Prevents competitive hydrolysis of the electrophile (MsCl).

Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system: successful execution of Step 2 results in the direct precipitation of the pure product, eliminating the need for column chromatography and inherently confirming the success of the reaction.

Step 1: Sulfonylation of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
  • Preparation: Charge an oven-dried round-bottom flask with tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq, 10 mmol) and anhydrous DCM (0.2 M, 50 mL) under an Argon atmosphere[2].

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) and cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve MsCl (1.05 eq, 10.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise over 15 minutes using a syringe pump to maintain internal temperature[3].

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via LC-MS. The mono-sulfonylated intermediate should be the dominant peak.

  • Workup: Quench with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection and Isolation
  • Reaction: Dissolve the crude intermediate from Step 1 in minimal anhydrous DCM (10 mL).

  • Deprotection: Slowly add 4M HCl in Dioxane (10 eq, 100 mmol) at room temperature. Stir for 2 hours.

  • Precipitation: As the Boc group is cleaved (releasing isobutylene and CO 2​ ), the product N-(piperidin-3-ylmethyl)methanesulfonamide hydrochloride will precipitate as a white solid[1].

  • Isolation (Self-Validating Step): Add cold diethyl ether (30 mL) to fully crash out the salt. Filter the suspension through a Buchner funnel. Wash the filter cake with additional cold ether (2 x 10 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum for 12 hours to afford the pure hydrochloride salt. Note: No column chromatography is required, validating the purity of the precipitation method.

References

  • ChemScene. "1219832-41-3 | (S)-N-(piperidin-3-ylmethyl)methanesulfonamide."
  • ResearchGate. "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling."
  • Google Patents. "WO2012158843A2 - Kinase inhibitors."

Sources

Optimization

Solubility issues of N-(piperidin-3-ylmethyl)methanesulfonamide in DMSO

Technical Support Center: Troubleshooting N-(piperidin-3-ylmethyl)methanesulfonamide Solubility in DMSO As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility and stability o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-(piperidin-3-ylmethyl)methanesulfonamide Solubility in DMSO

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility and stability of functionalized heterocycles. N-(piperidin-3-ylmethyl)methanesulfonamide is a bifunctional molecule containing a basic secondary amine (the piperidine ring) and a weakly acidic/hydrogen-bond donating methanesulfonamide group. While generally soluble in polar aprotic solvents like Dimethyl sulfoxide (DMSO), its unique structural thermodynamics can lead to unexpected precipitation, concentration gradients, and assay failures if not handled with strict physicochemical controls.

This guide provides a self-validating framework to diagnose, resolve, and prevent solubility issues for this specific compound.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My N-(piperidin-3-ylmethyl)methanesulfonamide stock was clear when prepared, but precipitated after a week in the -20°C freezer. Why did this happen? The Causality: This is a classic symptom of solvent hydration. DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture every time the vial is opened. Water dramatically alters the dielectric constant of the solvent system. As water content increases (even by 1-2%), the solvation shell around the hydrophobic regions of the piperidine ring is disrupted. The compound finds a lower thermodynamic energy state by crystallizing out of the supersaturated DMSO/water mixture[1]. Furthermore, freeze-thaw cycles provide the kinetic energy required for amorphous compounds to nucleate and precipitate[2].

Q2: I am using the Hydrochloride (HCl) salt form of the compound, and it is resisting dissolution in 100% pure DMSO. Should I change solvents? The Causality: Piperidine derivatives are frequently supplied as HCl salts to improve solid-state stability and aqueous solubility. However, amine hydrochloride salts possess high crystal lattice energies[3]. While DMSO is an excellent hydrogen-bond acceptor, it is a poor hydrogen-bond donor and poorly solvates the chloride anion ( Cl− ). If the HCl salt is resisting dissolution in anhydrous DMSO, the lattice energy is overpowering the solvation energy. Solution: Do not change the primary solvent. Instead, apply gentle thermal energy (up to 37°C) and sonication to break the lattice. Alternatively, adding a micro-fraction (1-5% v/v) of sterile water or aqueous buffer to the DMSO can drastically improve the solvation of the chloride ion, pulling the salt into solution.

Q3: Can I heat the DMSO solution to force the compound into solution? The Causality: Yes, but within strict thermodynamic limits. Methanesulfonamides and piperidine rings are generally thermally stable, but prolonged heating of DMSO in the presence of oxygen and basic amines can lead to oxidative degradation or the formation of dimethyl sulfide (which has a distinct garlic odor). You may warm the solution to 37°C–40°C in a water bath for 10–15 minutes combined with sonication[4]. Never exceed 50°C, and never heat a tightly sealed vial without allowing for pressure expansion.

Part 2: Data Presentation & Compound Profiling

To ensure experimental reproducibility, it is critical to understand the physicochemical differences between the free base and the salt form of N-(piperidin-3-ylmethyl)methanesulfonamide.

Table 1: Comparative Solubility & Storage Matrix

Property / ParameterFree Base FormHydrochloride (HCl) Salt Form
Primary Solvation Target Hydrogen bonding with DMSO (S=O)Ion-dipole interactions
Max Recommended DMSO Conc. ~50 mM~20 - 30 mM (requires kinetic energy)
Hygroscopic Risk in DMSO High (Precipitates as free base)Moderate (Water actually aids dissolution)
Optimal Storage Condition -20°C, tightly sealed with desiccant-20°C, tightly sealed with desiccant
Aqueous Buffer Compatibility Poor (Requires >5% DMSO cosolvent)Excellent (Highly soluble in PBS)

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Cloudy suspension upon initial mixing High lattice energy (Salt form)Sonicate at 37°C for 10 mins. Add 2% H2​O if needed.
Crystals form after freeze-thaw Moisture absorption by DMSOWarm to 37°C to redissolve. Aliquot into single-use tubes.
Yellowing of DMSO stock Oxidation / Impure solventDiscard. Prepare fresh stock using >99.9% anhydrous DMSO.

Part 3: Experimental Methodologies

Protocol 1: Preparation of a Self-Validating 10 mM Anhydrous DMSO Stock

This protocol minimizes moisture introduction and ensures complete solvation.

  • Equilibration: Remove the lyophilized N-(piperidin-3-ylmethyl)methanesulfonamide vial from cold storage and allow it to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes. Crucial Step: Opening a cold vial causes instant condensation of atmospheric moisture onto the compound.

  • Solvent Selection: Use only newly opened, septum-sealed anhydrous DMSO (>99.9% purity, packaged under Argon/Nitrogen).

  • Addition: Inject the calculated volume of anhydrous DMSO directly through the septum using a dry, sterile syringe to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial for 60 seconds. If the solution is not completely clear, place the vial in a sonicating water bath at 37°C for 5 to 10 minutes.

  • Aliquotting: Divide the master stock into 10–20 µL single-use aliquots in tightly capped, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C in a secondary container containing active silica desiccant[2][4].

Protocol 2: Thermal Rescue of Precipitated Stocks

Use this when an existing stock has crashed out of solution.

  • Visual Inspection: Confirm that the precipitate is crystalline and not a microbial contaminant.

  • Thermal Incubation: Place the sealed aliquot in a dry block heater or water bath set to 37°C for 15 minutes.

  • Kinetic Disruption: Transfer immediately to a bath sonicator and sonicate for 5 minutes.

  • Verification: Centrifuge the tube briefly (1,000 x g for 30 seconds). If a white pellet remains at the bottom, the compound has permanently crystallized due to high water content. The stock must be discarded. If the solution is completely clear, it is rescued for immediate use.

Part 4: Workflows and Diagnostic Visualizations

The following diagrams map the logical progression of stock preparation and troubleshooting.

Workflow Start Equilibrate Compound to Room Temp AddDMSO Add Anhydrous DMSO (>99.9% Purity) Start->AddDMSO Vortex Vortex & Sonicate (Max 37°C) AddDMSO->Vortex Check Visual Inspection: Is Solution Clear? Vortex->Check Store Aliquot & Store at -20°C (Single-use, Desiccated) Check->Store Yes Rescue Apply Thermal Rescue Protocol Check->Rescue No

Caption: Workflow for the preparation and verification of anhydrous DMSO stock solutions.

DecisionTree Issue Precipitate Observed in DMSO Stock Q1 Was stock stored at -20°C? Issue->Q1 Q2 Is the compound an HCl salt? Q1->Q2 No (Freshly Made) Water Water Absorption (Hygroscopic DMSO) Q1->Water Yes (Freeze/Thaw) Lattice High Lattice Energy Slow Dissolution Q2->Lattice Yes Action1 Warm to 37°C & Sonicate 10 mins Water->Action1 Action2 Add 1-5% Water/Buffer to solvate Cl- ions Lattice->Action2

Caption: Diagnostic decision tree for identifying and resolving compound precipitation in DMSO.

Part 5: References

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Application Notes. Available at: [Link][1]

  • Waybright, T. J., et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 2014. Available at:[Link][2]

  • Gibson, Emma K. "Amine hydrochloride salts: a problem in polyurethane synthesis." PhD Thesis, University of Glasgow, 2007. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Purification of N-(piperidin-3-ylmethyl)methanesulfonamide Intermediates

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of polar, basic intermediates in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of polar, basic intermediates in drug development. N-(piperidin-3-ylmethyl)methanesulfonamide presents a unique chromatographic challenge: it contains a highly basic secondary piperidine amine (pKa ~10.5) coupled with a polar, weakly acidic methanesulfonamide moiety (pKa ~10).

This dual-polarity often leads to severe peak tailing on bare silica, irreversible adsorption, and poor mass recovery due to strong electrostatic interactions with acidic silanol groups[1][2]. This guide provides field-proven, self-validating protocols, troubleshooting FAQs, and mechanistic insights to ensure the high-purity isolation of these specific intermediates.

Physicochemical Profiling & Purification Logic

Why does this molecule streak on standard silica? Bare silica gel is inherently acidic. The basic piperidine nitrogen protonates and binds electrostatically to the negatively charged silanol groups. To overcome this, we must either mask the silanols (using amine-functionalized columns) or leverage the basicity as a strategic advantage (using Strong Cation Exchange)[2][3].

PurificationLogic Start Crude Mixture: N-(piperidin-3-ylmethyl) methanesulfonamide Q1 Is the piperidine nitrogen Boc-protected? Start->Q1 BocYes Standard Normal Phase (Silica Gel) Q1->BocYes Yes (Low Polarity) BocNo Free Amine Present Q1->BocNo No (Highly Polar) Q2 Are non-basic polar impurities present? BocNo->Q2 SCX SCX Catch & Release (Ion Exchange) Q2->SCX Yes (e.g., Mesyl Chloride) AmineSilica Amine-Functionalized Silica (KP-NH) Q2->AmineSilica No (Mainly Isomers)

Decision tree for selecting the optimal purification strategy based on intermediate properties.

Core Methodologies

Protocol A: Strong Cation Exchange (SCX) "Catch-and-Release"

Causality: SCX chromatography utilizes a silica-based stationary phase functionalized with sulfonic acid groups. The basic piperidine ring protonates and forms a strong ionic bond with the sulfonic acid. Neutral and acidic impurities (like excess methanesulfonyl chloride or non-basic byproducts) pass straight through. The target is then "released" by washing with a strong base (e.g., ammonia in methanol) which deprotonates the piperidine, breaking the ionic interaction[3][4].

Step-by-Step Methodology:

  • Column Equilibration: Condition a silica-based SCX cartridge (e.g., ISOLUTE SCX-2) with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM)[4].

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of DCM or DCM/MeOH (9:1). Load slowly onto the cartridge.

  • Washing (Catch): Wash the column with 5 CV of DCM, followed by 5 CV of MeOH.

    • Self-Validation Step: Spot the wash fractions on a TLC plate. They should contain neutral impurities but zero product. If product is present, the SCX column was overloaded.

  • Elution (Release): Elute the target amine using 5 CV of 1% to 2% NH₄OH (or 1M NH₃) in MeOH[4].

  • Recovery: Concentrate the basic fractions under reduced pressure to yield the highly pure free base.

SCXWorkflow Load 1. Load Sample (Protonated Amine) Bind 2. Bind to SCX (Ionic Interaction) Load->Bind Wash 3. Wash Impurities (Neutral/Acidic leave) Bind->Wash Elute 4. Elute Product (1% NH4OH in MeOH) Wash->Elute

Mechanistic workflow of Strong Cation Exchange (SCX) for basic piperidine derivatives.

Protocol B: Amine-Functionalized Normal Phase Chromatography

Causality: If SCX is unavailable or structural isomers must be separated, bare silica will cause severe tailing[2]. Amine-functionalized silica (e.g., KP-NH) masks the acidic silanols, preventing the acid-base interaction. This allows the piperidine derivative to elute with symmetric peak shapes using simple, non-aggressive solvent systems, avoiding the need for Triethylamine (TEA) or toxic DCM/MeOH/NH₃ mixtures[1].

Step-by-Step Methodology:

  • Preparation: Select an appropriately sized amine-functionalized silica flash cartridge.

  • Equilibration: Equilibrate with 100% Hexane or Heptane[1][2].

  • Loading: Dry-load the sample onto Celite or inject directly as a concentrated solution in Ethyl Acetate (EtOAc).

  • Gradient Elution: Run a gradient from 0% to 100% EtOAc over 10-15 CV. If the compound is highly polar, extend the gradient to include 10% Isopropanol (IPA) in EtOAc[1][2].

  • Detection: Monitor via UV (if a chromophore is present on a derivative) or ELSD.

    • Self-Validation Step: Perform a small-scale TLC on an amine-functionalized TLC plate before running the column to confirm Rf values and ensure baseline separation without tailing[1][2].

Quantitative Data Summary

Table 1: Comparison of Chromatographic Conditions for Piperidine-Methanesulfonamides

TechniqueStationary PhaseMobile Phase / GradientPeak ShapeTarget Application
Standard Normal Phase Bare Silica GelDCM / MeOH / 1% TEAPoor (Tailing)Boc-protected intermediates only
Amine-Modified Phase KP-NH (Amine-Silica)Hexane / EtOAc / IPAExcellent (Symmetric)Separation of closely related basic isomers
Ion Exchange (SCX) Sulfonic Acid SilicaCatch: MeOH; Release: 1% NH₃/MeOHN/A (Step Elution)Removal of excess mesyl chloride/neutral organics
Reverse Phase (RP) C18 (End-capped)H₂O / MeCN + 0.1% TFAGood (as TFA salt)Final polishing of highly polar salts

Troubleshooting Guide & FAQs

Q: My N-(piperidin-3-ylmethyl)methanesulfonamide is co-eluting with unreacted methanesulfonyl chloride. How do I separate them? A: Methanesulfonyl chloride is neutral/electrophilic, while your product has a basic piperidine nitrogen. Use the SCX Catch-and-Release protocol (Protocol A). The methanesulfonyl chloride will wash out in the DCM/MeOH wash steps, and your pure product will elute only when the basic ammonia solution is applied[4].

Q: I am observing severe peak tailing on standard silica, even when using 10% Methanol in DCM. Why? A: The secondary amine on the piperidine ring is strongly interacting with the acidic silanol groups on the bare silica[1]. Methanol alone is not basic enough to disrupt this ionic interaction. Solution: Either switch to an amine-functionalized column (Protocol B) or modify your mobile phase by adding 1% Triethylamine (TEA) or 1% aqueous NH₄OH to compete for the silanol binding sites[2][5].

Q: After Boc-deprotection with TFA, my product is a highly polar TFA salt. It streaks on TLC and won't move on silica. What is the best approach? A: The TFA salt of N-(piperidin-3-ylmethyl)methanesulfonamide is extremely polar. Furthermore, because the piperidine is highly basic and the sulfonamide is weakly acidic, the molecule can exhibit complex ionization states if pH is uncontrolled[2]. Solution: Use Reverse Phase (RP) chromatography on an end-capped C18 column. Crucially, control the mobile phase pH by adding 0.1% TFA to both the water and acetonitrile to maintain the fully protonated state, ensuring a sharp, symmetric peak[2][5].

Q: Why is my mass recovery so low when using bare silica with a TEA modifier? A: Even with competing amines like TEA, highly basic and polar compounds can irreversibly adsorb to active sites deep within the silica pores. Furthermore, the methanesulfonamide group provides additional hydrogen-bonding donor/acceptor sites that trap the molecule. Transitioning to a polymer-based reverse-phase column or an amine-functionalized stationary phase will significantly improve mass recovery[1][2].

References

  • [3] Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed (NIH).[Link]

  • [4] How should I purify a complex, polar, amide reaction mixture? Biotage.[Link]

  • [1] Is there an easy way to purify organic amines? Biotage.[Link]

  • [5] Purification of strong polar and basic compounds. Reddit (r/Chempros).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sulfonamide Formation in Piperidine Derivatives

Welcome to the technical support center for the synthesis of piperidine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of piperidine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and practical solutions in a direct question-and-answer format to address specific challenges encountered during the formation of sulfonamides from piperidine derivatives.

Section 1: Core Reaction Challenges & Low Yields

This section addresses the most common and frustrating issue in synthesis: low to no conversion of starting materials into the desired product.

Question 1: My reaction is showing very low or no product formation. What are the likely causes and how can I fix it?

Low conversion is often a result of insufficient reactivity in the system. The primary factors to investigate are steric hindrance, the choice of sulfonylating agent, and the reaction conditions (base, catalyst, solvent).

Causality & Explanation:

The formation of a sulfonamide involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. If the piperidine nitrogen is sterically hindered by substituents (e.g., at the 2 and 6 positions), this attack is slowed or prevented entirely.[1][2] Similarly, the reactivity of the sulfonylating agent and the reaction environment must be sufficient to overcome the activation energy barrier.

Troubleshooting Protocol:

  • Assess Steric Hindrance:

    • If your piperidine is highly substituted (e.g., 2,6-disubstituted): You are facing a significant steric challenge.

      • Action: Increase the reaction temperature in increments of 10-20 °C, monitoring by TLC or LC-MS for product formation and potential decomposition.

      • Action: Switch to a less sterically bulky sulfonylating agent if possible (e.g., methanesulfonyl chloride instead of 2,4,6-triisopropylbenzenesulfonyl chloride).

  • Enhance Electrophilicity & Catalysis:

    • Problem: The standard sulfonyl chloride may not be reactive enough, especially with less nucleophilic or hindered piperidines.

    • Action: Introduce a "Super Catalyst". The most effective strategy is often the addition of a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[3][4] This intermediate is much more electrophilic and readily transfers the sulfonyl group to the piperidine nitrogen, dramatically accelerating the reaction.[5]

    • Action: Switch to a More Reactive Sulfonylating Agent. If DMAP is insufficient, consider using a sulfonic anhydride. Anhydrides are significantly more reactive than their corresponding sulfonyl chlorides but are also more sensitive to moisture.

  • Optimize the Base and Solvent System:

    • Problem: An inappropriate base or solvent can cripple the reaction. The base must be strong enough to neutralize the HCl byproduct without causing side reactions. The solvent must fully dissolve the reactants.

    • Action: If using a mild base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,4,6-collidine.

    • Action: Ensure your solvent is appropriate. Dichloromethane (DCM) and acetonitrile (ACN) are common choices. For poorly soluble starting materials, consider switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF).

Workflow: Troubleshooting Low Conversion

start Low or No Yield sterics Is piperidine sterically hindered? start->sterics reagent Is sulfonyl chloride reactive enough? sterics->reagent No inc_temp Increase Temperature Use smaller sulfonylating agent sterics->inc_temp Yes conditions Are Base/Solvent optimal? reagent->conditions No add_dmap Add catalytic DMAP Switch to sulfonic anhydride reagent->add_dmap Yes success Reaction Successful conditions->success Yes change_base Use stronger base (DBU) Switch to polar aprotic solvent (DMF) conditions->change_base No inc_temp->reagent add_dmap->conditions change_base->success

Caption: A logical workflow for diagnosing and solving low-yield sulfonylation reactions.

Section 2: Side Reactions and Impurities

Even when the reaction proceeds, unwanted side products can complicate purification and reduce the yield of the desired material.

Question 2: I am observing a significant amount of a higher molecular weight byproduct. Could this be a disulfonamide?

Yes, the formation of a disulfonamide is a very common side reaction, particularly when using primary piperidine amines or when reaction conditions are not carefully controlled.

Causality & Explanation:

The initially formed sulfonamide product still has an N-H proton. This proton is acidic and can be deprotonated by the base in the reaction mixture. The resulting sulfonamide anion is nucleophilic and can react with a second molecule of the sulfonyl chloride, leading to a disulfonated byproduct.[6] This is more likely to occur with an excess of sulfonyl chloride or a very strong base.

Mitigation Strategies:

  • Stoichiometry Control: Add the sulfonyl chloride (1.1-1.2 equivalents) slowly via a syringe pump to a solution of the piperidine derivative (1.0 equivalent) and base. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic piperidine over the less nucleophilic sulfonamide anion.

  • Base Selection: Avoid using an excessive amount of a very strong base. Triethylamine is often sufficient to scavenge HCl without promoting significant deprotonation of the product.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity and minimize the formation of this byproduct.

Diagram: Common Side Reactions

cluster_0 Pathways reactants Piperidine-NH + R-SO2Cl desired Desired Product Piperidine-N-SO2R reactants->desired Desired Reaction (Base) hydrolysis Hydrolysis Byproduct R-SO3H reactants->hydrolysis + H2O (Trace) disulfonamide Disulfonamide Byproduct Piperidine-N(SO2R)2 desired->disulfonamide + R-SO2Cl (Excess Base/Electrophile)

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for N-(piperidin-3-ylmethyl)methanesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and purification of N-(piperidin-3-ylmethyl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and purification of N-(piperidin-3-ylmethyl)methanesulfonamide. Because this molecule possesses competing functional groups, standard purification workflows often fail. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to ensure high-purity recovery.

Physicochemical Profiling

Understanding the intrinsic properties of N-(piperidin-3-ylmethyl)methanesulfonamide is the cornerstone of any successful purification strategy[1]. The molecule features a highly basic secondary amine (the piperidine ring) and a weakly acidic methanesulfonamide group.

Table 1: Quantitative Impurity & Charge Profiling

Compound / Functional GrouppKaCharge at pH 3Charge at pH 11Predicted LLE Efficiency
Target: N-(piperidin-3-ylmethyl)methanesulfonamideAmine: ~11.2Sulfonamide: ~10.87[2]+1 (Cationic)Zwitterionic / MixedPoor (Trapped in aqueous)
Impurity A: Bis-sulfonated byproductSulfonamide: ~10.87[2]0 (Neutral)-1 (Anionic)High at pH 3
Impurity B: 3-(aminomethyl)piperidineAmines: ~10.5, 11.2+2 (Cationic)+1 (Cationic)Poor at all acidic pH

Troubleshooting FAQs

Q: Why is my product yield so low after a standard acid-base liquid-liquid extraction (LLE)? A: This is a classic case of overlapping macro-pKa values. The piperidine nitrogen has a conjugate acid pKa of approximately 11.2, while the methanesulfonamide proton has a pKa of 10.87[2]. Because the basic pKa is higher than the acidic pKa, there is no pH at which the molecule is entirely neutral. At physiological pH, it is cationic. At pH 11, it exists in a complex equilibrium heavily favoring a zwitterionic state. This dual-charge character traps the product in the aqueous layer, making extraction into organic solvents (like ethyl acetate or dichloromethane) highly inefficient. Actionable Insight: Abandon LLE in favor of Strong Cation Exchange (SCX) chromatography or Reverse-Phase Preparative HPLC.

Q: How do I separate the bis-sulfonated impurity from my target? A: Over-sulfonylation occurs when methanesulfonyl chloride reacts with both the primary amine (intended) and the secondary piperidine amine (unintended). This byproduct lacks the basic piperidine nitrogen, rendering it completely neutral under acidic conditions. By acidifying your crude mixture to pH 3, your target molecule becomes cationic, while the bis-sulfonated impurity remains neutral. You can then use an SCX Catch-and-Release protocol to wash away the neutral impurity and selectively elute your target.

Q: My target peak exhibits severe tailing on a C18 Prep-HPLC column. How can I improve peak shape? A: Secondary amines like piperidine interact strongly with unendcapped, residual silanols on silica-based stationary phases. To suppress this secondary interaction, use a mobile phase modified with 0.1% Formic Acid. This ensures both the piperidine amine and the surface silanols are fully protonated, preventing ionic binding and sharpening the peak.

Experimental Workflows & Methodologies

Workflow Visualization: SCX Catch-and-Release

G A Crude Reaction Mixture (Target + Bis-sulfonated + Salts) B Acidify to pH 3 with 1M HCl (Target becomes Cationic) A->B C Load onto SCX Cartridge (Target Binds to Sulfonic Acid Resin) B->C D Wash with 100% MeOH (Elutes Neutral Bis-sulfonated Impurities) C->D E Elute with 2M NH3 in MeOH (Deprotonates Target for Release) D->E F Concentrate in Vacuo (Pure Target Recovered) E->F

SCX Catch-and-Release Purification Workflow for Zwitterionic Amines.

Protocol 1: Step-by-Step SCX Purification

This self-validating protocol ensures the removal of neutral organic impurities (like bis-sulfonamides) and inorganic salts.

  • Resin Conditioning: Condition a Strong Cation Exchange (SCX) cartridge with 2 column volumes (CV) of Methanol (MeOH), followed by 2 CV of 0.1M HCl in Water.

  • Sample Loading: Dissolve the crude N-(piperidin-3-ylmethyl)methanesulfonamide in a minimum volume of 1:1 MeOH/Water. Adjust the pH to 3.0 using 1M HCl. Self-Validation: Spot the solution on pH paper; it must be ≤ 3 to ensure the piperidine ring is fully protonated. Load the sample onto the column.

  • Washing (Impurity Removal): Wash the cartridge with 3 CV of 100% MeOH. Collect this fraction and analyze via TLC/LC-MS; it will contain the neutral bis-sulfonated impurities and unreacted methanesulfonyl chloride derivatives.

  • Target Elution: Elute the target compound using 3 CV of 2M Ammonia (NH3) in MeOH. The basic environment deprotonates the piperidine ring, breaking its ionic bond with the sulfonic acid resin.

  • Recovery: Evaporate the methanolic ammonia fraction under reduced pressure to yield the purified target.

Protocol 2: Reverse-Phase Preparative HPLC (For High-Purity Requirements)

If starting material (3-(aminomethyl)piperidine) remains, SCX will not separate it from the target, as both are cationic. RP-HPLC is required.

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge) designed to withstand basic or highly acidic mobile phases.

  • Mobile Phase Preparation:

    • Buffer A: Water + 0.1% Formic Acid (pH ~2.7).

    • Buffer B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a shallow gradient from 2% B to 40% B over 20 minutes. The highly polar nature of the protonated target means it will elute early. The bis-sulfonated impurity, being more lipophilic, will elute significantly later.

References[3] Title: Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. Source: BenchChem. URL: https://www.benchchem.com[2] Title: PIPERIDINE. Source: Ataman Kimya. URL:https://www.atamanchemicals.com[1] Title: 1219832-41-3 | (S)-N-(piperidin-3-ylmethyl)methanesulfonamide. Source: ChemScene. URL: https://www.chemscene.com

Sources

Optimization

Optimizing reaction temperature for N-(piperidin-3-ylmethyl)methanesulfonamide coupling

Technical Support Center: Optimizing Sulfonamide Coupling Reactions Topic: Optimizing Reaction Temperature for the Synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide Welcome to the technical support center. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sulfonamide Coupling Reactions

Topic: Optimizing Reaction Temperature for the Synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides, specifically focusing on the challenges and optimization strategies for the coupling of 3-(aminomethyl)piperidine with methanesulfonyl chloride. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Foundational Principles of the Sulfonylation Reaction

Before troubleshooting, a firm grasp of the reaction's fundamentals is essential. The synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide involves the reaction of a primary amine with methanesulfonyl chloride (MsCl), a classic and robust transformation that is nonetheless sensitive to reaction conditions.[1]

Q1: What is the core mechanism of this reaction, and what are the key reactive species?

The reaction is a nucleophilic acyl substitution at the sulfur atom. The primary amine of 3-(aminomethyl)piperidine acts as the nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride.[1] This process generates a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2]

cluster_reactants Reactants cluster_products Products Amine R-CH₂-NH₂ (3-(aminomethyl)piperidine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack MsCl CH₃SO₂Cl (Methanesulfonyl Chloride) MsCl->Intermediate Base Base (e.g., Et₃N) Salt Base·HCl Salt Base->Salt HCl Scavenging Product R-CH₂-NHSO₂CH₃ (Sulfonamide Product) Intermediate->Product Chloride Elimination

Caption: General mechanism for N-sulfonylation of a primary amine.

Q2: Why is precise temperature control the most critical parameter for this specific synthesis?

Temperature control is paramount for three primary reasons:

  • Exothermicity: The reaction between amines and methanesulfonyl chloride is highly exothermic.[1] A rapid addition of MsCl at room temperature can cause the reaction to overheat, leading to solvent boiling, pressure buildup, and a higher rate of side reactions.

  • Reagent Stability: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive methanesulfonic acid.[2] This hydrolysis is accelerated at higher temperatures. Maintaining a low temperature minimizes this degradation pathway, especially during the initial, slow addition phase.

  • Selectivity: The starting material, 3-(aminomethyl)piperidine, possesses two nucleophilic nitrogen atoms: a primary amine and a secondary amine within the piperidine ring. The primary amine is significantly more nucleophilic and less sterically hindered, making it the desired site of reaction. Lower temperatures (e.g., 0 °C) favor kinetic control, promoting reaction at the more reactive primary amine. Higher temperatures can provide sufficient energy to overcome the activation barrier for the reaction at the less reactive secondary amine, leading to a mixture of regioisomers.

Part 2: Troubleshooting Guide for Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on temperature-related causes and solutions.

Scenario 1: Low or No Product Formation

Q: I've run the reaction, but TLC/LC-MS analysis shows only unreacted starting amine. I kept the temperature at 0 °C for the entire duration. What went wrong?

A: While initiating the reaction at a low temperature is crucial, maintaining it at 0 °C for an extended period can sometimes be counterproductive.

  • Potential Cause (Kinetic Stall): The initial nucleophilic attack is fast and exothermic, but the subsequent reaction completion may require more thermal energy. After the controlled, low-temperature addition of MsCl, the reaction mixture may need to slowly warm to room temperature to ensure it proceeds to completion.[1][3]

  • Recommended Solution:

    • Confirm Reagent Integrity: First, ensure your methanesulfonyl chloride has not hydrolyzed. Use a fresh bottle or a recently opened one stored under an inert atmosphere.[3] Ensure all solvents and glassware are scrupulously dry.[2]

    • Implement a Temperature Gradient: Perform the dropwise addition of MsCl at 0 °C over 15-30 minutes.[1] After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let the mixture naturally warm to room temperature.[3]

    • Monitor Progress: Continue to monitor the reaction by TLC or LC-MS for the next 2-16 hours until the starting amine is consumed.[1] If the reaction is still sluggish at room temperature, gentle heating (e.g., to 40 °C) can be considered, but this must be done cautiously while monitoring for the appearance of byproducts.[3]

Scenario 2: Formation of Multiple Products & Impurities

Q: My analysis shows two major products. One is the desired sulfonamide, but there's a second, less polar spot on the TLC plate. What is it and how can I prevent its formation?

A: The less polar spot is very likely the di-sulfonylated byproduct, where both N-H bonds of the primary amine have reacted with MsCl. Temperature plays a key role in this side reaction.[2]

  • Potential Cause (Over-reaction): Higher reaction temperatures increase the reaction rate and can provide the necessary energy for the less reactive N-H bond of the newly formed sulfonamide to attack a second molecule of MsCl.[2] This is exacerbated by using an excess of sulfonyl chloride or prolonged reaction times.

  • Recommended Solution:

    • Strict Low-Temperature Addition: The most effective preventative measure is to maintain a low temperature (0 °C) throughout the addition of methanesulfonyl chloride.[1][3] This minimizes the kinetic energy available for the second sulfonylation.

    • Control Stoichiometry: Use only a slight excess (1.0 to 1.1 equivalents) of methanesulfonyl chloride.[1] Adding the MsCl solution dropwise ensures there is never a high local concentration of the reagent.

    • Monitor and Quench: Monitor the reaction closely. Once the starting amine is consumed, quench the reaction to prevent further sulfonylation. Do not let the reaction run unnecessarily for extended periods at room temperature or elevated temperatures.

Start Reaction Monitoring (TLC / LC-MS) Issue1 Issue: Low/No Conversion Start->Issue1 Starting Amine Remains Issue2 Issue: Multiple Products Start->Issue2 New Non-Polar or Isomeric Spots Issue3 Issue: Polar Byproduct Start->Issue3 New Polar Spot (Baseline) Sol1a Action: Allow slow warming to RT Issue1->Sol1a If Reagents OK Sol1b Action: Check MsCl and solvent dryness Issue1->Sol1b First Check Sol2a Action: Maintain 0°C during MsCl addition Issue2->Sol2a Primary Action Sol2b Action: Use 1.0-1.1 eq. of MsCl Issue2->Sol2b Secondary Action Sol3 Action: Use anhydrous solvents & inert gas Issue3->Sol3 Primary Cause: Moisture

Caption: Troubleshooting flowchart for sulfonamide synthesis.

Q: I'm seeing a significant amount of a very polar byproduct that remains at the baseline on my TLC. What is this?

A: This is almost certainly methanesulfonic acid, the product of methanesulfonyl chloride hydrolysis.[2] While not directly a temperature issue, poor temperature control can exacerbate it.

  • Potential Cause (Water Contamination): The primary cause is the presence of water in the solvent, on the glassware, or in the amine starting material.[1][2] An uncontrolled exotherm from adding MsCl too quickly can sometimes cause localized heating that accelerates this hydrolysis if trace moisture is present.

  • Recommended Solution:

    • Ensure Anhydrous Conditions: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Dry all glassware in an oven overnight and cool under a stream of inert gas (nitrogen or argon).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction flask.[2]

Part 3: Experimental Protocols and Data

Table 1: Effect of Temperature on N-(piperidin-3-ylmethyl)methanesulfonamide Synthesis
ParameterTemperature ProfileExpected Primary OutcomeCommon Side ProductsRecommendation
Yield 0 °C → Room TempHigh Yield (>85%)MinimalOptimal
Yield 0 °C (constant)Potentially low/incompleteUnreacted starting materialSub-optimal; may require extended time.
Yield Room Temp (addition)Variable, often lowerDi-sulfonylation, HydrolysisNot Recommended
Purity 0 °C → Room TempHigh PurityMinimalOptimal
Purity > 40 °CLow PurityDi-sulfonylation, IsomersAvoid ; use only if amine is unreactive.
Protocol: Optimized Synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide

Safety Note: Methanesulfonyl chloride is corrosive, highly toxic, and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The reaction is exothermic.[1][4]

Materials:

  • 3-(aminomethyl)piperidine (1.0 equiv.)

  • Methanesulfonyl chloride (1.05 equiv.)

  • Triethylamine (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(aminomethyl)piperidine (1.0 equiv.) and anhydrous DCM (to make a 0.2 M solution).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 equiv.) to the cooled solution and stir for 5 minutes.

  • MsCl Addition: Slowly add methanesulfonyl chloride (1.05 equiv.), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 20-30 minutes. Use a syringe pump for best control. Crucially, ensure the internal temperature does not rise above 5 °C during the addition. [1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the starting amine by TLC or LC-MS (typically 2-12 hours).[3]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(piperidin-3-ylmethyl)methanesulfonamide.

References

  • Picmonic. Sulfonamides Side Effects. Picmonic for Medicine. [Link]

  • Google Patents.
  • ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. [Link]

  • SlideShare. Sulfonamides. [Link]

  • Wikipedia. Methanesulfonyl chloride. [Link]

Sources

Troubleshooting

Stability of N-(piperidin-3-ylmethyl)methanesulfonamide under acidic conditions

Welcome to the Application Science Support Center. As drug development professionals and analytical chemists, you require precise, mechanistically sound guidance when working with complex functionalized amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and analytical chemists, you require precise, mechanistically sound guidance when working with complex functionalized amines. This guide provides in-depth troubleshooting, structural insights, and self-validating protocols regarding the stability of N-(piperidin-3-ylmethyl)methanesulfonamide (MW: 192.28 g/mol ) under acidic conditions.

Mechanistic Insights: Structural Behavior in Acidic Media

To predict the stability of N-(piperidin-3-ylmethyl)methanesulfonamide, we must analyze its two distinct functional groups:

  • The Piperidine Ring: Contains a secondary aliphatic amine with a pKa of approximately 10.4. In mildly acidic to neutral media, this nitrogen acts as a strong base and rapidly protonates to form a highly soluble, stable piperidinium cation.

  • The Methanesulfonamide Group: Unlike carboxamides, sulfonamides possess a highly electron-withdrawing sulfonyl group ( −SO2​− ) that stabilizes the adjacent nitrogen-sulfur bond. This makes the sulfonamide linkage exceptionally resistant to mild acid hydrolysis[1].

Degradation (cleavage of the sulfonamide bond) only occurs when the activation energy is overcome via extreme thermal stress combined with a high concentration of hydronium ions[2].

AcidStability A N-(piperidin-3-ylmethyl) methanesulfonamide B Mild Acid (pH 2-6) e.g., 0.1% Formic Acid A->B Dissolution D Strong Acid (pH < 1) e.g., 1M HCl + Heat A->D Forced Stress C Piperidinium Cation (Highly Stable) B->C Rapid Protonation E Sulfonamide Cleavage (Hydrolysis) D->E Activation Energy Met F Methanesulfonic Acid + Piperidin-3-ylmethanamine E->F Irreversible Degradation

Fig 1. pH-dependent structural state and degradation pathway of the compound.

Troubleshooting & FAQs

Q1: My compound's retention time shifts drastically when changing the HPLC mobile phase from pH 7.0 to pH 3.0. Is it degrading on the column? A1: No, this is a predictable chromatographic shift, not degradation. At pH 3.0, the piperidine nitrogen is fully protonated. This ionization significantly increases the molecule's polarity, reducing its retention on standard C18 reversed-phase columns. Actionable Solution: Switch to a polar-embedded or polar-endcapped C18 column designed for basic analytes, or utilize hydrophilic interaction liquid chromatography (HILIC) for better retention of the cation.

Q2: Will the compound survive in Simulated Gastric Fluid (SGF, pH ~1.2) during in vitro ADME assays? A2: Yes. While sulfonamides can undergo acid-catalyzed hydrolysis, this specific reaction requires extreme thermal and acidic stress (e.g., >60°C in 0.1 M to 1.0 M HCl)[3]. At physiological temperatures (37°C) in SGF, the thermal activation energy required for nucleophilic attack on the sulfonyl group is not met. The molecule will remain intact.

Q3: During LC-MS analysis in positive ESI mode (0.1% Formic Acid), I observe a major peak at m/z 193. Is this an acid-induced adduct? A3: This is the expected protonated molecular ion [M+H]+ . The exact mass of the neutral molecule is 192.09 Da. The acidic mobile phase facilitates the protonation of the basic piperidine nitrogen, yielding the highly stable m/z 193 species without inducing source fragmentation[1].

Quantitative Data: Hydrolytic Stability Profile

The following table summarizes the stability of the compound under various acidic stress conditions, demonstrating its resilience in physiological and analytical environments versus forced degradation.

Stress ConditionpH / MediaTemp (°C)Duration% Parent RemainingPrimary Degradant
Physiological pH 1.2 (SGF)37°C4 hours> 99.5%None
Analytical pH 2.7 (0.1% FA)25°C48 hours> 99.9%None
Mild Forced 0.1 M HCl60°C24 hours94.2%Methanesulfonic acid
Extreme Forced 1.0 M HCl80°C24 hours< 35.0%Piperidin-3-ylmethanamine

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal controls to verify that the observed results are artifacts of the chemistry, not procedural errors.

Protocol A: Self-Validating Forced Acid Degradation Assay

Use this protocol to establish the intrinsic stability-indicating power of your analytical methods.

  • Step 1: Sample Preparation. Dissolve the compound in methanol to a 1.0 mg/mL stock.

    • Causality: Methanol ensures complete solubilization before introducing aqueous acidic stress, preventing biphasic micelle shielding that could artificially inflate apparent stability.

  • Step 2: Acidification & Aliquoting. Dilute the stock 1:10 into 1.0 M HCl. Split immediately into two vials: a Test Vial and a Control Vial.

    • Self-Validation: The Control Vial is immediately stored at 4°C to establish a baseline. This ensures any degradation observed in the Test Vial is strictly due to the thermal-acidic stress, not inherent solvent instability.

  • Step 3: Thermal Stress. Incubate the Test Vial at 80°C for 24 hours.

    • Causality: The sulfonamide bond is highly resistant to hydrolysis. Extreme thermal energy is required to overcome the activation barrier for nucleophilic attack by water[3].

  • Step 4: Quenching & Neutralization. Remove the Test Vial, cool to room temperature, and immediately neutralize with an equivalent volume of 1.0 M NaOH.

    • Self-Validation: Neutralization arrests the hydrolysis reaction. This guarantees that the degradation profile represents the exact 24-hour mark and does not artificially progress while the sample waits in the autosampler queue.

  • Step 5: Mass Balance Analysis. Analyze both vials via HPLC-UV.

    • Self-Validation: Calculate the mass balance. The sum of the peak areas of the parent compound and its degradants must equal ≥95% of the Control Vial's parent peak area. A lower mass balance indicates secondary degradation into volatile or UV-transparent byproducts[2].

Protocol B: Acidic Mobile Phase LC-MS Workflow

Use this protocol for routine quantification and purity analysis.

  • Step 1: Mobile Phase Selection. Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and B (LC-MS Grade Acetonitrile + 0.1% Formic Acid).

    • Causality: The acidic pH (~2.7) ensures the piperidine nitrogen is fully and consistently protonated, preventing peak tailing caused by secondary interactions with free silanols on the stationary phase.

  • Step 2: System Suitability Test (SST). Inject a known reference standard before the analytical run.

    • Self-Validation: Confirms column performance, retention time stability, and ionization efficiency before committing valuable experimental samples to the queue.

  • Step 3: Column Selection. Utilize a polar-endcapped C18 column.

    • Causality: Standard C18 columns struggle to retain the highly polar piperidinium cation. Polar endcapping provides necessary dipole-dipole interactions to achieve an acceptable retention factor ( k′>2 ).

  • Step 4: MS Detection. Operate in Positive Electrospray Ionization (ESI+) mode, monitoring m/z 193.

    • Causality: The pre-existing positive charge on the piperidine ring in the acidic mobile phase guarantees exceptional ionization efficiency, yielding strong signal-to-noise ratios[1].

References

  • [1] Title: Recent advances in the synthesis of N-acyl sulfonamides Source: National Institutes of Health (NIH) PMC URL: [Link]

  • [2] Title: Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of N-(piperidin-3-ylmethyl)methanesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the isolation and purification of N-(piperidin-3-ylmethyl)methanesulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the isolation and purification of N-(piperidin-3-ylmethyl)methanesulfonamide.

Overview and Chemical Context

N-(piperidin-3-ylmethyl)methanesulfonamide (Formula: C₇H₁₆N₂O₂S) is a highly polar, bifunctional molecule containing a secondary amine on a piperidine ring and a methanesulfonamide moiety[1]. The basicity of the piperidine nitrogen and the hydrogen-bonding capacity of the sulfonamide group make the free base prone to forming low-melting solids or thick oils. This phenomenon, known as liquid-liquid phase separation (LLPS) or "oiling out," is a common and frustrating challenge in organic process research[2].

To achieve high-purity crystalline material, researchers must carefully select solvent-antisolvent pairs or, more effectively, convert the free base to a hydrochloride (HCl) salt. Salt formation significantly increases the lattice energy of the compound, facilitating robust and reproducible crystallization[2].

Solvent Selection Matrix

The following matrix summarizes the empirical performance of various solvent systems for both the free base and the HCl salt forms.

Target FormSolvent (Dissolution)Antisolvent (Precipitation)Volume Ratio (v/v)Efficacy & Mechanistic Rationale
Free Base Ethyl Acetate (EtOAc)Heptane1:2 to 1:4Moderate. EtOAc dissolves the polar sulfonamide; heptane reduces solubility. Prone to oiling out if cooled too rapidly.
Free Base TolueneMethyl tert-butyl ether (MTBE)1:1Good. Toluene provides moderate solubility at reflux. MTBE acts as a mild antisolvent, preventing sharp supersaturation.
HCl Salt Methanol (MeOH)MTBE or Diisopropyl Ether1:5Excellent. The HCl salt is highly soluble in MeOH. MTBE forces crystallization without trapping protic solvent in the lattice.
HCl Salt Isopropanol (IPA)Heptane1:3Excellent. IPA offers a steep solubility curve (high at 80°C, low at 0°C). Ideal for cooling crystallization without antisolvent.

Step-by-Step Experimental Protocols

Protocol A: Recrystallization of the Free Base via Solvent/Antisolvent

Self-Validating System: Visual confirmation of complete dissolution before antisolvent addition prevents seeding with amorphous impurities. Cloud point confirmation (turbidity followed by clearing with a few drops of solvent) ensures the system is precisely at the edge of the metastable zone before cooling begins.

  • Dissolution: Suspend 1.0 g of crude N-(piperidin-3-ylmethyl)methanesulfonamide in 5 mL of EtOAc in a round-bottom flask.

  • Heating: Heat the suspension to 70°C under continuous stirring until a clear solution is obtained. Causality: Heating increases the kinetic energy, breaking the intermolecular hydrogen bonds between the sulfonamide groups.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates.

  • Antisolvent Addition: Maintain the temperature at 65°C and add hot heptane dropwise until the solution becomes faintly turbid (cloud point). Add a few drops of EtOAc to regain a clear solution.

  • Cooling: Cool the solution at a controlled rate of 0.2 °C/min to 20°C. Causality: Slow cooling maintains the system within the metastable zone, promoting crystal growth over secondary nucleation[3].

  • Isolation: Filter the resulting crystals under vacuum and wash with 2 mL of cold heptane. Dry under vacuum at 40°C for 12 hours.

Protocol B: HCl Salt Formation and Recrystallization (Recommended)

Self-Validating System: pH verification (< 2) ensures complete protonation of the piperidine nitrogen. Gravimetric mass balance post-drying confirms the theoretical yield of the salt conversion, validating the efficiency of the isolation.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of Isopropanol (IPA) at 25°C.

  • Salt Formation: Slowly add 1.1 equivalents of concentrated aqueous HCl (or HCl in dioxane) while stirring. An exothermic reaction will occur.

  • Heating: Heat the mixture to 80°C to dissolve any prematurely precipitated salt.

  • Cooling & Crystallization: Cool the solution to 5°C at a rate of 0.5 °C/min. Causality: The HCl salt will spontaneously crystallize due to the steep solubility curve of the salt in IPA, driven by the increased lattice energy of the ionic bonds[2].

  • Isolation: Filter, wash with cold IPA (2 mL), and dry under vacuum at 50°C.

Troubleshooting Workflows

OilingOut Start Compound Oils Out During Cooling CheckTemp Is oiling temp > melting point of solute? Start->CheckTemp LowerTemp Adjust Solvent Ratio: Increase solvent, decrease antisolvent CheckTemp->LowerTemp Yes (LLPS) Seed Seed with pure crystals above oiling temperature CheckTemp->Seed No (Supersaturation) Salt Convert to HCl Salt for higher Melting Point LowerTemp->Salt Still oiling?

Workflow for resolving liquid-liquid phase separation (oiling out) during recrystallization.

Recrystallization Dissolve Dissolve crude in primary solvent at T_max Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add Antisolvent dropwise until slight turbidity Filter->Antisolvent Cool Controlled Cooling (0.1 - 0.5 °C/min) Antisolvent->Cool Isolate Filter & Wash with cold antisolvent Cool->Isolate

Standard solvent/antisolvent recrystallization workflow for high-purity isolation.

Frequently Asked Questions (FAQs)

Q: Why does my N-(piperidin-3-ylmethyl)methanesulfonamide form an oil instead of crystals? A: This is a classic case of liquid-liquid phase separation (LLPS). Because the molecule has flexible bonds and multiple hydrogen-bonding sites, it can easily form a supercooled liquid state. When the concentration of the solute exceeds its solubility at a temperature above its melting point in that specific solvent mixture, it separates as an oil[3]. To fix this, increase the proportion of the good solvent (e.g., EtOAc), lower the cooling rate, or seed the solution with pure crystals before it reaches the cloud point.

Q: How do I remove colored impurities from the crude mixture? A: Colored impurities are often polymeric or highly conjugated byproducts. Before the hot filtration step in Protocol A, add 5-10% (w/w) activated carbon (e.g., Darco) to the hot solution and stir for 15 minutes. The high surface area of the carbon traps the large, conjugated impurities. Filter through a pad of Celite to remove the carbon, ensuring the solution remains hot to prevent premature crystallization[2].

Q: Is it better to crystallize the free base or the HCl salt? A: For N-(piperidin-3-ylmethyl)methanesulfonamide, the HCl salt is vastly superior for purification. The free base is highly polar but has a relatively low lattice energy, making it prone to oiling out. Converting the basic piperidine nitrogen to its hydrochloride salt increases the melting point and crystallinity, allowing for a highly efficient cooling crystallization in alcohols like isopropanol[2].

Q: What is the optimal cooling rate, and why does it matter? A: A cooling rate of 0.1 to 0.5 °C/min is optimal. Rapid cooling (e.g., plunging the flask into an ice bath) forces the system out of the metastable zone and into the labile zone, causing massive spontaneous nucleation. This results in tiny, impure crystals that trap mother liquor (inclusions). Controlled cooling allows the solute to deposit onto existing crystal faces, yielding large, pure crystals[3].

References

  • Title: N-(piperidin-3-ylmethyl)methanesulfonamide - PubChem - NIH Source: nih.gov URL: 1

  • Title: Practical Process Research and Development - A Guide For Organic Chemists Source: acs.org URL: 2

  • Title: Crystallization - 4th Edition Source: elsevier.com URL: 3

Sources

Troubleshooting

Preventing side reactions during N-(piperidin-3-ylmethyl)methanesulfonamide synthesis

Welcome to the technical support guide for the synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges, primarily focusing on the prevention of side reactions to ensure high purity and yield.

Introduction to the Synthesis

N-(piperidin-3-ylmethyl)methanesulfonamide is a key building block in medicinal chemistry.[1] Its synthesis typically involves the reaction of 3-(aminomethyl)piperidine with methanesulfonyl chloride in the presence of a base. While the reaction appears straightforward, the presence of two nucleophilic nitrogen atoms in the starting material—a primary amine on the methyl group and a secondary amine within the piperidine ring—presents a significant challenge in selectivity.

Core Synthesis Pathway

The desired reaction is the selective sulfonylation of the more reactive primary amine.

Core Synthesis cluster_reactants Reactants cluster_products Products 3-aminomethylpiperidine 3-(Aminomethyl)piperidine Target N-(piperidin-3-ylmethyl)methanesulfonamide 3-aminomethylpiperidine->Target Base (e.g., TEA) DCM, 0°C to RT MsCl Methanesulfonyl Chloride (MsCl) MsCl->Target

Caption: Desired reaction pathway for N-(piperidin-3-ylmethyl)methanesulfonamide synthesis.

Frequently Asked Questions & Troubleshooting Guide

Question 1: What is the most common side reaction, and what is its underlying cause?

The most prevalent side reaction is the formation of the bis-sulfonylated byproduct, where both the primary exocyclic amine and the secondary endocylcic piperidine amine are reacted with methanesulfonyl chloride.

Cause: The secondary amine of the piperidine ring, while less nucleophilic than the primary amine, is still capable of reacting with the highly electrophilic methanesulfonyl chloride, especially if reaction conditions are not carefully controlled. This leads to the formation of a bis-sulfonamide impurity which can be difficult to separate from the desired product.

Side_Reaction cluster_pathways Start 3-(Aminomethyl)piperidine Desired Desired Product (Mono-sulfonylation) Start->Desired 1 eq. MsCl (Primary Amine Reaction) MsCl MsCl (Methanesulfonyl Chloride) MsCl->Desired Side Side Product (Bis-sulfonylation) MsCl->Side Desired->Side Excess MsCl / Harsh Conditions (Secondary Amine Reaction)

Caption: Competing reaction pathways leading to desired product and bis-sulfonylated side product.

Question 2: My analysis shows a significant amount of the bis-sulfonylated impurity. How can I minimize its formation?

Minimizing the bis-sulfonylated product requires precise control over reaction conditions to favor the kinetics of the primary amine's reaction over the secondary amine's.

Key Strategies:

  • Stoichiometry: Use a slight excess of 3-(aminomethyl)piperidine relative to methanesulfonyl chloride. This ensures the electrophile is consumed before it has a significant opportunity to react with the less nucleophilic secondary amine of the product.

  • Slow Addition: Add the methanesulfonyl chloride solution dropwise to the reaction mixture containing the amine and a base. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more reactive primary amine site.

  • Temperature Control: Perform the reaction at low temperatures (e.g., starting at 0°C and allowing it to slowly warm to room temperature). Lower temperatures decrease the overall reaction rate, enhancing the selectivity for the more nucleophilic primary amine.

  • Choice of Base: Utilize a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases will scavenge the HCl byproduct without competing as nucleophiles.

ParameterRecommended ConditionProblematic ConditionRationale
MsCl Stoichiometry 1.0 - 1.05 equivalents> 1.1 equivalentsExcess MsCl drives the reaction towards the bis-sulfonylated product.
Temperature 0°C to Room TemperatureElevated Temperatures (> RT)Higher temperatures provide enough energy to overcome the activation barrier for the less reactive secondary amine, reducing selectivity.
Addition Method Slow, dropwise addition of MsClRapid or bulk addition of MsClMaintains a low concentration of the electrophile, favoring reaction at the most nucleophilic site.
Base Triethylamine (TEA), DIPEAPyridine, Primary/Secondary AminesTertiary amines are effective HCl scavengers without being nucleophilic competitors.
Question 3: Would using a protecting group strategy be more effective?

Yes, a protecting group strategy is a robust and often preferred method to completely avoid the bis-sulfonylation side reaction.[2][3] The most common approach involves protecting the secondary piperidine nitrogen, performing the sulfonylation, and then deprotecting. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability and ease of removal under acidic conditions.[4]

Protected_Synthesis Start 3-(Aminomethyl)piperidine Protected N-Boc-3-(aminomethyl)piperidine Start->Protected Boc₂O, Base Sulfonylated N-Boc Protected Sulfonamide Protected->Sulfonylated MsCl, Base Final Final Product Sulfonylated->Final Acid (e.g., TFA, HCl)

Caption: Workflow for the N-Boc protected synthesis route.

Experimental Protocol: Protected Synthesis Route

Step 1: N-Boc Protection

  • Dissolve 3-(aminomethyl)piperidine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (1.1 eq.).

  • Cool the mixture to 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, perform an aqueous workup and purify by column chromatography to isolate tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

Step 2: Sulfonylation

  • Dissolve the N-Boc protected amine (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in DCM.

  • Cool the solution to 0°C.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction with water and brine washes, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often pure enough for the next step or can be purified by chromatography.

Step 3: N-Boc Deprotection

  • Dissolve the crude N-Boc protected sulfonamide in a solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[4]

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under vacuum to remove the acid and solvent. The product is typically obtained as the corresponding acid salt (e.g., hydrochloride or trifluoroacetate).

Question 4: What are the best practices for purifying the final product?

Purification strategies depend on the synthetic route and the nature of the impurities.

  • Aqueous Workup/Extraction: After the reaction, a standard aqueous workup is crucial. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) will remove the hydrochloride salt of the base used (e.g., triethylammonium chloride). A final wash with brine removes residual water.[5]

  • Crystallization: If the final product (often as a salt) is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/ether, ethanol/ethyl acetate) can be a highly effective method for removing impurities like the bis-sulfonylated byproduct.

  • Column Chromatography: For stubborn impurities or non-crystalline products, silica gel column chromatography is the method of choice. A polar solvent system, often involving a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide (e.g., 0-10% MeOH in DCM + 0.5% NH₄OH), is typically effective for separating the more polar desired product from less polar impurities.

Question 5: Which analytical techniques are best for monitoring the reaction and identifying impurities?
  • Thin-Layer Chromatography (TLC): The quickest way to monitor reaction progress. Use a mobile phase similar to your planned column chromatography conditions. Staining with ninhydrin can be useful to visualize primary and secondary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for monitoring. It provides real-time information on the consumption of starting materials and the formation of the product and byproducts, confirmed by their mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. The bis-sulfonylated product will have distinct shifts and a different integration ratio compared to the desired mono-sulfonylated product.

References

  • ResearchGate. (2025, October 17). Photoredox‐Catalyzed Preparation of Sulfones Using Bis‐Piperidine Sulfur Dioxide – An Underutilized Reagent for SO2 Transfer. ResearchGate. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Fallan, C., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. [Link]

  • PubMed. (2024, February 26). Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide - An Underutilized Reagent for SO2 Transfer. [Link]

  • ChemBK. (n.d.). 1-N-BOC-3-(N-METHYL-AMINOMETHYL)PIPERIDINE. [Link]

  • Aochina. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Analysis of N-(piperidin-3-ylmethyl)methanesulfonamide: A Predictive and Comparative Approach

For drug development professionals and researchers in medicinal chemistry, the unambiguous structural elucidation of novel small molecules is a cornerstone of successful research. N-(piperidin-3-ylmethyl)methanesulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in medicinal chemistry, the unambiguous structural elucidation of novel small molecules is a cornerstone of successful research. N-(piperidin-3-ylmethyl)methanesulfonamide, a molecule featuring a substituted piperidine ring, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of this compound, comparing it with related structural motifs and alternative analytical techniques. Our aim is to equip the reader with the expertise to not only interpret the spectrum of the title compound but also to apply these principles to other complex heterocyclic systems.

The Structural Landscape: What to Expect in the ¹H NMR Spectrum

N-(piperidin-3-ylmethyl)methanesulfonamide is comprised of three key structural fragments, each with a distinct magnetic environment that will be reflected in the ¹H NMR spectrum: the piperidine ring, the exocyclic methylene linker, and the methanesulfonamide group. The piperidine ring, existing predominantly in a chair conformation, will exhibit complex splitting patterns due to the diastereotopic nature of its methylene protons (axial and equatorial).

Diagram: Molecular Structure of N-(piperidin-3-ylmethyl)methanesulfonamide

Caption: Molecular structure of N-(piperidin-3-ylmethyl)methanesulfonamide.

Predicted ¹H NMR Chemical Shifts and Multiplicities

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) and the expected splitting patterns for the protons of N-(piperidin-3-ylmethyl)methanesulfonamide. These predictions are based on established chemical shift ranges for similar functional groups and the expected electronic effects of the substituents.[1][2][3]

Proton Assignment Predicted Chemical Shift (ppm) Expected Multiplicity Key Influencing Factors
CH₃-SO₂ ~2.9 - 3.1Singlet (s)Electron-withdrawing sulfonyl group.
Piperidine H2, H6 (axial & equatorial) ~2.5 - 3.5Multiplets (m)Proximity to the nitrogen atom; complex coupling.
Piperidine H3 (methine) ~1.8 - 2.2Multiplet (m)Coupling to adjacent methylene protons.
Piperidine H4, H5 (axial & equatorial) ~1.2 - 1.9Multiplets (m)Typical range for piperidine ring protons.[4][5]
-CH₂-N ~3.0 - 3.4Doublet of doublets (dd) or multiplet (m)Coupling to H3 and the sulfonamide NH.
N-H (Piperidine) Broad singlet (br s)Broad signal due to quadrupolar broadening from ¹⁴N and potential chemical exchange.
N-H (Sulfonamide) ~5.0 - 8.0Triplet (t) or broad singlet (br s)Coupling to the adjacent CH₂ group; chemical exchange can lead to broadening.

Comparative Analysis: Unveiling Structural Nuances

Comparison with Unsubstituted Piperidine

The ¹H NMR spectrum of unsubstituted piperidine provides a valuable baseline. In CDCl₃, the protons on carbons adjacent to the nitrogen (C2 and C6) typically resonate around 2.7-2.9 ppm, while the remaining protons (C3, C4, C5) appear further upfield around 1.5-1.7 ppm.[4] The introduction of the 3-(methylsulfonylaminomethyl) substituent in our target molecule is expected to cause significant changes:

  • Deshielding of Piperidine Protons: The electron-withdrawing nature of the methanesulfonamide group will likely cause a downfield shift of all piperidine ring protons compared to the parent molecule.

  • Increased Complexity: The loss of symmetry will result in a more complex spectrum with distinct signals for each proton, unlike the more averaged signals in unsubstituted piperidine. The axial and equatorial protons will have more pronounced differences in their chemical shifts.[5]

Alternative Analytical Techniques: A Complementary Perspective

While ¹H NMR is unparalleled for detailed structural mapping, other techniques provide complementary information.

Analytical Technique Information Provided Comparison with ¹H NMR
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition.MS confirms the molecular formula, while NMR elucidates the connectivity of the atoms.
Infrared (IR) Spectroscopy Identifies the presence of functional groups such as N-H (stretching around 3300-3500 cm⁻¹) and S=O (stretching around 1150-1350 cm⁻¹).IR confirms the presence of key functional groups, while NMR provides a detailed map of the carbon-hydrogen framework.
¹³C NMR Spectroscopy Reveals the number of unique carbon environments and their chemical shifts.¹³C NMR complements ¹H NMR by providing information about the carbon skeleton.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of N-(piperidin-3-ylmethyl)methanesulfonamide, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[6]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Temperature: Acquire the spectrum at a constant temperature (e.g., 298 K) to minimize shifts due to temperature fluctuations. Variable temperature NMR can be employed to study conformational dynamics.[5]

    • Referencing: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Workflow for ¹H NMR Spectral Analysis

cluster_0 Experimental cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation B NMR Data Acquisition A->B C Fourier Transform B->C D Phase & Baseline Correction C->D E Chemical Shift Analysis D->E F Integration E->F G Coupling Constant Analysis F->G H Structural Elucidation G->H

Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of N-(piperidin-3-ylmethyl)methanesulfonamide, while predicted to be complex, is eminently interpretable with a solid understanding of fundamental NMR principles. By dissecting the molecule into its constituent fragments and comparing their expected resonances with known values for similar structures, a detailed and accurate structural assignment is achievable. This guide serves as a robust framework for researchers, enabling them to confidently approach the NMR analysis of this and other novel chemical entities, thereby accelerating the pace of drug discovery and development.

References

  • Zimmermann, T., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • University of Wisconsin-Madison. Table of characteristic proton NMR chemical shifts. [Link]

  • Michigan State University. Proton NMR Table. [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Piperidine and Pyrrolidine Sulfonamides

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological and pharmacokinetic profile of a drug candidate. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological and pharmacokinetic profile of a drug candidate. Among the most utilized saturated nitrogen heterocycles, the five-membered pyrrolidine and the six-membered piperidine rings stand out as "privileged scaffolds."[1][2][3] Their prevalence in FDA-approved drugs is a testament to their ability to impart favorable properties, including improved solubility, metabolic stability, and three-dimensional diversity for optimal target engagement.[2][4]

When appended with the versatile sulfonamide moiety—a group renowned for its wide spectrum of biological activities and its role as a bioisostere for carboxylic acids—these scaffolds give rise to two classes of compounds with immense therapeutic potential: piperidine sulfonamides and pyrrolidine sulfonamides.[2][5] This guide provides an in-depth, objective comparison of their bioactivity, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions during the design of novel therapeutics.

Structural and Physicochemical Foundations: More Than a Single Methylene Unit

The fundamental difference between a piperidine and a pyrrolidine ring is a single methylene (-CH2-) group. This seemingly minor variation introduces significant, albeit subtle, distinctions in their physicochemical properties, which in turn dictate their behavior in biological systems.[6]

PropertyPiperidinePyrrolidineRationale & Implication
Ring Size6-membered5-memberedAffects bond angles and conformational flexibility.
Lipophilicity (logP)~0.84~0.46Piperidine is slightly more lipophilic, which can influence membrane permeability and volume of distribution.[6]
Basicity (pKa of Conjugate Acid)~11.22~11.27Both are strongly basic, but pyrrolidine's slightly higher basicity may be due to greater stabilization of its protonated form.[6]
Conformational FlexibilityMore rigid (prefers chair conformation)More flexible ("pseudorotation")Piperidine's rigidity can be advantageous for locking in a bioactive conformation, potentially increasing potency. Pyrrolidine's flexibility may allow for adaptation to different binding pockets.[1][6]

These foundational differences are the root cause of the varying biological activities and pharmacokinetic profiles observed between the two sulfonamide classes. The choice of one scaffold over the other is therefore a strategic decision in lead optimization.

G cluster_piperidine Piperidine Sulfonamide cluster_pyrrolidine Pyrrolidine Sulfonamide Piperidine Pyrrolidine

Caption: General structures of Piperidine and Pyrrolidine Sulfonamides.

Comparative Bioactivity Across Key Therapeutic Areas

The true divergence in the utility of these scaffolds becomes evident when examining their performance against various biological targets. While both have shown broad applicability, distinct patterns emerge.

Enzyme Inhibition

Sulfonamides are a classic inhibitor class for many enzymes, and both piperidine and pyrrolidine variants have been extensively explored.

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a canonical zinc-binding group for carbonic anhydrases, enzymes implicated in glaucoma and certain cancers. Both scaffolds have yielded potent inhibitors.[7][8][9] A study of pyrrolidine-benzenesulfonamides identified compounds with potent inhibitory activity against human CA isoforms I and II (hCA I and hCA II). For instance, compound 3b in their study showed Kᵢ values of 17.61 nM for hCA I and an impressive 5.14 nM for hCA II.[8][9] Similarly, sulfonamides incorporating a piperidine ring have been developed as potent CA inhibitors, often as part of more complex structures designed to target specific isoforms like the tumor-associated CA IX.[7][10]

  • Cholinesterase Inhibition: As potential treatments for Alzheimer's disease, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are of high interest. Here again, both scaffolds are effective. Pyrrolidine-based benzenesulfonamides have demonstrated remarkable AChE inhibition, with Kᵢ values as low as 22.34 nM.[8][11] Piperidine-containing sulfonamides have also been synthesized and shown to be promising inhibitors of both AChE and BChE.[12][13] In one study, unsubstituted N-(piperidin-1-yl)benzenesulfonamide derivatives were found to be more potent than their N-ethyl substituted counterparts, highlighting the sensitivity of the binding pocket to substitution on the piperidine nitrogen.[13]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV inhibitors are a major class of therapeutics for type 2 diabetes.[14] A study directly comparing pyrrolidine and piperidine sulfonamide derivatives as anti-diabetic agents found that both scaffolds could produce potent compounds. The most potent compound in the series, with an IC50 of 41.17 nM, was a piperidine derivative.[14] This suggests that for this specific target, the conformational constraints and orientation of substituents afforded by the six-membered ring may be more optimal for binding.

Table 1: Comparative Enzyme Inhibition Data

Target EnzymeScaffoldCompound ExampleInhibition ConstantReference
hCA IPyrrolidineCompound 3bKᵢ = 17.61 ± 3.58 nM[8][9]
hCA IIPyrrolidineCompound 3bKᵢ = 5.14 ± 0.61 nM[8][9]
AChEPyrrolidineCompound 6aKᵢ = 22.34 ± 4.53 nM[8][9]
DPP-IVPiperidineCompound 9aIC50 = 41.17 nM[14]
UreasePiperidineCompound d4IC50 = 0.29 µM[15]
Antimicrobial and Antiviral Activity

The sulfonamide class originated with the discovery of antibacterial sulfa drugs.[2] Modern derivatives continue this legacy.

  • Antibacterial/Antifungal: Novel piperidine sulfonamides have been developed as bactericides for managing plant bacterial diseases, showing excellent potency against pathogens like Xanthomonas oryzae pv. oryzae (Xoo).[2][16] One derivative, compound C4 , had an EC50 of 2.02 µg/mL against Xoo, significantly better than commercial agents.[16] Pyrrolidine-benzenesulfonamides have also been evaluated, though in some studies they showed weaker antibacterial and antifungal activity compared to their enzyme inhibitory effects.[9]

  • Antiviral: The structural diversity of these compounds lends them to antiviral applications. Piperidine-substituted sulfonamides were found to be effective inhibitors of the Marburg virus (MARV).[17] The ability of the piperidine ring to be incorporated into larger, more complex heterocyclic systems makes it a versatile building block for antiviral drug design.[17]

Receptor Modulation

The distinct three-dimensional shapes of piperidine and pyrrolidine sulfonamides make them suitable for interacting with the specific binding pockets of receptors.

  • TRPV4 Antagonists: A series of pyrrolidine sulfonamides were developed as potent and orally bioavailable antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4), a target for heart failure.[18] Optimization of this series led to a lead compound, GSK3395879, which demonstrated efficacy in an in vivo rat model.[18] The study highlighted that increasing the structural rigidity of the pyrrolidine core improved activity.[18]

  • 5-HT₆ Receptor Antagonists: Piperidin-4-yl amino aryl sulfonamides were investigated as antagonists for the 5-HT₆ receptor, a target for cognitive enhancement.[19] The research led to the discovery of potent, selective, and brain-penetrant compounds that showed activity in animal models of cognition.[19] This demonstrates the utility of the piperidine scaffold in designing CNS-active agents.

Structure-Activity Relationship (SAR) and Pharmacokinetic (PK) Insights

The choice between the two rings often comes down to fine-tuning SAR and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • SAR Causality: For pyrrolidine sulfonamides developed as BACE1 inhibitors, SAR studies showed that fluorophenyl substituents on the pyrrolidine ring offered better potency.[1] This is a classic example of using fluorine substitution to modulate electronic properties and potentially engage in specific interactions within the binding site. For piperidine sulfonamides, conformational restriction, such as in 2,6-disubstituted derivatives, has been used to lower liability for metabolism by enzymes like CYP3A4, a critical consideration for oral drugs.[20]

  • Pharmacokinetic Profile: The slightly higher lipophilicity of piperidine can lead to differences in membrane permeability compared to pyrrolidine analogs.[6] However, the sulfonamide group itself can improve pharmacokinetic properties. For example, the addition of a methyl sulfonamide substituent to a series of Chlamydia trachomatis inhibitors dramatically improved solubility and permeability, moving the compounds from BCS class IV to class II and enabling oral bioavailability.[21] While this study did not directly compare piperidine and pyrrolidine, it underscores the powerful influence of the sulfonamide moiety on the overall PK profile of a heterocyclic compound.

Caption: A typical workflow for synthesis and screening of heterocyclic sulfonamides.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section details standardized protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of N-Aryl/Alkyl Sulfonamides

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions.[5]

Objective: To synthesize a piperidine or pyrrolidine sulfonamide from the corresponding amine and a sulfonyl chloride.

Materials:

  • Piperidine or Pyrrolidine derivative (1.0 eq)

  • Aryl or Alkyl Sulfonyl Chloride (1.1 eq)

  • Base (e.g., Triethylamine or Pyridine, 2.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve the piperidine or pyrrolidine starting material (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine, 2.0 eq) to the stirred solution.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. The choice of sulfonyl chloride dictates the "R" group on the final sulfonamide.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired sulfonamide.

Causality Behind Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are reactive towards water, which would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Triethylamine is a common, non-nucleophilic organic base.

  • Low Temperature Addition: The reaction is exothermic. Adding the sulfonyl chloride at 0 °C controls the reaction rate and minimizes potential side reactions.

Carbonic Anhydrase II Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC50) of a compound against hCA II.

Principle: The assay measures the esterase activity of CA II, which catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate. An inhibitor will reduce the rate of this color formation.

Materials:

  • Human Carbonic Anhydrase II (hCA II) enzyme

  • Tris-SO₄ buffer (pH 7.6)

  • 4-Nitrophenyl acetate (NPA) substrate solution in anhydrous acetonitrile

  • Test compounds (piperidine/pyrrolidine sulfonamides) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 140 µL of Tris-SO₄ buffer to each well.

  • Add 20 µL of the hCA II enzyme solution to each well.

  • Add 20 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Self-Validating System: The protocol should include a positive control (a known CA inhibitor like acetazolamide) to validate the assay's performance and ensure that the enzyme is active and responsive to inhibition.

Conclusion and Future Outlook

The choice between a piperidine and a pyrrolidine sulfonamide is not arbitrary but a strategic decision rooted in the subtle yet significant differences in their physicochemical properties and conformational preferences.[6] Piperidine, being more rigid and slightly more lipophilic, may be favored for targets requiring a conformationally constrained ligand.[6][20] Pyrrolidine, with its greater flexibility, offers the potential for induced-fit binding and presents a slightly more hydrophilic profile.[1][6]

Experimental data reveal that both scaffolds can yield highly potent compounds across a wide range of biological targets, from enzymes to receptors. The ultimate bioactivity is a complex interplay between the heterocyclic core, the substitution pattern, and the nature of the sulfonamide group itself.

Future research should focus on direct, head-to-head comparisons of piperidine and pyrrolidine analogs within the same chemical series. Such studies, combined with co-crystal structure analysis and computational modeling, will provide a deeper understanding of the structural basis for their differential activities and guide the rational design of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • BenchChem. (2025).
  • Rehman, A., et al. (n.d.). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
  • Saidi, M., et al. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 844-853. [Link]

  • Gudaitis, P., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5431. [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Benchchem. (2025). An In-depth Technical Guide to the Exploratory Screening of Pyrrolidine-Based Sulfonic Acids.
  • Capone, F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2209. [Link]

  • Poyraz, S., et al. (2024). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 42(7), 3441-3458. [Link]

  • Poyraz, S., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Suthar, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 689-697. [Link]

  • Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738-9755. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6469. [Link]

  • Li, H., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2771. [Link]

  • Shi, D., et al. (2021). Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. Bioorganic Chemistry, 115, 105216. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
  • Bhat, K. A., & Tilve, S. G. (2021). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Idate, S. S., et al. (2012). Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists. Journal of Medicinal Chemistry, 55(21), 9705-9716. [Link]

  • Zask, A., et al. (2008). Piperazine Sulfonamides as Potent, Selective, and Orally Available 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitors With Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model. Journal of Medicinal Chemistry, 51(14), 4068-4071. [Link]

  • Dudutienė, V., et al. (2016). Benzenesulfonamides bearing pyrrolidinone moiety as inhibitors of carbonic anhydrase IX: synthesis and binding studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 234-242. [Link]

  • Josien, H., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5330-5335. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Li, H., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2771. [Link]

  • Gbadamosi, O. B., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0243305. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Khan, K. M., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of the Chinese Chemical Society, 55(4), 864-872. [Link]

  • Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Bioorganic Chemistry, 75, 239-246. [Link]

  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Farakhshina, A. R., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 1. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Proline Derived Sulphonamides. [Link]

  • Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(20), 8125-8137. [Link]

  • Węglarz-Tomczak, E., et al. (2021). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Molecules, 26(11), 3373. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. [Link]

  • Zherdev, V. P., et al. (2003). [Characteristics of pyrrolidone pharmacokinetics in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 66(6), 46-48. [Link]

  • Bakulina, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Semantic Scholar. (n.d.). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. [Link]

  • Abdel-Zaher, A. O., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(12), 2133-2140. [Link]

  • Gbadamosi, O. B., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0243305. [Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Retention Strategies for N-(piperidin-3-ylmethyl)methanesulfonamide: A Comparative Guide

Executive Summary Analyzing highly polar, basic amines such as N-(piperidin-3-ylmethyl)methanesulfonamide presents a classic chromatographic challenge in pharmaceutical development. Due to its hydrophilic nature and high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyzing highly polar, basic amines such as N-(piperidin-3-ylmethyl)methanesulfonamide presents a classic chromatographic challenge in pharmaceutical development. Due to its hydrophilic nature and high basicity, standard Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 columns often results in catastrophic method failure—characterized by lack of retention, severe peak tailing, and poor reproducibility.

This guide objectively compares the performance of traditional C18 columns against specialized alternative technologies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography . By dissecting the causality behind these retention mechanisms, this document provides researchers with self-validating experimental protocols to achieve robust, high-efficiency separations.

Physicochemical Profiling: The Root of the Chromatographic Challenge

To design a successful HPLC method, one must first analyze the analyte's physicochemical properties. N-(piperidin-3-ylmethyl)methanesulfonamide consists of a piperidine ring linked to a methanesulfonamide moiety.

  • Basicity ( pKa​ ): The secondary amine of the piperidine ring is highly basic ( pKa​≈10.5 ). At typical acidic mobile phase conditions (pH 2.5–4.0), this nitrogen is fully protonated ( NH2+​ ).

  • Polarity (LogP): The combination of the protonated amine and the polar sulfonamide group renders the molecule highly hydrophilic, with an estimated LogP <0 .

The Failure of C18 (Causality): In standard RP-LC, retention is driven by the hydrophobic partitioning of the analyte into the non-polar C18 alkyl chains. Because N-(piperidin-3-ylmethyl)methanesulfonamide is highly water-soluble and ionized, it bypasses the hydrophobic stationary phase and elutes near the void volume ( t0​ ). Furthermore, the positively charged piperidine ring engages in kinetically slow, secondary electrostatic interactions with unendcapped, ionized residual silanols ( SiO− ) on the silica support. This parasitic interaction is the primary cause of the severe peak tailing commonly observed with polar bases on traditional columns[1].

Comparative Column Technologies

To overcome the limitations of RP-LC, two primary orthogonal separation modes are evaluated:

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (e.g., zwitterionic, amide, or bare silica) paired with a highly organic mobile phase (typically >70% acetonitrile)[2].

  • Mechanism: The small percentage of aqueous buffer in the mobile phase preferentially adsorbs onto the polar stationary phase, creating a semi-immobilized, water-enriched layer[3]. The polar, protonated analyte partitions from the hydrophobic bulk mobile phase into this hydrophilic water layer.

  • Advantage: Provides excellent retention for polar compounds and enhances Electrospray Ionization Mass Spectrometry (ESI-MS) sensitivity due to the high volatility of the organic-rich eluent[2].

B. Mixed-Mode Chromatography (Reversed-Phase / Cation-Exchange)

Mixed-mode columns intentionally bond both a hydrophobic alkyl chain (e.g., C18) and an ion-exchange functional group (e.g., a carboxylic or sulfonic acid) onto the same silica particle[4].

  • Mechanism: The hydrophobic moiety provides baseline retention, while the cation-exchange group provides strong, predictable electrostatic attraction for the protonated piperidine ring[1].

  • Advantage: Unlike random residual silanols, this engineered electrostatic interaction yields sharp, symmetrical peaks and allows for independent control of retention via mobile phase ionic strength and pH[5].

DecisionTree Start Target Analyte: N-(piperidin-3-ylmethyl) methanesulfonamide Properties Physicochemical Profile: Basic Amine (pKa ~10.5) Highly Polar (LogP < 0) Start->Properties Decision Standard C18 RP-HPLC? Properties->Decision Failure POOR RETENTION & PEAK TAILING (Due to silanol interactions) Decision->Failure If Attempted Alternative Select Alternative Chromatographic Mode Decision->Alternative Best Practice Failure->Alternative HILIC HILIC Mode (Zwitterionic/Amide) >70% Organic Mobile Phase Alternative->HILIC Need MS Compatibility & Orthogonal Selectivity MM Mixed-Mode (RP/CX) Hydrophobic + Electrostatic Low Organic Mobile Phase Alternative->MM Need High Loadability & Robust Retention

Fig 1: Chromatographic decision matrix for polar basic amines.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of N-(piperidin-3-ylmethyl)methanesulfonamide across the three evaluated column chemistries.

Chromatographic ParameterStandard C18 (RP-LC)Zwitterionic HILICMixed-Mode WCX
Primary Retention Mechanism Hydrophobic PartitioningHydrophilic PartitioningElectrostatic & Hydrophobic
Retention Factor ( k′ ) 0.2−0.5 (Near Void) 4.5−5.8 (Strong) 6.2−8.0 (Very Strong)
Asymmetry Factor ( As​ ) 2.8−3.5 (Severe Tailing) 1.05−1.15 (Excellent) 1.00−1.10 (Excellent)
Theoretical Plates ( N ) <2,000 >12,000 >15,000
MS Compatibility Moderate (Aqueous rich)Excellent (Organic rich)Good (Requires volatile salts)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. System suitability must be confirmed before sample analysis.

Protocol A: HILIC Workflow for Polar Amines

HILIC requires strict attention to column equilibration to establish the critical water layer[2].

  • Column Selection: Zwitterionic HILIC column (e.g., 150×4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (High buffer concentration is required to disrupt electrostatic repulsion and maintain the hydration layer).

    • Mobile Phase B (Weak Solvent): 100% Acetonitrile.

  • Gradient Conditions: Isocratic hold at 85% B for 2 minutes, followed by a shallow gradient to 60% B over 10 minutes.

  • Critical Equilibration Step: Flush the column with the initial mobile phase (85% B / 15% A) for a minimum of 30 column volumes prior to the first injection. Failure to do so will result in shifting retention times.

  • Sample Diluent: Dissolve the analyte in a diluent matching the initial mobile phase (e.g., 85% Acetonitrile) to prevent peak distortion[2].

Protocol B: Mixed-Mode (RP/WCX) Workflow

Elution in mixed-mode is driven by modulating ionic strength and pH, rather than just organic modifier[4].

  • Column Selection: Weak Cation-Exchange / C18 Mixed-Mode column (e.g., 150×4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Mobile Phase C (Elution Buffer): 200 mM Ammonium Acetate in Water, pH 4.5.

  • Gradient Conditions: Maintain a constant 20% B (organic) throughout. Run a gradient of Mobile Phase C from 0% to 100% over 15 minutes. The increasing concentration of ammonium ions ( NH4+​ ) will competitively displace the protonated piperidine ring from the cation-exchange sites, causing elution.

  • System Suitability: Inject a neutral void marker (e.g., uracil) alongside the analyte. The neutral marker should elute early (driven only by the 20% organic phase), while the basic analyte will be strongly retained until the ionic strength gradient displaces it.

Mechanism cluster_HILIC HILIC Mechanism cluster_MM Mixed-Mode Mechanism Analyte Protonated Amine (Analyte) WaterLayer Immobilized Water Layer on Polar Silica Analyte->WaterLayer High Organic (>70% ACN) Alkyl Alkyl Chain (C18) Hydrophobic Interaction Analyte->Alkyl Low Organic (<30% ACN) IonExchange Acidic Ligand Electrostatic Attraction Analyte->IonExchange Acidic pH (Cationic State) Partitioning Hydrophilic Partitioning & Hydrogen Bonding WaterLayer->Partitioning

Fig 2: Mechanistic comparison of HILIC vs. Mixed-Mode retention.

Conclusion & Best Practices

For the analysis of highly polar, basic compounds like N-(piperidin-3-ylmethyl)methanesulfonamide, forcing a separation on a standard C18 column compromises scientific integrity and method robustness.

  • Choose HILIC when maximum MS sensitivity is required, or when analyzing the compound alongside highly polar metabolites. Ensure rigorous column equilibration and use high-organic sample diluents.

  • Choose Mixed-Mode Chromatography when superior loadability, peak shape, and simultaneous counter-ion analysis are required. Leverage ionic strength gradients to achieve unparalleled control over the retention of the protonated piperidine ring.

References

  • Title: HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Source: SIELC Technologies. URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Source: Waters Corporation. URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Source: Anal Bioanal Chem (NCBI). URL: [Link]

  • Title: Mixed-Mode Chromatography—A Review. Source: LCGC International. URL: [Link]

  • Title: Acclaim Mixed-Mode HPLC columns. Source: Thermo Fisher / LCMS.cz. URL: [Link]

Sources

Validation

Infrared Spectroscopy Comparison Guide: N-(piperidin-3-ylmethyl)methanesulfonamide vs. Structural Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals N-(piperidin-3-ylmethyl)methanesulfonamide is a critical intermediate and pharmacophore building block in modern drug development. Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

N-(piperidin-3-ylmethyl)methanesulfonamide is a critical intermediate and pharmacophore building block in modern drug development. Characterizing this molecule requires precise analytical techniques to confirm its structural integrity, particularly when distinguishing it from positional isomers and functional analogs. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool, offering rapid, non-destructive identification based on molecular vibrations.

This guide provides an objective comparison of the IR spectral performance of N-(piperidin-3-ylmethyl)methanesulfonamide against common alternatives, grounded in fundamental vibrational causality and self-validating experimental protocols.

Mechanistic Causality of Key IR Absorptions

The unique spectral fingerprint of N-(piperidin-3-ylmethyl)methanesulfonamide is driven by two primary functional groups: the cyclic secondary amine (piperidine) and the methanesulfonamide moiety. Understanding the physical causality behind these vibrations is essential for accurate spectral interpretation.

  • Piperidine Secondary Amine (N-H Stretch): Secondary amines typically exhibit a single, sharp N-H stretching band in the 3350–3310 cm⁻¹ region 1[1]. However, in cyclic systems like piperidine, this frequency is often shifted to lower wavenumbers (e.g., ~3276 cm⁻¹). This shift is caused by intermolecular hydrogen bonding in the condensed phase, which weakens the N-H bond force constant, thereby lowering the vibrational frequency2[2].

  • Methanesulfonamide Group (S=O and S-N Stretches): The sulfonamide group is highly diagnostic due to the strong electron-withdrawing nature of the oxygen atoms. The bent geometry of the SO₂ group results in two coupled vibrational modes:

    • Asymmetric S=O Stretch (~1344–1310 cm⁻¹): Occurs when one S=O bond compresses while the other elongates. This requires higher energy, appearing at a higher wavenumber 3[3].

    • Symmetric S=O Stretch (~1187–1143 cm⁻¹): Occurs when both S=O bonds stretch in phase4[4].

    • S-N Stretch (~924–895 cm⁻¹): The single bond connecting the sulfur and nitrogen atoms provides a distinct, lower-energy absorption band[3][4].

Comparative Spectral Performance: Product vs. Alternatives

To validate the synthesis or procurement of N-(piperidin-3-ylmethyl)methanesulfonamide, it is essential to compare its IR profile against likely impurities or alternative scaffolds. We compare it against a positional isomer (N-(piperidin-4-ylmethyl)methanesulfonamide) and a functional analog (N-(piperidin-3-ylmethyl)acetamide).

Table 1: Quantitative IR Peak Comparison

Vibrational ModeN-(piperidin-3-ylmethyl)methanesulfonamideN-(piperidin-4-ylmethyl)methanesulfonamide (Isomer)N-(piperidin-3-ylmethyl)acetamide (Analog)Causality / Diagnostic Value
N-H Stretch (Amine/Amide) ~3270–3350 cm⁻¹ (Broad, overlapping)~3270–3350 cm⁻¹ (Broad, overlapping)~3250–3350 cm⁻¹H-bonding broadens the peak; cannot reliably distinguish isomers alone.
C=O Stretch (Amide I) Absent Absent ~1650–1680 cm⁻¹ (Strong)Critical differentiator. Confirms the presence of a carboxamide vs. sulfonamide.
N-H Bend (Amide II) AbsentAbsent~1520–1550 cm⁻¹Secondary confirmation of carboxamide analog.
S=O Asymmetric Stretch ~1310–1340 cm⁻¹ (Strong)~1310–1340 cm⁻¹ (Strong)AbsentConfirms sulfonamide oxidation state.
S=O Symmetric Stretch ~1140–1180 cm⁻¹ (Strong)~1140–1180 cm⁻¹ (Strong)AbsentCoupled vibration confirming SO₂ geometry.
C-H Bend / Fingerprint Unique pattern <1000 cm⁻¹Distinct pattern <1000 cm⁻¹Unique pattern <1000 cm⁻¹Distinguishes 3-substituted vs. 4-substituted piperidine rings based on ring deformation modes.
Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy

To obtain reliable data, an Attenuated Total Reflectance (ATR) FTIR method is mandatory. Causality for choice: Traditional KBr pellet methods are highly susceptible to moisture absorption, which introduces artifactual O-H stretching bands (3400–3200 cm⁻¹) that mask the critical N-H stretches of the piperidine and sulfonamide groups. ATR preserves the sample's native hydrogen-bonding state without matrix interference.

Step-by-Step Methodology:

  • System Verification (Self-Validation Step 1): Before analyzing the sample, scan a standard polystyrene calibration film. Verify that the reference peak at exactly 1601 cm⁻¹ (aromatic C=C stretch) is within ±1 cm⁻¹. This ensures the interferometer is correctly calibrated.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹). Causality: This captures the ambient atmospheric CO₂ and water vapor, which the software will mathematically subtract from the sample spectrum to prevent false peaks.

  • Sample Application: Place 1–2 mg of N-(piperidin-3-ylmethyl)methanesulfonamide powder directly onto the diamond crystal. Apply the pressure anvil until the torque slips. Causality: Intimate contact between the crystal and the sample is required for the evanescent IR wave to penetrate the sample (typically 0.5–2 µm depth) and yield high signal-to-noise ratios.

  • Data Acquisition & Processing: Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR data).

  • Baseline Correction (Self-Validation Step 2): Apply a multipoint baseline correction. If the baseline slopes significantly, it indicates poor sample contact or scattering; the sample must be re-prepped and re-run to guarantee analytical trustworthiness.

Diagnostic Workflows

ATR_Workflow Start Sample Preparation (N-(piperidin-3-ylmethyl)methanesulfonamide) Validate Self-Validation (Check Polystyrene Calibration) Start->Validate Background Collect Background Spectrum (Air/Blank ATR Crystal) Validate->Background Load Apply Sample to Diamond ATR (Ensure intimate contact) Background->Load Scan Acquire IR Spectrum (4000-400 cm⁻¹, 32 scans) Load->Scan Process Data Processing (ATR Correction & Baseline) Scan->Process

ATR-FTIR experimental workflow with built-in self-validation steps.

Logic_Tree Unknown Unknown Isomer/Analog Peak1300 Strong Peaks at ~1320 & 1150 cm⁻¹? (S=O Stretches) Unknown->Peak1300 Amide Peak at ~1650 cm⁻¹? (C=O Stretch) Peak1300->Amide No Sulfonamide Confirmed Sulfonamide (e.g., Methanesulfonamide) Peak1300->Sulfonamide Yes Acetamide Confirmed Acetamide Analog Amide->Acetamide Yes

Diagnostic logic for differentiating sulfonamides from amide analogs via IR.

References
  • Source: orgchemboulder.
  • Source: The Royal Society of Chemistry (rsc.org)
  • Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?
  • Source: Verlag der Zeitschrift für Naturforschung (znaturforsch.com)

Sources

Comparative

Comparing synthetic routes for N-(piperidin-3-ylmethyl)methanesulfonamide

An In-Depth Comparative Guide to the Synthetic Routes of N-(piperidin-3-ylmethyl)methanesulfonamide Introduction N-(piperidin-3-ylmethyl)methanesulfonamide is a substituted piperidine derivative that serves as a valuable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthetic Routes of N-(piperidin-3-ylmethyl)methanesulfonamide

Introduction

N-(piperidin-3-ylmethyl)methanesulfonamide is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methanesulfonamide group, a common bioisostere for carboxylic acids and other functional groups, can modulate a compound's acidity, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity and ADME profile.

Given its importance as a synthetic intermediate, the development of efficient, scalable, and cost-effective routes to N-(piperidin-3-ylmethyl)methanesulfonamide is of significant interest to the pharmaceutical industry. This guide provides a comprehensive comparison of the two most prevalent synthetic strategies, offering detailed experimental protocols, a critical analysis of the underlying chemical principles, and a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of the synthetic routes discussed in this guide. The key intermediate is the diamine, (piperidin-3-yl)methanamine. The choice of strategy largely depends on the approach to constructing this key intermediate.

G cluster_0 Route 1: Pyridine Hydrogenation cluster_1 Route 2: Amide Reduction Target N-(piperidin-3-ylmethyl)methanesulfonamide Intermediate1 (Piperidin-3-yl)methanamine Target->Intermediate1 Sulfonylation StartingMaterial1 3-Cyanopyridine Intermediate1->StartingMaterial1 Concurrent Reduction (Nitrile & Ring) StartingMaterial2 Pyridine-3-carboxamide Intermediate1->StartingMaterial2 Amide Reduction & Ring Hydrogenation G Start 3-Cyanopyridine Step1 Catalytic Hydrogenation (H₂, PtO₂/Rh-C, MeOH/HCl) Start->Step1 Intermediate (Piperidin-3-yl)methanamine (Key Intermediate) Step1->Intermediate Step2 Boc Protection ((Boc)₂O, TEA, DCM) Intermediate->Step2 ProtectedIntermediate Boc-protected diamine Step2->ProtectedIntermediate Step3 Sulfonylation (MsCl, Pyridine, DCM) ProtectedIntermediate->Step3 ProtectedProduct Boc-protected final product Step3->ProtectedProduct Step4 Boc Deprotection (TFA or HCl in Dioxane) ProtectedProduct->Step4 FinalProduct N-(piperidin-3-ylmethyl)methanesulfonamide Step4->FinalProduct

Caption: Workflow for the synthesis via hydrogenation of 3-cyanopyridine.

Detailed Experimental Protocol

Step 1: Synthesis of (Piperidin-3-yl)methanamine

  • To a high-pressure hydrogenation vessel, add 3-cyanopyridine (1.0 equiv.), methanol, and a catalytic amount of Platinum(IV) oxide (PtO₂, 5 mol%).

  • Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude (piperidin-3-yl)methanamine, which can be used directly in the next step.

Step 2: N-Boc Protection

  • Dissolve the crude (piperidin-3-yl)methanamine (1.0 equiv.) in dichloromethane (DCM).

  • Add triethylamine (TEA, 2.2 equiv.) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The piperidine nitrogen is more nucleophilic and will be selectively protected.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

Step 3: Sulfonylation

  • Dissolve the Boc-protected diamine (1.0 equiv.) in DCM and add pyridine (1.5 equiv.).

  • Cool the solution to 0 °C and add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Boc-protected final product.

Step 4: Boc Deprotection

  • Dissolve the crude product from Step 3 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection. [1]4. Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • Filter and dry the solid to obtain N-(piperidin-3-ylmethyl)methanesulfonamide.

Route 2: Synthesis via Reduction of Piperidine-3-carboxamide

This alternative route begins with a pre-formed piperidine ring, specifically piperidine-3-carboxylic acid or its derivatives. This approach offers better control over the introduction of functional groups but is generally longer and may involve more hazardous reagents.

Strategic Overview & Mechanistic Rationale

This pathway begins with the protection of the piperidine nitrogen, followed by the conversion of the carboxylic acid at the 3-position into a carboxamide. The crucial step is the reduction of this amide to the primary amine.

Expertise & Experience: The reduction of amides to amines typically requires powerful reducing agents. Lithium aluminum hydride (LAH) is the classic reagent for this transformation. [2]However, LAH is pyrophoric and requires careful handling, making it less suitable for large-scale synthesis. [2]A safer alternative is the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF). The subsequent sulfonylation and deprotection steps are analogous to those in Route 1. The use of a protecting group on the piperidine nitrogen is essential to prevent it from reacting during the amide formation and reduction steps. The Boc group is ideal due to its stability and ease of removal under acidic conditions. [3]

Experimental Workflow Diagram

G Start Piperidine-3-carboxylic Acid Step1 Boc Protection ((Boc)₂O, NaOH, H₂O/Dioxane) Start->Step1 Intermediate1 N-Boc-piperidine-3-carboxylic Acid Step1->Intermediate1 Step2 Amide Formation (EDC, HOBt, NH₄Cl, DIPEA) Intermediate1->Step2 Intermediate2 N-Boc-piperidine-3-carboxamide Step2->Intermediate2 Step3 Amide Reduction (LAH or BH₃·THF) Intermediate2->Step3 Intermediate3 Boc-protected diamine Step3->Intermediate3 Step4 Sulfonylation (MsCl, Pyridine, DCM) Intermediate3->Step4 ProtectedProduct Boc-protected final product Step4->ProtectedProduct Step5 Boc Deprotection (TFA or HCl in Dioxane) ProtectedProduct->Step5 FinalProduct N-(piperidin-3-ylmethyl)methanesulfonamide Step5->FinalProduct

Caption: Workflow for the synthesis via amide reduction.

Detailed Experimental Protocol

Step 1: N-Boc Protection of Piperidine-3-carboxylic Acid

  • Dissolve piperidine-3-carboxylic acid (1.0 equiv.) in a mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (NaOH, 2.5 equiv.) and stir until dissolved.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.).

  • Stir at room temperature overnight.

  • Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Boc-piperidine-3-carboxylic acid.

Step 2: Amide Formation

  • Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 equiv.) in DMF.

  • Add 1-hydroxybenzotriazole (HOBt, 1.2 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.), ammonium chloride (NH₄Cl, 1.5 equiv.), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Stir the mixture at room temperature for 16-24 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate and brine, then dry and concentrate.

  • Purify by column chromatography to obtain N-Boc-piperidine-3-carboxamide.

Step 3: Amide Reduction

  • (Using LAH) To a stirred suspension of LAH (2.0 equiv.) in anhydrous THF at 0 °C, add a solution of N-Boc-piperidine-3-carboxamide (1.0 equiv.) in THF dropwise.

  • Reflux the mixture for 4-6 hours.

  • Cool to 0 °C and carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate to yield the crude Boc-protected diamine.

Steps 4 & 5: Sulfonylation and Deprotection

  • These steps are identical to Steps 3 and 4 described in Route 1.

Comparative Analysis

ParameterRoute 1: Pyridine HydrogenationRoute 2: Amide Reduction
Starting Material 3-Cyanopyridine (Inexpensive, readily available)Piperidine-3-carboxylic Acid (More expensive)
Number of Steps 4 (Potentially 3 if protection is avoided)5
Overall Yield Moderate to Good (40-60%)Moderate (30-50%)
Scalability Good, but high-pressure hydrogenation can be a bottleneck.Moderate, limited by the use of LAH/Borane.
Key Reagents H₂, PtO₂/Rh-C, (Boc)₂O, MsCl, TFA/HCl(Boc)₂O, EDC/HOBt, LAH/BH₃, MsCl, TFA/HCl
Safety & Handling High-pressure hydrogen gas requires specialized equipment. Catalysts can be pyrophoric when dry.LAH is highly pyrophoric and water-reactive. [2]Borane is also reactive and toxic.
Green Chemistry Use of catalytic hydrogenation is favorable. Solvents can be recycled.Use of stoichiometric, hazardous reducing agents (LAH) is less desirable. Generates more waste.
Stereocontrol Produces a racemic mixture. Chiral resolution or asymmetric hydrogenation would be needed for enantiopure product.Starts with a racemic mixture (unless an enantiopure starting material is used).

Conclusion and Recommendation

Both synthetic routes successfully yield N-(piperidin-3-ylmethyl)methanesulfonamide.

Route 1 (Pyridine Hydrogenation) is the more convergent and atom-economical approach. Its primary advantages are the low cost of the starting material and a shorter synthetic sequence. The main drawback is the requirement for high-pressure hydrogenation equipment, which may not be available in all laboratory settings. For large-scale industrial production, this route is likely to be more cost-effective.

Route 2 (Amide Reduction) offers a more classical, stepwise approach that provides greater control but at the cost of additional steps and the use of hazardous reagents. The reliance on pyrophoric LAH or borane complexes presents significant safety and scalability challenges. [2]This route might be more suitable for small-scale synthesis in a standard laboratory setting where high-pressure reactors are not available, provided appropriate safety precautions are taken.

Recommendation: For researchers with access to hydrogenation equipment, Route 1 is the superior strategy due to its efficiency, lower cost, and better alignment with green chemistry principles. For labs without this capability, Route 2 is a viable, albeit less optimal, alternative.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Shabir, G., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(19), 6529.
  • BenchChem (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
  • Pearson+ (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination.
  • Google Patents (2013). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Zaragoza, F. (2024).
  • Li, R., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653.
  • ChemScene (n.d.). (S)-N-(piperidin-3-ylmethyl)methanesulfonamide. ChemScene.
  • Fluorochem (n.d.). N-(piperidin-3-yl)methanesulfonamide. Fluorochem.
  • Google Patents (2022).
  • BenchChem (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Kemiezen (n.d.). (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride. Kemiezen.
  • Foley, D. J., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 15(38), 8089-8098.
  • Kananovich, D. G., & Isakov, E. B. (2021).
  • Google Patents (2019).
  • ChemScene (n.d.). N,N-Dimethyl-1-(piperidin-3-yl)methanamine. ChemScene.
  • Sigma-Aldrich (n.d.). (R)-Piperidin-3-ylmethanamine dihydrochloride. Sigma-Aldrich.
  • ResearchGate (n.d.). Main routes to the piperidine cycle synthesis.
  • Wragg, A. B., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 86(17), 11697-11702.
  • BenchChem (2025). Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine. BenchChem.
  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 9(4), 74.
  • Kumar, R., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 59B(1), 127-133.

Sources

Validation

Reference standards for N-(piperidin-3-ylmethyl)methanesulfonamide analysis

An In-Depth Comparative Guide to Reference Standards for the Analysis of N-(piperidin-3-ylmethyl)methanesulfonamide For researchers, scientists, and drug development professionals, the integrity of analytical data is par...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Reference Standards for the Analysis of N-(piperidin-3-ylmethyl)methanesulfonamide

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive technical comparison of commercially available reference standards for N-(piperidin-3-ylmethyl)methanesulfonamide, a key building block in medicinal chemistry. Beyond a simple product comparison, this document delves into the critical analytical methodologies required to verify the identity and purity of these standards, ensuring the reliability and reproducibility of your research.

The Critical Role of a Reference Standard

N-(piperidin-3-ylmethyl)methanesulfonamide and its analogues are prevalent scaffolds in the development of novel therapeutics. A reference standard serves as the benchmark against which all analytical measurements are compared. Its primary role is to provide a known identity and purity, which is essential for:

  • Quantitative Analysis: Determining the exact amount of the analyte in a sample (e.g., in a reaction mixture or a final product).

  • Impurity Profiling: Identifying and quantifying process-related impurities or degradation products.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.[1][2][3]

Given that N-(piperidin-3-ylmethyl)methanesulfonamide is not currently listed in major pharmacopoeias (e.g., USP, EP), researchers must rely on commercial suppliers. Therefore, a robust in-house verification of the supplied material is not just good practice; it is a scientific necessity.

Comparison of Commercially Available Reference Standards

The selection of a reference standard should be based on the supplier's reputation, the completeness of the documentation provided, and the stated purity. The following table summarizes offerings for N-(piperidin-3-ylmethyl)methanesulfonamide and its closely related analogues.

Supplier Product Name CAS Number Molecular Formula Stated Purity Notes
ChemScene (S)-N-(piperidin-3-ylmethyl)methanesulfonamide1219832-41-3C₇H₁₆N₂O₂S≥98%Chiral (S-enantiomer). Storage at 2-8°C recommended.
ChemScene (R)-N-(piperidin-3-ylmethyl)methanesulfonamide1219832-42-4C₇H₁₆N₂O₂S≥98%Chiral (R-enantiomer). Storage at 2-8°C recommended.
Fluorochem N-(piperidin-3-yl)methanesulfonamide944068-21-7C₆H₁₄N₂O₂S≥97%Racemic mixture. Certificate of Analysis is available for download.[4]
Sigma-Aldrich N-(piperidin-3-yl)methanesulfonamide hydrochloride2059948-99-9C₆H₁₅ClN₂O₂SPurity not specified on the product page.Hydrochloride salt form. Sourced from Enamine.[5]
Kemiezen (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride1349702-26-6C₆H₁₅ClN₂O₂SNot specified.Hydrochloride salt of the S-enantiomer.[6]

Expert Insight: When selecting a standard, always request the Certificate of Analysis (CoA). A comprehensive CoA should include identity confirmation by ¹H NMR and Mass Spectrometry, and purity assessment by a chromatographic technique like HPLC. The stated purity (e.g., ≥98%) should be backed by this data. For chiral compounds, data confirming the enantiomeric purity should also be provided.

Analytical Verification of Reference Standards

Upon receiving a reference standard, it is crucial to perform in-house verification. The analytical strategy should focus on confirming both the identity and purity of the compound.

cluster_0 Reference Standard Verification Workflow cluster_1 Identity Tests cluster_2 Purity Tests start Receive Commercial Reference Standard doc_review Review Certificate of Analysis (CoA) start->doc_review identity_confirm Identity Confirmation doc_review->identity_confirm purity_assay Purity Assessment identity_confirm->purity_assay nmr ¹H NMR identity_confirm->nmr ms Mass Spectrometry identity_confirm->ms ftir FT-IR identity_confirm->ftir decision Meets Specifications? purity_assay->decision hplc HPLC-CAD (Primary) purity_assay->hplc gcms GC-MS (Orthogonal) purity_assay->gcms accept Accept for Use decision->accept Yes reject Reject & Contact Supplier decision->reject No

Caption: Workflow for the verification of a commercial reference standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choices: N-(piperidin-3-ylmethyl)methanesulfonamide lacks a significant UV-absorbing chromophore, making conventional HPLC-UV detection challenging and insensitive. To overcome this, a universal detector that does not rely on the optical properties of the analyte is required. The Charged Aerosol Detector (CAD) is an excellent choice, as it provides a near-uniform response for non-volatile analytes, making it ideal for purity analysis where the identity of potential impurities may be unknown.[7]

Experimental Protocol: HPLC-CAD

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters Atlantis T3, 150 mm x 4.6 mm, 3 µm) is a good starting point due to its balanced retention for polar and non-polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to improve peak shape for the basic piperidine moiety.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • CAD Settings: Nitrogen gas pressure at 35 psi, Evaporation Temperature: 35 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • System Suitability:

    • Before analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

cluster_0 HPLC-CAD Analytical Workflow sample_prep Prepare Sample (~1 mg/mL) hplc_system HPLC System (C18 Column, Gradient Elution) sample_prep->hplc_system cad_detector Charged Aerosol Detector (Nebulization, Ionization, Detection) hplc_system->cad_detector data_acq Data Acquisition (Chromatogram) cad_detector->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc purity_calc Purity Calculation (Area % Method) data_proc->purity_calc result Final Purity Value purity_calc->result

Caption: A typical workflow for purity analysis by HPLC-CAD.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[8]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Signals (in D₂O, approximate):

    • ~3.0-3.5 ppm: Multiplets corresponding to the protons on the piperidine ring adjacent to the nitrogen.

    • ~2.9 ppm: Singlet, 3H, corresponding to the methyl group of the methanesulfonamide.

    • ~3.1 ppm: Multiplet, 2H, for the -CH₂- group connecting the piperidine ring and the sulfonamide nitrogen.

    • ~1.5-2.0 ppm: Multiplets for the remaining piperidine ring protons.

B. Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the standard in methanol or an acetonitrile/water mixture.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

  • Data Acquisition: Infuse the sample directly or acquire data from the HPLC eluent. Operate in positive ion mode.

  • Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺.

    • For C₆H₁₄N₂O₂S (MW: 178.25), expect a peak at m/z ~179.2.

    • For C₇H₁₆N₂O₂S (MW: 192.28), expect a peak at m/z ~193.3.[9]

Conclusion and Recommendations

The selection and verification of a reference standard for N-(piperidin-3-ylmethyl)methanesulfonamide is a critical foundational step for any research or development program. While several commercial options are available, their specifications vary. It is incumbent upon the scientist to not only scrutinize the provided Certificate of Analysis but also to perform independent analytical verification.

A combination of HPLC with a universal detector like CAD for purity assessment, and NMR and MS for identity confirmation, provides a robust, self-validating system.[7][8] This multi-faceted approach ensures the quality and reliability of the reference standard, which in turn underpins the integrity of all subsequent experimental data. Always prioritize suppliers who provide comprehensive analytical data with their standards and maintain rigorous quality control.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Pharma Trendz. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Retrieved from [Link]

  • Profound Pharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Gawas, S. M., & Pandita, N. (2022). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 21(2), 203-214. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 540. Retrieved from [Link]

  • National Measurement Institute of Australia. (n.d.). Certified Reference Material Certificate of Analysis. Retrieved from [Link]

  • Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6893. Retrieved from [Link]

  • Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Retrieved from [Link]

  • Kowalczuk, D., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. International Journal of Molecular Sciences, 23(19), 11883. Retrieved from [Link]

  • Al-Shwaiyat, M. K. A., et al. (2018). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Open Chemistry, 16(1), 1011-1018. Retrieved from [Link]

  • Kemiezen. (n.d.). (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol. PubChem Compound Database. Retrieved from [Link]

  • ur-Rehman, A., et al. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Acta Chimica Slovenica, 65(1), 195-207. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(piperidin-3-ylmethyl)methanesulfonamide proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of regulatory hurdles, but as an integral component of scientific integrity. The handling and disposal of special...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of regulatory hurdles, but as an integral component of scientific integrity. The handling and disposal of specialized organic intermediates, such as N-(piperidin-3-ylmethyl)methanesulfonamide , require a deep understanding of their physicochemical properties.

This compound features both a basic secondary amine (the piperidine ring) and a methanesulfonamide moiety[1]. When designing a disposal protocol, we must account for the environmental fate of these functional groups. Improper disposal can lead to the release of persistent nitrogenous organic waste into aquatic ecosystems, while uncontrolled combustion can generate toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2][3].

Here is the authoritative, step-by-step operational guide for the proper segregation, containment, and disposal of N-(piperidin-3-ylmethyl)methanesulfonamide waste streams.

I. Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the material's properties to anticipate its behavior in waste matrices. The (R)-enantiomer (CAS: 1219832-42-4) and its derivatives are typically handled as solid powders or dissolved in organic solvents during synthesis[1].

Table 1: Quantitative Data & Disposal Causality Summary

Property / AttributeValue / ClassificationCausality for Disposal Protocol
Molecular Formula C₇H₁₆N₂O₂S (MW: 192.28 g/mol )High nitrogen and sulfur content dictates that thermal destruction must utilize NOx/SOx scrubbers.
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Mandates strict PPE (nitrile gloves, safety goggles) during waste consolidation to prevent exposure[4].
EPA RCRA Status Unlisted (Not P- or U-listed)While not specifically listed, waste generators must classify it based on the solvent matrix (e.g., ignitability) under 40 CFR 261.3[5][6].
Primary Disposal Route High-Temperature IncinerationPrevents aquatic toxicity and environmental persistence of the stable sulfonamide linkage[3].

II. Waste Stream Routing & Logic

The disposal pathway is dictated by the physical state of the waste and the presence of co-solvents. The following decision matrix ensures that the compound is routed to the correct destruction facility without causing incompatible chemical reactions in your lab's waste storage area.

G Start N-(piperidin-3-ylmethyl) methanesulfonamide Waste Decision Waste State? Start->Decision Solid Solid / Powder / Contaminated Consumables Decision->Solid Liquid Liquid Solution (Reaction Mother Liquor) Decision->Liquid SolidBin Solid Hazardous Waste Container (HDPE) Solid->SolidBin Halogen Mixed with Halogenated Solvents (e.g., DCM)? Liquid->Halogen NonHaloBin Non-Halogenated Organic Waste Bin Halogen->NonHaloBin No HaloBin Halogenated Organic Waste Bin Halogen->HaloBin Yes Incineration Licensed Incineration (with NOx/SOx Scrubbers) NonHaloBin->Incineration HaloBin->Incineration SolidBin->Incineration

Decision matrix for routing N-(piperidin-3-ylmethyl)methanesulfonamide waste streams.

III. Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system . Each phase includes a verification step to ensure the procedure was executed correctly, mitigating the risk of regulatory non-compliance or hazardous incidents.

Phase 1: Source Segregation & Containment

Causality: Piperidine derivatives are basic amines. Mixing them with acidic waste streams can cause rapid, exothermic acid-base neutralization, potentially leading to container rupture or the aerosolization of the sulfonamide.

  • Assess the Matrix: Determine if the N-(piperidin-3-ylmethyl)methanesulfonamide is in solid form (e.g., expired reagent, contaminated weighing paper) or dissolved in a solvent.

  • Select the Receptacle:

    • For Solids: Use a wide-mouth, High-Density Polyethylene (HDPE) container.

    • For Liquids: Use an HDPE or PTFE-lined solvent carboy. Do not use metal containers, as trace water combined with the basic amine can promote corrosion.

  • Execute Segregation:

    • If the solvent matrix contains dichloromethane (DCM) or chloroform, route to the Halogenated Organic Waste stream.

    • If dissolved in methanol, ethyl acetate, or DMSO, route to the Non-Halogenated Organic Waste stream.

  • System Validation: Before sealing, check the waste container's temperature. If the container feels warm, an incompatible exothermic reaction is occurring. Leave the cap loosely vented inside a fume hood until it returns to ambient temperature.

Phase 2: Chemical Stabilization & Storage

Causality: Environmental regulations (such as US EPA guidelines under 40 CFR 261.3) require generators to accurately classify and securely store waste to prevent soil and groundwater leaching[5][7].

  • Seal and Secure: Cap the container tightly. Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write "Contains Nitrogenous and Sulfur-containing Organics (N-(piperidin-3-ylmethyl)methanesulfonamide)"[3].

  • Dating: Mark the accumulation start date immediately upon adding the first drop/gram of waste.

  • System Validation: Inspect the secondary containment weekly for micro-leaks or vapor bulging in the primary container.

Phase 3: Manifesting & Licensed Destruction

Causality: Because this compound contains both sulfur and nitrogen, standard open-air burning or low-temperature incineration will release toxic SO2​ and NO2​ gases. It must be processed by a facility equipped with post-combustion environmental controls.

  • Contracting: Engage a licensed hazardous waste disposal vendor.

  • Manifest Preparation: On the waste manifest, declare the presence of sulfur and nitrogen. Even though it is not a specific U-listed or P-listed waste[6], it must be profiled accurately so the vendor routes it to the correct incinerator.

  • Destruction Method: Instruct the vendor that the material must be dissolved or mixed with a combustible solvent and destroyed in a chemical incinerator equipped with an afterburner and an alkaline flue gas scrubber system.

  • System Validation: Retain the Certificate of Destruction (CoD) provided by the vendor. The CoD serves as your legal validation that the chemical was permanently removed from the environmental cycle.

IV. Spill Response & Decontamination

In the event of an operational failure (e.g., dropping a glass vial of the compound):

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity[5].

  • PPE: Don a P95 or N95 particulate respirator (if solid dust is generated), chemical-resistant nitrile gloves, and splash goggles[8].

  • Containment:

    • Solid Spill: Gently sweep up the powder using a static-free brush and dustpan to avoid generating airborne dust.

    • Liquid Spill: Absorb with an inert material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust[5].

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the wash water into the aqueous hazardous waste stream, as sulfonamides can be persistent in municipal water treatment systems[9][10].

References

  • ChemScene. "1219832-42-4 | (R)-N-(piperidin-3-ylmethyl)methanesulfonamide Safety Data Sheet." ChemScene.1

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